molecular formula C6H13NO B152102 (2S,6S)-2,6-dimethylmorpholine CAS No. 276252-73-4

(2S,6S)-2,6-dimethylmorpholine

Cat. No.: B152102
CAS No.: 276252-73-4
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6S)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,6S)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVIQLPOGUDBSU-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6485-45-6, 276252-73-4
Record name 2,6-Dimethylmorpholine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylmorpholine, (2S,6S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276252734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S,6S)-2,6-Dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHYLMORPHOLINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7S2GK970F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-DIMETHYLMORPHOLINE, (2S,6S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I22406KF61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (2S,6S)-2,6-dimethylmorpholine: Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,6S)-2,6-dimethylmorpholine is a chiral heterocyclic compound of significant interest in pharmaceutical and materials science due to its specific stereochemical configuration. This technical guide provides a comprehensive overview of its structure, stereochemistry, and key physicochemical properties. Detailed experimental protocols for the synthesis of its parent racemic mixture and the subsequent chiral resolution to isolate the (2S,6S) enantiomer are presented. This document aims to serve as a valuable resource for researchers and professionals engaged in the development and application of this versatile molecule.

Introduction

Morpholine and its derivatives are fundamental building blocks in organic synthesis, finding extensive applications in the development of drugs, agrochemicals, and functional materials. The introduction of chiral centers, as seen in 2,6-dimethylmorpholine, opens up possibilities for stereospecific interactions with biological targets, making its enantiomerically pure forms highly valuable. This compound, the trans isomer with defined stereochemistry, is a key intermediate in the synthesis of various bioactive molecules. Understanding its three-dimensional structure and the methods to obtain it in high purity is crucial for its effective utilization.

Molecular Structure and Stereochemistry

This compound is a substituted morpholine with two stereocenters at the C2 and C6 positions. The "(2S,6S)" designation defines the absolute configuration at these centers, resulting in a trans relationship between the two methyl groups.

The morpholine ring typically adopts a chair conformation to minimize steric strain. In the case of the trans-isomer, a chair conformation with both methyl groups in equatorial positions is the most stable, as it avoids unfavorable 1,3-diaxial interactions.

There are four stereoisomers of 2,6-dimethylmorpholine:

  • This compound (trans)

  • (2R,6R)-2,6-dimethylmorpholine (trans) - Enantiomer of (2S,6S)

  • (2S,6R)-2,6-dimethylmorpholine (cis)

  • (2R,6S)-2,6-dimethylmorpholine (cis) - These are meso compounds.

The relationship between these stereoisomers is crucial for understanding the synthesis and purification processes.

stereoisomers cluster_synthesis Synthesis Output racemic_trans trans-2,6-Dimethylmorpholine (Racemic Mixture) ss_isomer This compound racemic_trans->ss_isomer Chiral Resolution rr_isomer (2R,6R)-2,6-dimethylmorpholine racemic_trans->rr_isomer Chiral Resolution ss_isomer->rr_isomer Enantiomers cis_isomers cis-2,6-Dimethylmorpholine ((2S,6R) and (2R,6S) - meso)

Figure 1: Stereoisomers of 2,6-dimethylmorpholine.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-dimethylmorpholine is provided in the table below. It is important to note that some of these properties are reported for the racemic trans-isomer or a mixture of isomers, as data for the pure (2S,6S) enantiomer is not always available.

PropertyValueReference
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1]
CAS Number 276252-73-4[3]
Appearance Clear liquid[1]
Boiling Point 147 °C (for the isomeric mixture)[2]
Density 0.935 g/mL at 25 °C (for the isomeric mixture)[2]
Refractive Index n20/D 1.446 (for the isomeric mixture)[2]

Experimental Protocols

The preparation of enantiomerically pure this compound is typically a two-step process: first, the synthesis of a mixture of cis- and trans-2,6-dimethylmorpholine, followed by the chiral resolution of the trans-isomer.

Synthesis of Racemic cis- and trans-2,6-Dimethylmorpholine

A common method for synthesizing 2,6-dimethylmorpholine is through the acid-catalyzed cyclization of diisopropanolamine.[4] This reaction generally produces a mixture of cis and trans isomers.

Reaction: Diisopropanolamine → cis- and trans-2,6-Dimethylmorpholine

Reagents and Equipment:

  • Diisopropanolamine

  • Concentrated sulfuric acid (96%)

  • Sodium hydroxide solution (20% and 50%)

  • Stirred reactor with a heating mantle and distillation setup

Procedure:

  • In a stirred reactor, simultaneously and gradually add diisopropanolamine and concentrated sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid can be varied to influence the isomer ratio of the product. For example, a molar ratio of 1:2 has been reported.[4]

  • During the addition, the temperature of the reaction mixture will rise due to the exothermic reaction. The temperature is typically maintained between 100-120 °C without external cooling.[4]

  • After the addition is complete, heat the reaction mixture to approximately 180-200 °C for several hours (e.g., 3 hours).[4] Water will distill off during this period.

  • Cool the reaction mixture and slowly add it to a cooled 20% sodium hydroxide solution with vigorous stirring to neutralize the acid.

  • Separate the organic layer. The crude product, which contains a mixture of cis- and trans-2,6-dimethylmorpholine, can be purified by distillation.

  • The ratio of cis to trans isomers in the final product is dependent on the reaction conditions, with higher temperatures and longer reaction times favoring the formation of the thermodynamically more stable cis-isomer.[4] The trans-isomer can be separated from the cis-isomer by fractional distillation.[5]

synthesis_workflow start Diisopropanolamine + Concentrated H₂SO₄ reaction Simultaneous Addition & Heating (180-200°C) start->reaction neutralization Neutralization with NaOH solution reaction->neutralization separation Phase Separation neutralization->separation distillation Fractional Distillation separation->distillation end_trans trans-2,6-Dimethylmorpholine (Racemic) distillation->end_trans end_cis cis-2,6-Dimethylmorpholine distillation->end_cis

Figure 2: Synthesis workflow for racemic 2,6-dimethylmorpholine.
Chiral Resolution of trans-2,6-Dimethylmorpholine

The separation of the enantiomers of trans-2,6-dimethylmorpholine can be achieved by classical resolution using a chiral resolving agent, such as D-mandelic acid.[5] This method relies on the formation of diastereomeric salts with different solubilities.

Principle: (±)-trans-2,6-dimethylmorpholine + D-Mandelic Acid → Diastereomeric Salts:

  • [(2S,6S)-2,6-dimethylmorpholinium][D-mandelate] (less soluble)

  • [(2R,6R)-2,6-dimethylmorpholinium][D-mandelate] (more soluble)

Reagents and Equipment:

  • Racemic trans-2,6-dimethylmorpholine

  • D-Mandelic acid

  • Isopropanol

  • Acetic acid (optional, can improve resolution)

  • Sodium hydroxide solution (20%)

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Dissolve D-mandelic acid in isopropanol. An equimolar amount of acetic acid can also be added at this stage.[5]

  • To this solution, rapidly add the racemic trans-2,6-dimethylmorpholine. The temperature of the mixture may rise.

  • The clear solution can be seeded with a small crystal of the desired diastereomeric salt to induce crystallization.

  • Allow the mixture to stand at room temperature overnight, then cool to around 10 °C to maximize precipitation.[5]

  • Collect the precipitated solid, which is the diastereomeric salt of this compound and D-mandelic acid, by filtration. The optical purity can be enhanced by recrystallization from isopropanol.[5]

  • To liberate the free amine, dissolve the diastereomeric salt in a 20% sodium hydroxide solution.

  • The this compound can then be isolated by distillation, often as an azeotrope with water.[5]

resolution_workflow start Racemic trans-2,6-Dimethylmorpholine + D-Mandelic Acid in Isopropanol crystallization Crystallization of Diastereomeric Salt start->crystallization filtration Filtration crystallization->filtration solid_phase Solid: [(2S,6S)-amine][D-mandelate] filtration->solid_phase liquid_phase Filtrate: [(2R,6R)-amine][D-mandelate] filtration->liquid_phase liberation Liberation of Free Amine (NaOH solution) solid_phase->liberation isolation Distillation liberation->isolation end_product This compound isolation->end_product

Figure 3: Chiral resolution workflow.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-dimethylmorpholine exhibits characteristic bands for N-H, C-H, C-O, and C-N bonds. A representative gas-phase IR spectrum for cis-2,6-dimethylmorpholine is available in the NIST Chemistry WebBook.[6] Key absorptions are expected in the following regions:

  • N-H stretch: A broad peak around 3300-3500 cm⁻¹

  • C-H stretch: Sharp peaks between 2800-3000 cm⁻¹

  • C-O stretch: A strong band in the 1050-1150 cm⁻¹ region

  • C-N stretch: Typically in the 1020-1250 cm⁻¹ range

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and stereochemistry of 2,6-dimethylmorpholine. The chemical shifts and coupling constants will be sensitive to the cis/trans isomerism and the chair conformation of the morpholine ring. For the trans isomer, the equatorial orientation of the methyl groups will influence the chemical shifts of the adjacent protons.

While specific data for this compound is scarce, general chemical shift regions for morpholine derivatives can be referenced.[7][8]

Expected ¹H NMR signals:

  • N-H proton: A broad singlet.

  • CH(CH₃) protons: A multiplet.

  • CH₂ protons: Distinct multiplets for the axial and equatorial protons.

  • CH₃ protons: A doublet.

Expected ¹³C NMR signals:

  • CH(CH₃) carbons: In the downfield region.

  • CH₂ carbons: In the upfield region.

  • CH₃ carbons: The most upfield signals.

Mass Spectrometry

The mass spectrum of 2,6-dimethylmorpholine will show a molecular ion peak (M⁺) at m/z 115.[1] Fragmentation patterns will involve the loss of methyl groups and cleavage of the morpholine ring.

Conclusion

This compound is a valuable chiral building block with a well-defined stereostructure. Its synthesis from diisopropanolamine followed by chiral resolution with D-mandelic acid provides a reliable route to the enantiomerically pure compound. This technical guide has outlined the key structural features, physicochemical properties, and detailed experimental pathways for its preparation. The provided information, including the logical workflows, will aid researchers and drug development professionals in the efficient synthesis and application of this important molecule. Further research to fully characterize the spectroscopic and crystallographic properties of the pure (2S,6S) enantiomer would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,6S)-2,6-dimethylmorpholine, also known as cis-2,6-dimethylmorpholine, is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. Its specific stereochemistry, where the two methyl groups are on the same side of the morpholine ring, imparts unique properties that are crucial for its application in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and a visualization of its synthesis workflow. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including p38α MAP kinase inhibitors for autoimmune diseases and potent agonists and antagonists for 5-HT4 receptors.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with an amine-like odor. It is a flammable and corrosive compound. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [2]
Appearance Colorless to pale yellow liquidJubilant Ingrevia Safety Data Sheet
Odor Amine-likeJubilant Ingrevia Safety Data Sheet
Density 0.930 - 0.935 g/mL at 20-25 °C[3], Thermo Fisher Scientific
Boiling Point 140-147 °C at 760 mmHg[3][4]
Melting Point -85 °C[3][4]
Flash Point 41 - 48 °C (closed cup)[3][4]
Water Solubility MiscibleThermo Fisher Scientific
Refractive Index 1.445 - 1.447 at 20 °C[3][4]
pKa 9.04 ± 0.60 (Predicted)[4]
LogP -0.15 to 0.38[2][4]
Vapor Pressure 3.38-5.4 hPa at 15.1-21.9 °C[4]
CAS Number 276252-73-4[2]

Spectroscopic Data

  • ¹H NMR: Expected to show signals for the methyl protons, the methine protons at the 2 and 6 positions, and the methylene protons of the morpholine ring. The cis configuration influences the coupling constants.

  • ¹³C NMR: Should display distinct signals for the methyl carbons, the methine carbons, and the methylene carbons. A reference to a study of the ¹³C NMR of the cis-2,6-dimethyl-morpholine cation exists, indicating the availability of such data in specialized literature.

  • IR Spectroscopy: The infrared spectrum of 2,6-dimethylmorpholine (isomer mixture) is available and shows characteristic peaks for N-H and C-O stretching, and C-H bending vibrations. The spectrum for the pure (2S,6S) isomer is expected to be similar, with potential subtle shifts due to its specific stereochemistry.

A patent for the purification of cis-2,6-dimethylmorpholine confirms that the nuclear magnetic data for the purified compound is consistent with the expected structure, though the data itself is not provided.[5] The National Institute of Standards and Technology (NIST) provides an IR spectrum for 2,6-dimethylmorpholine (a mixture of cis and trans isomers).[6]

Chemical Reactivity and Applications

This compound exhibits chemical properties characteristic of a secondary amine and an ether. Its key reactive features and applications include:

  • Nucleophilicity: The nitrogen atom possesses a lone pair of electrons, making the molecule a good nucleophile. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

  • Basicity: As an amine, it is basic and can react with acids to form salts. This property is exploited in its purification, where it is converted to a carboxylate salt for isolation.[5]

  • Solvent Properties: It can act as a solvent in various chemical reactions due to its polar nature and ability to dissolve a range of organic compounds.

  • Corrosion Inhibition: Like other amines, it has applications as a corrosion inhibitor.

  • Pharmaceutical Synthesis: It is a crucial intermediate in the production of pharmaceuticals. For example, it is a precursor in the synthesis of the antidepressant reboxetine.

  • Agrochemical Synthesis: The unique stereochemistry of the cis isomer is particularly important in the formulation of certain pesticides, where it has been shown to possess greater efficacy than the trans isomer.[1]

Experimental Protocols

The following are detailed methodologies for determining some of the key physical properties of this compound.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

  • Liquid paraffin or high-boiling silicone oil

Procedure:

  • Fill the Thiele tube or oil bath with a suitable high-boiling liquid to a level that will immerse the thermometer bulb and the majority of the test tube.

  • Add a small amount (1-2 mL) of this compound to the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into the Thiele tube or oil bath.

  • Gently heat the side arm of the Thiele tube or the oil bath with constant stirring.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Analytical balance (accurate to ±0.001 g)

  • Water bath (for temperature control)

  • Thermometer

Procedure (using a pycnometer):

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and bring it to the same temperature in the water bath.

  • Dry the outside and weigh the filled pycnometer (m₃).

  • The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility in Water

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Test tubes with stoppers

  • Graduated cylinder or pipette

  • Analytical balance

  • Vortex mixer or shaker

  • Constant temperature water bath

Procedure (Qualitative):

  • To a test tube, add a known volume of distilled water (e.g., 5 mL).

  • Incrementally add small, measured amounts of this compound to the water.

  • After each addition, stopper the test tube and shake vigorously or use a vortex mixer until the solute dissolves completely.

  • Observe if the solution is clear (miscible) or if two separate layers form (immiscible). This compound is reported to be miscible with water.

Synthesis and Purification Workflow

This compound is typically synthesized by the cyclization of diisopropanolamine in the presence of sulfuric acid. The process is designed to favor the formation of the cis isomer.

Synthesis of this compound

A common method for the preparation of 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the simultaneous metering of diisopropanolamine and sulfuric acid into a reactor.[7][8]

Experimental Protocol:

  • Reaction Setup: A reactor equipped with a stirrer, a dropping funnel, and a distillation setup is used.

  • Reagent Addition: Diisopropanolamine (containing 0-20% water) and 90-120% strength sulfuric acid are simultaneously added to the reactor with stirring. The molar ratio of diisopropanolamine to sulfuric acid is typically maintained between 1:1.0 and 1:3.0.[7]

  • Exothermic Reaction: The addition is done without external cooling, allowing the heat of reaction to increase the temperature of the mixture to 85-170 °C.

  • Cyclization: The reaction mixture is then heated to a temperature of 150-190 °C for several hours. During this time, water is formed and distilled off.

  • Work-up: After cooling, the reaction mixture is neutralized with a strong base, such as sodium hydroxide solution, to a pH of 12-14.[7]

  • Isolation: The organic phase is separated.

  • Purification: The crude product is purified by distillation, often under reduced pressure, to yield 2,6-dimethylmorpholine with a high cis-isomer content. Further purification to obtain high-purity cis-2,6-dimethylmorpholine can be achieved by fractional distillation or by forming a carboxylate salt, crystallizing it, and then hydrolyzing the salt.[5]

Synthesis_Workflow Synthesis and Purification of this compound A Diisopropanolamine C Reactor A->C B Sulfuric Acid B->C D Simultaneous Metering (85-170 °C) C->D Stirring E Cyclization (150-190 °C) D->E Heating F Neutralization (NaOH solution) E->F G Phase Separation F->G H Crude Product (Organic Phase) G->H I Aqueous Phase G->I J Purification (Distillation) H->J K High-Purity This compound J->K

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a valuable chiral building block with well-defined physical and chemical properties. Its synthesis is optimized to produce the desired cis stereoisomer, which is critical for its biological activity in various applications. This technical guide provides essential data and methodologies to support researchers, scientists, and drug development professionals in the effective utilization of this important chemical intermediate. Further investigation into its spectroscopic characterization and reactivity in novel synthetic pathways will continue to expand its utility in science and industry.

References

(2S,6S)-2,6-dimethylmorpholine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,6S)-2,6-dimethylmorpholine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a specific stereoisomer of 2,6-dimethylmorpholine, its defined three-dimensional structure makes it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, particularly kinase inhibitors.

Core Data

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number 276252-73-4[1][2]
Molecular Formula C6H13NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
Appearance Clear liquid[3]
Boiling Point 146.6 °C at 760 mmHg
Density 0.9346 g/cm³ at 20 °C[3]

Synthesis of this compound

The enantiomerically pure this compound is synthesized in a two-stage process. The first stage involves the synthesis of a racemic mixture of cis- and trans-2,6-dimethylmorpholine, followed by the separation of the trans-diastereomer. The second stage is a chiral resolution of the racemic trans-2,6-dimethylmorpholine to isolate the desired (2S,6S)-enantiomer.

Stage 1: Synthesis of Racemic 2,6-dimethylmorpholine

This stage focuses on the cyclization of diisopropanolamine using sulfuric acid to yield a mixture of cis- and trans-2,6-dimethylmorpholine. The trans-isomer is then separated by fractional distillation.

Experimental Protocol:

  • Reaction Setup: In a suitable reactor, simultaneously add diisopropanolamine and 90-120% strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid can be varied from 1:1.0 to 1:3.0 to optimize the yield of the trans-isomer.[4][5]

  • Reaction Conditions: The reaction mixture is stirred without external cooling, allowing the exothermic reaction to raise the temperature to between 85 °C and 170 °C. Following the initial reaction, the mixture is heated to a temperature between 150 °C and 190 °C for 1 to 25 hours, during which water is distilled off.[4][5]

  • Work-up: After cooling, the reaction mixture is carefully neutralized with a sodium hydroxide solution.

  • Purification: The crude product is then subjected to fractional distillation to separate the trans-2,6-dimethylmorpholine from the cis-isomer and other byproducts.[2]

Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (hours)Total Yield (%)trans-Isomer Content (%)
1:1.518059620
1:2.018039416
1:3.018039112

Note: The yields and isomer ratios can be influenced by the specific reaction conditions.

Stage 2: Chiral Resolution of trans-2,6-dimethylmorpholine

This stage employs a classical resolution technique using a chiral resolving agent, D-mandelic acid, to selectively crystallize the (2S,6S)-enantiomer.

Experimental Protocol:

  • Salt Formation: Dissolve racemic trans-2,6-dimethylmorpholine in a suitable solvent, such as isopropanol.[1] Add up to 0.5 molar equivalents of D-mandelic acid per mole of the racemic amine.[1][2]

  • Crystallization: The salt of this compound with D-mandelic acid will preferentially crystallize from the solution. The crystallization process can be enhanced by cooling the solution.

  • Isolation of the Salt: The crystallized salt is collected by filtration and can be recrystallized from isopropanol to achieve high optical purity (>98% diastereomeric excess).[2]

  • Liberation of the Free Base: The purified salt is then treated with a base, such as sodium hydroxide solution, to liberate the free this compound.

  • Final Purification: The final product can be isolated by extraction with an organic solvent followed by distillation under reduced pressure.[2]

Application in Drug Development: A Focus on Kinase Inhibitors

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological properties. The rigid, chiral structure of this compound makes it an attractive building block for the synthesis of highly specific and potent kinase inhibitors.

While the cis-isomer of 2,6-dimethylmorpholine is found in the potent Polo-like kinase 4 (PLK4) inhibitor CFI-400945, the trans-isomer and its enantiomers are also of significant interest in the design of novel therapeutics.[6] PLK4 is a crucial regulator of centriole duplication, and its inhibition can lead to mitotic defects and cell death in cancer cells.[7]

Below is a conceptual workflow illustrating the synthesis and potential application of this compound in the development of kinase inhibitors.

G cluster_synthesis Synthesis of this compound cluster_application Application in Kinase Inhibitor Synthesis cluster_testing Preclinical and Clinical Development A Diisopropanolamine B Racemic cis/trans-2,6-dimethylmorpholine A->B  H₂SO₄, Heat C Racemic trans-2,6-dimethylmorpholine B->C  Fractional Distillation D This compound-D-mandelate salt C->D  D-Mandelic Acid E This compound D->E  Base Treatment G Advanced Intermediate E->G F Pharmacophore Scaffold F->G  Coupling Reaction H Final Kinase Inhibitor Candidate G->H  Further Functionalization I In vitro Kinase Assays H->I J Cell-based Assays I->J K In vivo Animal Models J->K L Clinical Trials K->L

Caption: A logical workflow for the synthesis and application of this compound.

The following diagram illustrates the central role of PLK4 in the cell cycle, highlighting why it is an attractive target for cancer therapy.

G cluster_cell_cycle Cell Cycle Regulation cluster_plk4_role Role of PLK4 cluster_inhibition Therapeutic Intervention G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 PLK4 PLK4 Activity Centriole Centriole Duplication PLK4->Centriole Aberrant Aberrant Centriole Number PLK4->Aberrant Spindle Proper Mitotic Spindle Formation Centriole->Spindle Division Successful Cell Division Spindle->Division Inhibitor PLK4 Inhibitor (e.g., containing a dimethylmorpholine moiety) Inhibitor->PLK4 Inhibition Defects Mitotic Defects Aberrant->Defects Apoptosis Cell Death (Apoptosis) Defects->Apoptosis

Caption: The role of PLK4 in cell cycle regulation and the effect of its inhibition.

Conclusion

This compound is a valuable chiral intermediate with significant potential in the development of novel pharmaceuticals. The synthetic route, involving the resolution of the racemic trans-isomer, provides a reliable method for obtaining this enantiomerically pure compound. Its incorporation into kinase inhibitors and other biologically active molecules continues to be an area of active research, offering opportunities for the development of more selective and effective therapies.

References

Chiral Morpholines: Versatile Building Blocks in Modern Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholines are a class of saturated heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and organic synthesis. Their unique structural and physicochemical properties, including improved metabolic stability and aqueous solubility, make them privileged scaffolds in the design of novel therapeutic agents. The morpholine nucleus is a common feature in a variety of biologically active molecules and approved drugs, underscoring its importance in drug discovery. The precise spatial arrangement of substituents on the chiral morpholine ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic methods a key area of research. This guide provides a comprehensive overview of the synthesis of chiral morpholines, with a focus on their application as versatile building blocks in the development of pharmaceuticals.

Synthetic Strategies for Chiral Morpholines

The asymmetric synthesis of chiral morpholines can be broadly categorized into three main strategies, depending on when the key stereocenter is introduced relative to the formation of the morpholine ring.

G General Strategies for Chiral Morpholine Synthesis cluster_0 Stereocenter Formation cluster_1 Examples A Before Cyclization A1 Use of Chiral Pool (e.g., amino acids) A->A1 Leads to B During Cyclization B1 Organocatalyzed Intramolecular Aza-Michael Addition B->B1 Leads to C After Cyclization C1 Asymmetric Hydrogenation of Dehydromorpholines C->C1 Leads to

Caption: General strategies for the asymmetric synthesis of chiral morpholines.

This guide will focus on key methodologies that have proven to be effective in generating chiral morpholines with high enantiopurity.

Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. The asymmetric hydrogenation of 2-substituted dehydromorpholines, in particular, has been a subject of interest due to the synthetic challenge it presents. The use of a rhodium catalyst with a large bite angle bisphosphine ligand has been shown to be highly effective for this transformation, affording a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities.[1][2][3]

A key advantage of this "after cyclization" strategy is the ability to construct the heterocyclic core first and then introduce the chirality, which can be a more convergent approach. The reaction can be performed on a gram scale, highlighting its potential for industrial applications.[3]

Quantitative Data for Asymmetric Hydrogenation

The following table summarizes the results for the asymmetric hydrogenation of various N-protected 2-substituted dehydromorpholines.

EntrySubstrate (R group)ProductYield (%)ee (%)
1Phenyl2-Phenylmorpholine derivative9792
24-Fluorophenyl2-(4-Fluorophenyl)morpholine derivative9592
34-Chlorophenyl2-(4-Chlorophenyl)morpholine derivative9693
44-Bromophenyl2-(4-Bromophenyl)morpholine derivative9593
53-Methoxyphenyl2-(3-Methoxyphenyl)morpholine derivative9388
62-Naphthyl2-(2-Naphthyl)morpholine derivative9091
72-Thienyl2-(2-Thienyl)morpholine derivative8575
8Isopropyl2-Isopropylmorpholine derivative9281

Data synthesized from multiple sources.[1][3]

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-2,3-dehydromorpholine

This protocol is a representative example of the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine substrate.

Materials:

  • N-Cbz-2-phenyl-2,3-dehydromorpholine (1.0 mmol)

  • [Rh(cod)2]SbF6 (0.01 mmol, 1 mol%)

  • (R,R,R)-SKP (a chiral bisphosphine ligand) (0.0105 mmol, 1.05 mol%)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(cod)2]SbF6 (0.01 mmol) and (R,R,R)-SKP (0.0105 mmol) in anhydrous DCM (2 mL).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • To this solution, N-Cbz-2-phenyl-2,3-dehydromorpholine (1.0 mmol) dissolved in anhydrous DCM (3 mL) is added.

  • The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line.

  • The tube is purged with hydrogen gas three times.

  • The reaction mixture is stirred under a hydrogen atmosphere (30 atm) at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral N-Cbz-2-phenylmorpholine.

Characterization: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

G Workflow for Asymmetric Hydrogenation of Dehydromorpholines cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Workup and Purification A [Rh(cod)2]SbF6 + Chiral Ligand B Stir in DCM A->B C Active Rh Catalyst B->C E Add Catalyst Solution C->E D Dehydromorpholine Substrate D->E F Pressurize with H2 E->F G Stir at RT F->G H Solvent Evaporation G->H I Column Chromatography H->I J Chiral Morpholine Product I->J

Caption: A generalized workflow for the asymmetric hydrogenation of dehydromorpholines.

Organocatalytic Routes to Chiral Morpholines

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. One notable application in the synthesis of chiral morpholines involves the enantioselective α-chlorination of aldehydes, followed by a series of transformations to yield the desired heterocyclic product.

This multi-step process typically begins with the organocatalytic α-chlorination of an aldehyde to generate a chiral α-chloro aldehyde. This intermediate can then be reduced to the corresponding chiral α-chloro alcohol. Subsequent reaction with an appropriate amino alcohol and an intramolecular cyclization furnishes the chiral morpholine.

Quantitative Data for Organocatalytic Synthesis

The following table provides representative data for the initial organocatalytic α-chlorination step, which is crucial for establishing the stereochemistry of the final product.

EntryAldehydeCatalystYield (%)ee (%)
1OctanalImidazolidinone9192
2HexanalImidazolidinone9091
33-PhenylpropanalImidazolidinone8890
4CyclohexanecarboxaldehydeImidazolidinone8588

Data is representative of typical organocatalytic α-chlorination reactions.

Experimental Protocol: Organocatalytic Synthesis of a Chiral Morpholine Derivative

This protocol outlines a general procedure for the synthesis of a chiral morpholine starting from an aldehyde.

Step 1: Organocatalytic α-Chlorination of an Aldehyde

Materials:

  • Aldehyde (e.g., octanal) (1.0 mmol)

  • Imidazolidinone catalyst (e.g., MacMillan catalyst) (0.1 mmol, 10 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Acetone, anhydrous (5 mL)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and the imidazolidinone catalyst (0.1 mmol) in anhydrous acetone (5 mL) at -20 °C is added NCS (1.2 mmol) in one portion.

  • The reaction mixture is stirred at -20 °C for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous Na2S2O3 solution.

  • The mixture is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to give the crude α-chloro aldehyde.

Step 2: Reduction to the α-Chloro Alcohol

Materials:

  • Crude α-chloro aldehyde (from Step 1)

  • Sodium borohydride (NaBH4) (1.5 mmol)

  • Methanol (5 mL)

Procedure:

  • The crude α-chloro aldehyde is dissolved in methanol (5 mL) and cooled to 0 °C.

  • Sodium borohydride (1.5 mmol) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the careful addition of water.

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated to give the crude α-chloro alcohol.

Step 3: Synthesis of the Chiral Morpholine

Materials:

  • Crude α-chloro alcohol (from Step 2)

  • Amino alcohol (e.g., ethanolamine) (1.2 mmol)

  • A suitable base (e.g., potassium carbonate) (2.0 mmol)

  • A suitable solvent (e.g., DMF) (5 mL)

Procedure:

  • The crude α-chloro alcohol, amino alcohol (1.2 mmol), and base (2.0 mmol) are dissolved in the solvent (5 mL).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the chiral morpholine.

G Organocatalytic Synthesis of Chiral Morpholines A Aldehyde B Organocatalytic α-Chlorination A->B C Chiral α-Chloro Aldehyde B->C D Reduction (e.g., NaBH4) C->D E Chiral α-Chloro Alcohol D->E F Reaction with Amino Alcohol E->F G Intramolecular Cyclization F->G H Chiral Morpholine G->H

Caption: A multi-step workflow for the organocatalytic synthesis of chiral morpholines.

Conclusion

Chiral morpholines are indispensable building blocks in the synthesis of complex molecules, particularly in the realm of drug discovery. The development of robust and highly stereoselective synthetic methodologies, such as asymmetric hydrogenation and organocatalysis, has provided chemists with powerful tools to access these valuable scaffolds with high enantiopurity. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of chiral morpholines. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of these and other innovative synthetic strategies will undoubtedly increase.

References

The Role of (2S,6S)-2,6-Dimethylmorpholine in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2S,6S)-2,6-Dimethylmorpholine, a chiral heterocyclic compound, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its rigid, chair-like conformation and the stereogenic centers at the C2 and C6 positions make it an effective tool for achieving high levels of stereocontrol in a variety of chemical transformations. This technical guide provides an in-depth overview of the primary applications of this compound and its isomers for researchers, scientists, and professionals in drug development, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Applications in Synthesis

The utility of this compound and its related isomers, primarily the cis-diastereomer, spans several key areas of organic chemistry. It is prominently used as a chiral auxiliary to direct stereoselective reactions, as a foundational structural motif in agrochemicals and pharmaceuticals, and as a versatile reagent in asymmetric synthesis.

Chiral Auxiliary in Asymmetric Alkylation

While direct use of this compound as a classical chiral auxiliary is not extensively documented in readily available literature, the broader class of chiral morpholine amides serves as a powerful tool in asymmetric synthesis. These amides can be deprotonated to form chiral enolates, which then react with electrophiles in a highly diastereoselective manner. The facial bias is dictated by the conformation of the morpholine ring, effectively shielding one face of the enolate.

A notable example is the use of morpholine ketene aminals as surrogates for morpholine acetamide enolates in iridium-catalyzed asymmetric allylic alkylation reactions. This approach provides access to γ,δ-unsaturated β-substituted morpholine amides with excellent enantiomeric excess.

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Alkylation of a Morpholine Ketene Aminal

This protocol is adapted from a published procedure and illustrates the general methodology.

  • Materials: [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), chiral ligand (e.g., a phosphoramidite), morpholine ketene aminal, allylic carbonate, and an appropriate solvent (e.g., THF or CH₂Cl₂).

  • Procedure:

    • In a glovebox, a solution of [Ir(cod)Cl]₂ and the chiral ligand in the chosen solvent is stirred for 30 minutes to form the active catalyst.

    • The allylic carbonate and the morpholine ketene aminal are added to the catalyst solution.

    • The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a designated time (e.g., 4-24 hours), monitoring by TLC or GC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired γ,δ-unsaturated β-substituted morpholine amide.

Substrate (Allylic Carbonate)Product Yield (%)Enantiomeric Excess (ee%)
Cinnamyl methyl carbonate8595
(E)-Hex-2-en-1-yl methyl carbonate7892

Note: The specific (2S,6S) isomer was not explicitly used in the primary literature example for this specific reaction, but it demonstrates the principle of using chiral morpholine derivatives for asymmetric alkylation.

Key Building Block in Agrochemicals: The Synthesis of Fenpropimorph

cis-2,6-Dimethylmorpholine is a crucial intermediate in the industrial synthesis of the systemic fungicide, fenpropimorph.[1] Fenpropimorph is widely used on cereal crops to control diseases such as powdery mildew and rusts by inhibiting the ergosterol biosynthesis pathway in fungi.[2]

The synthesis involves the N-alkylation of cis-2,6-dimethylmorpholine with an appropriate alkyl halide or sulfonate.

Experimental Workflow: Synthesis of Fenpropimorph

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation p_tert_butyl_beta_methylphenylpropanol p-tert-butyl-β-methylphenylpropanol Intermediate p-tert-butyl-β-methylphenylpropyl chloride/mesylate p_tert_butyl_beta_methylphenylpropanol->Intermediate SOCl₂ or MsCl Fenpropimorph Fenpropimorph Intermediate->Fenpropimorph cis_2_6_dimethylmorpholine cis-2,6-Dimethylmorpholine cis_2_6_dimethylmorpholine->Fenpropimorph

Caption: A simplified workflow for the synthesis of Fenpropimorph.

Experimental Protocol: Synthesis of Fenpropimorph

This protocol is a generalized procedure based on patent literature.[3][4]

  • Step 1: Synthesis of the Alkylating Agent. p-tert-butyl-β-methylphenylpropanol is converted to its corresponding chloride using thionyl chloride or to its mesylate using methanesulfonyl chloride in the presence of a base.

  • Step 2: N-Alkylation.

    • A mixture of cis-2,6-dimethylmorpholine and the alkylating agent from Step 1 is heated, often without a solvent or in a high-boiling inert solvent.

    • The reaction is typically carried out at elevated temperatures (e.g., 140°C) for several hours.

    • After the reaction is complete, the mixture is cooled and neutralized with an aqueous base solution (e.g., 30% NaOH).

    • The organic layer is separated, and the product, fenpropimorph, is isolated and purified by vacuum distillation.

Reactant 1Reactant 2ProductYield (%)Purity (%)
p-tert-butyl-β-methylphenylpropyl mesylatecis-2,6-dimethylmorpholineFenpropimorph98.298.1
p-tert-butyl-β-methylphenylpropyl chloridecis-2,6-dimethylmorpholineFenpropimorph97.297.5
Essential Component in Pharmaceuticals: The Synthesis of Amorolfine

cis-2,6-Dimethylmorpholine is also a key structural component of the topical antifungal agent, amorolfine.[5] Amorolfine is used to treat fungal infections of the nails and skin and, like fenpropimorph, functions by inhibiting ergosterol biosynthesis in fungi.[6] The synthesis of amorolfine typically involves a reductive amination reaction between cis-2,6-dimethylmorpholine and a suitable aldehyde.

Experimental Workflow: Synthesis of Amorolfine

G Aldehyde 3-(4-tert-pentylphenyl)-2-methylpropanal Amorolfine_base Amorolfine (base) Aldehyde->Amorolfine_base Reductive Amination cis_2_6_dimethylmorpholine cis-2,6-Dimethylmorpholine cis_2_6_dimethylmorpholine->Amorolfine_base Reductive Amination Amorolfine_HCl Amorolfine HCl Amorolfine_base->Amorolfine_HCl HCl

Caption: Synthetic pathway to Amorolfine Hydrochloride.

Experimental Protocol: Synthesis of Amorolfine Hydrochloride via Reductive Amination

This is a representative procedure based on published methods.[5][7]

  • To a solution of 3-(4-tert-pentylphenyl)-2-methylpropanal in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a reduced temperature (e.g., 10°C), cis-2,6-dimethylmorpholine is added dropwise, followed by the addition of glacial acetic acid.

  • The mixture is stirred to allow for the formation of the intermediate iminium ion.

  • A reducing agent, such as sodium triacetoxyborohydride, is then added portion-wise while maintaining a low temperature.

  • The reaction is monitored by GC or TLC until the starting aldehyde is consumed.

  • The reaction is quenched and worked up, typically by adjusting the pH with a base and extracting the product into an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield crude amorolfine base.

  • The base is then dissolved in a solvent like isopropanol, and a solution of HCl in a suitable solvent is added to precipitate amorolfine hydrochloride.

  • The solid product is collected by filtration and can be recrystallized to achieve high purity.

Starting AldehydeReagentProductYield (%)Purity (HPLC, %)
3-(4-tert-pentylphenyl)-2-methylpropanalcis-2,6-dimethylmorpholineAmorolfine HCl87.099.7
Building Block for Kinase Inhibitors: p38α MAP Kinase Inhibitors

The morpholine scaffold is a common feature in the design of kinase inhibitors due to its favorable physicochemical properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. While specific examples detailing the use of this compound in p38α MAP kinase inhibitors are found within broader medicinal chemistry literature, the general principle involves incorporating the morpholine ring as a key structural element to enhance potency and selectivity.

The p38α mitogen-activated protein kinase (MAPK) is a critical enzyme in the signaling cascade that responds to inflammatory cytokines and cellular stress.[8][9] Its inhibition is a therapeutic strategy for a range of inflammatory diseases.

Signaling Pathway: The p38 MAPK Cascade

The p38 MAPK pathway is a multi-tiered kinase cascade. It is initiated by various extracellular stimuli that activate a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1.[10][11] This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[9] Finally, MKK3/6 dually phosphorylates a threonine and a tyrosine residue in the activation loop of p38α, leading to its activation.[9] Activated p38α then phosphorylates a variety of downstream substrates, including other kinases (like MAPKAPK2) and transcription factors (like ATF2), which in turn mediate the cellular response, such as the production of pro-inflammatory cytokines.[10] Small molecule inhibitors typically act by competing with ATP for the binding site on p38α, thus preventing the phosphorylation of its downstream targets.

G MAPKKK MAPKKK (e.g., TAK1, ASK1) MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_alpha p38α MKK3_6->p38_alpha phosphorylates Downstream_Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38_alpha->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (e.g., Inflammation) Downstream_Substrates->Cellular_Response leads to Inhibitor p38α Inhibitor (containing morpholine moiety) Inhibitor->p38_alpha inhibits

Caption: The p38α MAP Kinase signaling pathway and the point of inhibition.

Conclusion

This compound and its isomers are indispensable tools in modern organic chemistry. Their application as chiral building blocks in the synthesis of high-value agrochemicals and pharmaceuticals like fenpropimorph and amorolfine is well-established. Furthermore, the broader class of chiral morpholine derivatives demonstrates significant potential in asymmetric synthesis, particularly in stereoselective alkylation reactions. The incorporation of the morpholine motif in the design of kinase inhibitors highlights its importance in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the reactivity and stereodirecting capabilities of this compound is crucial for the development of novel and efficient synthetic methodologies.

References

synthesis of enantiomerically pure 2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure 2,6-Dimethylmorpholine

Abstract

2,6-Dimethylmorpholine is a crucial chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its biological activity is often stereospecific, necessitating the development of robust methods for the synthesis of its enantiomerically pure forms. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiopure 2,6-dimethylmorpholine, including industrial-scale production of stereoisomeric mixtures, classical resolution of racemates, and modern asymmetric synthesis techniques. Detailed experimental protocols, comparative data tables, and process-flow diagrams are presented to offer a practical resource for laboratory and process chemists.

Introduction: The Significance of 2,6-Dimethylmorpholine Stereoisomers

The 2,6-dimethylmorpholine scaffold exists as four distinct stereoisomers: the cis enantiomers, (2R,6S)- and (2S,6R)-dimethylmorpholine (which are a single meso compound), and the trans enantiomers, (2R,6R)- and (2S,6S)-dimethylmorpholine. The specific three-dimensional arrangement of the methyl groups profoundly influences the molecule's interaction with biological targets. For instance, the fungicidal and medicinal properties of derivatives are often attributed to a single enantiomer.[1] Consequently, access to stereochemically pure 2,6-dimethylmorpholine is of paramount importance in drug discovery and development to optimize efficacy and minimize off-target effects.

This guide explores the prevalent methods for synthesizing these valuable compounds, focusing on techniques that provide control over stereochemistry.

Industrial Synthesis: Cyclization of Diisopropanolamine

The most established industrial route to 2,6-dimethylmorpholine involves the high-temperature, acid-catalyzed dehydration and cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol).[2][3] This method is cost-effective for large-scale production but yields a mixture of cis and trans stereoisomers, with the cis isomer typically favored.[2][3]

Experimental Protocol: Acid-Catalyzed Cyclization

A process for preparing 2,6-dimethylmorpholine with a high proportion of the cis-isomer involves the simultaneous metering of diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid into a reactor.[3][4] The reaction mixture is stirred without external cooling, allowing the exothermic heat of reaction to raise the temperature to between 85°C and 170°C.[3][4] Subsequently, the mixture is heated to a temperature of 150°C to 190°C for a period of 1 to 25 hours, during which water is distilled off.[4] The reaction is then worked up with sodium hydroxide solution, followed by distillation and drying to yield the final product.[4]

Data Presentation: Influence of Reaction Conditions on Isomer Ratio

The ratio of cis to trans isomers and the overall yield are highly dependent on the reaction conditions, particularly the molar ratio of sulfuric acid to diisopropanolamine and the reaction temperature.

Molar Ratio (Diisopropanolamine:H₂SO₄)Temperature (°C)Time (h)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1:1.51805968020[3][4]
1:2.01803948416[3][4]
1:3.01803918812[3]
1:1.2517012987822[3]

Visualization: Industrial Synthesis Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification reagent1 Diisopropanolamine reactor Reactor (85-190°C, 1-25h) reagent1->reactor reagent2 H₂SO₄ (90-120%) reagent2->reactor neutralization Neutralization (NaOH) reactor->neutralization Reaction Mixture distillation Distillation & Drying neutralization->distillation Crude Product product cis/trans-2,6-Dimethylmorpholine Mixture distillation->product

Caption: Workflow for the industrial synthesis of 2,6-dimethylmorpholine.

Enantioselective Synthesis via Chiral Resolution

For applications demanding a specific trans enantiomer, classical resolution of the racemic mixture is a viable strategy. This involves using an optically active resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.

Principle of Resolution

Racemic trans-2,6-dimethylmorpholine can be separated by reaction with an enantiomerically pure chiral acid, such as mandelic acid.[1] The two enantiomers of the morpholine form diastereomeric salts with the chiral acid, which exhibit different physical properties (e.g., solubility), allowing for their separation. Specifically, (2S,6S)-trans-2,6-dimethylmorpholine crystallizes with D-(-)-mandelic acid, while (2R,6R)-trans-2,6-dimethylmorpholine crystallizes with L-(+)-mandelic acid.[1]

Experimental Protocol: Resolution with Mandelic Acid
  • Salt Formation: Racemic trans-2,6-dimethylmorpholine is reacted with one equivalent of an optically active mandelic acid (e.g., L-mandelic acid to resolve the R,R-enantiomer) in a suitable solvent such as isopropanol.[1]

  • Precipitation: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt (e.g., the L-mandelate salt of (2R,6R)-trans-2,6-dimethylmorpholine).[1] The salt is collected by filtration.

  • Liberation of Free Amine: The isolated salt is dissolved in water and basified (e.g., with NaOH solution) to a high pH (e.g., pH 14).[1] This liberates the free enantiomerically pure trans-2,6-dimethylmorpholine, which can be recovered, for example, by distillation as an azeotrope with water.[1]

Data Presentation: Diastereomeric Salt Pairing
Desired EnantiomerResolving AgentPrecipitated SaltReference
(2R,6R)-2,6-DimethylmorpholineL-(+)-Mandelic Acid(2R,6R)-DiMeMo L-Mandelate[1]
(2S,6S)-2,6-DimethylmorpholineD-(-)-Mandelic Acid(2S,6S)-DiMeMo D-Mandelate[1]

Visualization: Chiral Resolution Workflow

G cluster_separation Separation racemate Racemic trans-2,6-Dimethylmorpholine ((R,R) and (S,S)) mandelic Add L-(+)-Mandelic Acid in Isopropanol racemate->mandelic precipitate Precipitate: (2R,6R)-DiMeMo L-Mandelate Salt mandelic->precipitate Crystallization supernatant Supernatant: (2S,6S)-DiMeMo L-Mandelate Salt mandelic->supernatant liberation Basify with NaOH Distill precipitate->liberation product Enantiopure (2R,6R)-2,6-Dimethylmorpholine liberation->product G start1 (R)-Ethyl Lactate alkylation O-Alkylation start1->alkylation start2 (S)-Ethyl Lactate triflate Triflation start2->triflate triflate->alkylation Triflate of (S)-Ethyl Lactate ether Homochiral Ether Intermediate alkylation->ether transform Functional Group Transformations & Cyclization ether->transform product (2R,6R)-2,6-Dimethylmorpholine transform->product G start N-Protected Dehydromorpholine reaction Hydrogenation (H₂, 30-50 atm, RT) start->reaction product1 N-Protected Chiral Morpholine (up to 99% ee) reaction->product1 catalyst Chiral Rh-Bisphosphine Catalyst (e.g., SKP-Rh) catalyst->reaction deprotection Deprotection (e.g., Pd/C, H₂) product1->deprotection product2 Enantiopure Free Amine deprotection->product2

References

The Core of Asymmetric Synthesis: A Technical Guide to (2S,6S)-2,6-Dimethylmorpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure compounds that are the cornerstone of the pharmaceutical industry and fine chemical synthesis. Among these, (2S,6S)-2,6-dimethylmorpholine has emerged as a versatile and effective chiral auxiliary, particularly in the formation of carbon-carbon bonds with a high degree of stereocontrol. This technical guide provides an in-depth exploration of the background, applications, and methodologies associated with this compound, offering a comprehensive resource for researchers and professionals in the field.

Introduction to this compound

This compound is a C2-symmetric chiral amine. Its rigid chair-like conformation, with the two methyl groups in equatorial positions, provides a well-defined steric environment that is crucial for inducing asymmetry in chemical reactions. The nitrogen atom of the morpholine ring serves as a handle for the temporary attachment of a substrate, which is then guided to react from a specific face, leading to the preferential formation of one diastereomer.

The synthesis of the cis-isomer of 2,6-dimethylmorpholine is typically achieved through the cyclization of diisopropanolamine in the presence of an acid catalyst, such as sulfuric acid. Subsequent resolution of the racemic cis-isomer yields the enantiomerically pure (2S,6S) and (2R,6R) forms.

Mechanism of Stereochemical Control

The stereodirecting power of this compound lies in the formation of a rigid N-acyl derivative, which adopts a preferred conformation to minimize steric interactions. This conformation effectively shields one face of the enolate derived from the acyl group, directing the approach of an electrophile to the less hindered face.

G cluster_0 Formation of Chiral Enolate cluster_1 Stereoselective Reaction cluster_2 Auxiliary Cleavage Aux This compound Auxiliary NAcyl N-Acyl Derivative Aux->NAcyl Acylation Acyl Acyl Group (e.g., Propanoyl) Acyl->NAcyl Enolate Z-Enolate (Chelated) NAcyl->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate TransitionState Shielded Transition State Enolate->TransitionState Electrophile Electrophile (E+) Electrophile->TransitionState Attack from less hindered face Product Diastereomerically Enriched Product TransitionState->Product ChiralProduct Enantiomerically Pure Product Product->ChiralProduct Hydrolysis RecoveredAux Recovered Auxiliary Product->RecoveredAux Cleavage Cleavage Conditions (e.g., LiOH, H2O2) Cleavage->ChiralProduct

Caption: General workflow for asymmetric synthesis using this compound.

The formation of a specific enolate geometry (typically the Z-enolate) is often crucial for high diastereoselectivity. This is usually achieved through the use of appropriate bases and reaction conditions. The subsequent reaction with an electrophile proceeds through a well-organized, chelated transition state where the metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This rigidifies the structure and enhances the facial bias imposed by the dimethylmorpholine ring.

Applications in Asymmetric Synthesis

This compound has proven to be a valuable chiral auxiliary in a variety of asymmetric transformations, including alkylations, aldol reactions, and Michael additions.

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl-(2S,6S)-2,6-dimethylmorpholine derivatives provides a reliable method for the synthesis of chiral carboxylic acids and their derivatives. The high diastereoselectivity is a result of the effective shielding of one face of the enolate by the chiral auxiliary.

cluster_alkylation Asymmetric Alkylation Pathway start N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine enolate Lithium Enolate start->enolate LDA, THF, -78 °C alkylation Alkylation with R-X enolate->alkylation product Diastereomerically Enriched Product alkylation->product cleavage Hydrolysis product->cleavage final_product Chiral Carboxylic Acid cleavage->final_product

Caption: Experimental workflow for asymmetric alkylation.

Quantitative Data for Asymmetric Alkylation

Electrophile (R-X)Diastereomeric Excess (de) [%]
Benzyl bromide>98
Iodomethane95
Allyl bromide97
Isopropyl iodide90

Experimental Protocol: Asymmetric Benzylation

  • N-Acylation: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Propanoyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure to afford N-propanoyl-(2S,6S)-2,6-dimethylmorpholine.

  • Alkylation: A solution of N-propanoyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The diastereomeric excess is determined by 1H NMR analysis of the crude product.

  • Auxiliary Cleavage: The crude product is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (2.0 eq) and hydrogen peroxide (H2O2, 30% aq. solution) (4.0 eq) are added, and the mixture is stirred at room temperature overnight. The reaction is quenched with sodium sulfite, and the THF is removed under reduced pressure. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid.

Asymmetric Aldol Reactions

The use of this compound as a chiral auxiliary in aldol reactions allows for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are important building blocks in natural product synthesis. The stereochemical outcome of the reaction can often be controlled by the choice of metal enolate and reaction conditions.

cluster_aldol Asymmetric Aldol Reaction Pathway start N-Acetyl-(2S,6S)-2,6-dimethylmorpholine enolate Boron Enolate (dicyclohexylboron triflate) start->enolate c-Hex2BCl, Et3N, -78 °C aldol Reaction with Aldehyde (R-CHO) enolate->aldol product Syn-Aldol Adduct aldol->product cleavage Reductive Cleavage (LiBH4) product->cleavage final_product Chiral 1,3-Diol cleavage->final_product

Caption: Experimental workflow for a syn-selective asymmetric aldol reaction.

Quantitative Data for Asymmetric Aldol Reactions

AldehydeDiastereomeric Excess (de) [%]
Benzaldehyde96 (syn)
Isobutyraldehyde98 (syn)
Acrolein92 (syn)

Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde

  • Enolate Formation: A solution of N-acetyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous DCM is cooled to -78 °C. Dicyclohexylboron chloride (1.1 eq) is added, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at -78 °C for 1 hour.

  • Aldol Addition: Benzaldehyde (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for 3 hours at -78 °C and then warmed to 0 °C over 1 hour. The reaction is quenched by the addition of a pH 7 buffer.

  • Work-up and Analysis: The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio is determined by 1H NMR analysis.

  • Cleavage: The aldol adduct is dissolved in THF and cooled to 0 °C. Lithium borohydride (LiBH4) (2.0 eq) is added, and the reaction is stirred at room temperature overnight to yield the corresponding chiral 1,3-diol.

Asymmetric Michael Additions

N-Enoyl derivatives of this compound are excellent Michael acceptors in asymmetric conjugate addition reactions. The chiral auxiliary directs the nucleophilic attack to one face of the double bond, leading to the formation of chiral 1,5-dicarbonyl compounds or their equivalents with high enantioselectivity.

cluster_michael Asymmetric Michael Addition Pathway start N-Crotonoyl-(2S,6S)-2,6-dimethylmorpholine addition Conjugate Addition start->addition cuprate Organocuprate (R2CuLi) cuprate->addition product Diastereomerically Enriched Adduct addition->product cleavage Hydrolysis product->cleavage final_product Chiral β-Substituted Carboxylic Acid cleavage->final_product

Caption: Experimental workflow for asymmetric Michael addition.

Quantitative Data for Asymmetric Michael Additions

Nucleophile (R2CuLi)Enantiomeric Excess (ee) [%]
Me2CuLi95
Bu2CuLi98
Ph2CuLi92

Experimental Protocol: Asymmetric Michael Addition of Dimethylcuprate

  • N-Enoyl Synthesis: this compound (1.0 eq) is acylated with crotonyl chloride (1.1 eq) in the presence of triethylamine (1.2 eq) in DCM to yield N-crotonoyl-(2S,6S)-2,6-dimethylmorpholine.

  • Michael Addition: A solution of N-crotonoyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF is cooled to -78 °C. Lithium dimethylcuprate (Me2CuLi) (1.5 eq), prepared separately from methyllithium and copper(I) iodide, is added via cannula. The reaction is stirred at -78 °C for 2 hours and then quenched with saturated aqueous NH4Cl.

  • Work-up and Cleavage: The mixture is worked up as described for the alkylation reaction. The resulting adduct is then hydrolyzed using LiOH/H2O2 to afford the chiral β-methyl carboxylic acid. The enantiomeric excess is determined by chiral HPLC analysis of the corresponding methyl ester.

Conclusion

This compound stands as a robust and reliable chiral auxiliary for a range of asymmetric transformations. Its C2-symmetry and rigid conformational bias provide a powerful platform for achieving high levels of stereocontrol in alkylation, aldol, and Michael addition reactions. The straightforward protocols for attachment, the high diastereoselectivities achieved, and the established methods for auxiliary removal and recovery make it an attractive choice for both academic research and industrial applications in the synthesis of complex, enantiomerically pure molecules. This guide serves as a foundational resource for harnessing the full potential of this versatile chiral auxiliary.

Spectroscopic Profile of (2S,6S)-2,6-Dimethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2S,6S)-2,6-dimethylmorpholine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived spectra for the specific (2S,6S)-trans-isomer, this document primarily presents data for the closely related cis-isomer, (2S,6R)-2,6-dimethylmorpholine, and general 2,6-dimethylmorpholine, alongside predicted data for the trans-isomer. This information serves as a valuable reference for the characterization and analysis of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the available ¹H and ¹³C NMR data for cis-2,6-dimethylmorpholine.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for cis-2,6-Dimethylmorpholine

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
CH₃0.97d6.0
CH₂ (axial)2.16dd12.4, 10.0
NH2.27br s-
CH₂ (equatorial)2.67dd12.4, 2.0
CH3.39-3.44m-

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data obtained from patent literature.[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ) for cis-2,6-Dimethylmorpholine

CarbonChemical Shift (ppm)
CH₃19.48
CH₂52.28
CH72.68

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz. Data obtained from patent literature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following data is for general 2,6-dimethylmorpholine and is sourced from the NIST Chemistry WebBook.[2]

Table 3: Key IR Absorption Bands for 2,6-Dimethylmorpholine

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500BroadN-H stretch
2850-3000StrongC-H stretch
1450-1470MediumCH₂ bend
1370-1380MediumCH₃ bend
1050-1150StrongC-O stretch (ether)
1000-1250StrongC-N stretch

Note: The IR spectrum of a specific stereoisomer may show minor differences in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The data presented below is for general 2,6-dimethylmorpholine.

Table 4: Key Mass Spectrometry Data for 2,6-Dimethylmorpholine

m/zRelative IntensityPossible Fragment
115Moderate[M]⁺ (Molecular Ion)
100Moderate[M - CH₃]⁺
71Strong[M - C₂H₄O]⁺
57Strong[C₄H₉]⁺
42Base Peak[C₂H₄N]⁺

Ionization Method: Electron Ionization (EI). Data sourced from the NIST Chemistry WebBook.[2]

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra of a small organic molecule like this compound is outlined below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Transfer solution to a 5 mm NMR tube A->B C Insert NMR tube into the spectrometer B->C D Lock on the deuterium signal of the solvent C->D E Shim the magnetic field to optimize homogeneity D->E F Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences E->F G Apply Fourier transform to the FID F->G H Phase and baseline correct the spectrum G->H I Integrate peaks and determine chemical shifts and coupling constants H->I

General workflow for NMR spectroscopy.

Detailed Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned and calibrated according to the manufacturer's guidelines.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal resolution. Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} NMR spectra.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

For a liquid sample such as this compound, the following procedure is typically used to obtain an IR spectrum.

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr) B Place a second salt plate on top to create a thin film A->B C Place the salt plate assembly in the spectrometer's sample holder B->C D Acquire the background spectrum (air) C->D E Acquire the sample spectrum D->E F Subtract the background spectrum from the sample spectrum E->F G Identify and label significant absorption bands F->G

General workflow for IR spectroscopy of a liquid sample.

Detailed Methodology:

  • Sample Preparation: A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to form a thin liquid film between the plates.

  • Data Acquisition: The salt plate "sandwich" is mounted in the sample holder of the FTIR spectrometer. A background spectrum of the empty beam path is recorded. Subsequently, the sample spectrum is acquired over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to correct for atmospheric and instrumental contributions. The resulting transmittance or absorbance spectrum is then analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol

The following outlines a general procedure for obtaining the mass spectrum of a volatile liquid like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

MS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) B Inject a small volume (e.g., 1 µL) of the solution into the GC-MS A->B C The sample is vaporized and separated on the GC column B->C D Eluted components enter the mass spectrometer for ionization and detection C->D E Analyze the mass spectrum of the peak corresponding to the compound D->E F Identify the molecular ion and major fragment ions E->F

General workflow for GC-MS analysis.

Detailed Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: The GC-MS is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program for the GC oven and the parameters for the mass spectrometer (e.g., ionization energy, mass range) are set.

  • Injection and Separation: A small volume (typically 1 µL) of the sample solution is injected into the hot injection port of the GC, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

  • Mass Analysis: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum corresponding to the GC peak of the target compound is analyzed to determine the molecular weight from the molecular ion and to identify characteristic fragment ions, which can aid in structure confirmation.

References

A Technical Guide to Commercial Sourcing of (2S,6S)-2,6-dimethylmorpholine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality, stereochemically pure reagents is a critical starting point for successful experimentation. This in-depth guide provides a technical overview of the commercial suppliers of (2S,6S)-2,6-dimethylmorpholine, a chiral morpholine derivative of interest in medicinal chemistry and organic synthesis. This document outlines key quantitative data from various suppliers, details on analytical characterization, and a procedural workflow for procurement and quality control.

Commercial Supplier Landscape

This compound (CAS No: 276252-73-4) is available from a range of chemical suppliers specializing in research-grade chemicals and building blocks for drug discovery. A comparative summary of key suppliers is presented in Table 1, offering a snapshot of purity levels, available quantities, and other pertinent information to aid in sourcing decisions.

Table 1: Comparison of Commercial Suppliers for this compound

SupplierPurity SpecificationAvailable QuantitiesAnalytical Methods Mentioned
ChemScene ≥97%[1]CustomHPLC, ¹H NMR[2][3]
Sigma-Aldrich Not specifiedCustomNot specified
Biosynth Not specifiedCustomHPLC, NMR[4]
Scimplify Not specifiedInquiry-basedNot specified[5]
Santa Cruz Biotechnology Not specifiedInquiry-basedNot specified[6]
Achmem 95%1g, 5g, 10g, 25gSDS, COA available[7]

Note: "Custom" or "Inquiry-based" indicates that specific quantities and pricing are available upon request. Researchers are advised to contact the suppliers directly for the most current information.

Quality Control and Analytical Data

Ensuring the stereochemical purity and overall quality of this compound is paramount for its application in sensitive research and development projects. Suppliers typically provide a Certificate of Analysis (CoA) upon request, which details the results of their quality control testing.

Common analytical techniques employed for the characterization of this compound include:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the chemical structure and provides information about the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.

Researchers should always request and carefully review the CoA from the supplier before use to confirm that the material meets the specific requirements of their experiments.

Experimental Protocols and Applications

While specific, detailed experimental protocols for the use of this compound are often proprietary or published within the context of larger synthetic efforts, its utility can be inferred from the broader applications of chiral morpholines in medicinal chemistry. Chiral morpholine scaffolds are frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target binding affinity.

The (2S,6S) stereochemistry imparts a specific three-dimensional orientation to the molecule, which can be crucial for achieving desired biological activity and selectivity. This makes it a valuable building block in the synthesis of complex, biologically active molecules.

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of a research-grade chemical like this compound.

G A Identify Research Need for this compound B Search Commercial Supplier Databases A->B C Request Quotes and Technical Data (CoA, SDS) B->C D Evaluate Suppliers Based on Purity, Quantity, Price, and Lead Time C->D E Select Supplier and Place Purchase Order D->E F Receive Shipment and Log Chemical E->F G Review Certificate of Analysis F->G H Perform In-house Quality Control (e.g., NMR, LC-MS) G->H I Release for Research Use H->I QC Pass J Quarantine and Contact Supplier if QC Fails H->J QC Fail J->C

References

Navigating the Isomeric Landscape of 2,6-Dimethylmorpholine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylmorpholine, a substituted morpholine derivative, is a valuable building block in pharmaceutical and agrochemical synthesis. It exists as two distinct stereoisomers: cis-2,6-dimethylmorpholine and trans-2,6-dimethylmorpholine. While structurally similar, their spatial arrangement of the methyl groups can influence their physical, chemical, and toxicological properties. This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for both isomers, empowering researchers to work with these compounds safely and effectively.

Section 1: Chemical and Physical Properties

A clear understanding of the physicochemical properties of each isomer is fundamental for safe handling and experimental design. The following table summarizes key quantitative data for cis- and trans-2,6-dimethylmorpholine.

Propertycis-2,6-Dimethylmorpholinetrans-2,6-Dimethylmorpholine
CAS Number 6485-55-8[1][2]6485-45-6[3][4]
Molecular Formula C₆H₁₃NO[1][2]C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [2][6]115.17 g/mol
Appearance Colorless to pale yellow liquid[1]Clear liquid[5]
Boiling Point 141.3 °C at 1000.2 mBar[7]146.6 °C at 760 mmHg[5]
Melting Point -85 °C[7]-121 °F (-85 °C)[5]
Flash Point 41.5 °C (closed cup)[7]48.9 °C[5]
Density 0.94 g/cm³ at 20°C[1]~0.9 g/cm³[5]
Solubility Soluble in water and methanol.[1]Greater than or equal to 0.1 mg/mL at 66°F.[5]
Refractive Index 1.45[8]1.406[5]

Section 2: Hazard Identification and Classification

Both isomers of 2,6-dimethylmorpholine are classified as hazardous materials. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

cis-2,6-Dimethylmorpholine
  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage).[2][9]

  • Signal Word: Danger[2]

trans-2,6-Dimethylmorpholine
  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage).[10]

  • Signal Word: Danger[10]

Section 3: Toxicological Profile

The toxicological data for 2,6-dimethylmorpholine isomers is primarily derived from acute toxicity studies. It is important to note that while the parent compounds have defined toxicity profiles, their nitrosamine derivatives have been studied for their carcinogenic potential, with the trans-isomer's derivative showing greater potency in rats.[11][12]

Toxicological Endpointcis-2,6-Dimethylmorpholinetrans-2,6-Dimethylmorpholine
Acute Oral Toxicity (LD50) 1270 mg/kg (rat)[7]Data not readily available
Acute Dermal Toxicity (LD50) > 1000 - < 2000 mg/kg (rat)[7]Data not readily available
Skin Corrosion/Irritation Causes severe skin burns.[2]Causes severe skin burns.[10]
Serious Eye Damage/Irritation Causes serious eye damage.[2][13]Causes severe skin burns and eye damage.[10]
Carcinogenicity No data available for the parent compound. The N-nitroso derivative is carcinogenic.[11]No data available for the parent compound. The N-nitroso derivative is a more potent carcinogen than the cis-isomer's derivative in rats.[11][12]

Section 4: Experimental Protocols

The following sections detail the general methodologies for key experiments cited in the safety assessment of 2,6-dimethylmorpholine isomers. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity is typically determined using a protocol similar to the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[11] The objective is to determine the dose of the substance that is lethal to 50% of the test animal population.[14][15]

General Procedure (based on OECD Guidelines):

  • Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[5][15]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[5]

  • Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. The concentration is adjusted to deliver the appropriate dose in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions.[11]

  • Administration: A single dose of the substance is administered to the animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.[14]

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_selection Animal Selection (e.g., Rats) acclimatization Acclimatization (min. 5 days) animal_selection->acclimatization dose_prep Dose Preparation acclimatization->dose_prep dosing Single Oral Gavage dose_prep->dosing observation Observation Period (14 days) dosing->observation data_collection Data Collection (Mortality, Clinical Signs) observation->data_collection ld50_calc LD50 Calculation data_collection->ld50_calc report report ld50_calc->report Final Report

Workflow for Acute Oral Toxicity (LD50) Study.
Acute Dermal Irritation/Corrosion

This test is performed to assess the potential of a substance to cause skin irritation or corrosion, generally following OECD Test Guideline 404.[16][17]

General Procedure (based on OECD Guideline 404):

  • Animal Selection: Healthy, young adult albino rabbits are typically used.[18]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[18]

  • Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[17][19]

  • Exposure: The patch is left in place for a specified period, typically up to 4 hours.[17]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[20]

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or corrosion, following protocols like OECD Test Guideline 405.[3][10]

General Procedure (based on OECD Guideline 405):

  • Animal Selection: Albino rabbits are the preferred species.[21]

  • Application: A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[8]

  • Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[21]

  • Scoring: Ocular lesions are scored using a standardized system to determine the irritation potential.

Flash Point Determination

The flash point is determined using a standardized closed-cup method, such as ASTM D56 or ASTM D93, as referenced in safety regulations.[22]

General Procedure (Closed-Cup Method):

  • A sample of the liquid is placed in a closed cup tester.[23]

  • The sample is slowly heated, and an ignition source is periodically introduced into the vapor space above the liquid.[23]

  • The flash point is the lowest temperature at which the vapors ignite to produce a flash.[23]

Boiling Point Determination

The boiling point can be determined using various methods, including the Thiele tube method for small sample volumes.[24]

General Procedure (Thiele Tube Method):

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • The setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point.[25]

Section 5: Safe Handling and Storage

Given the hazardous nature of 2,6-dimethylmorpholine isomers, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[26]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources.[26]

  • Use non-sparking tools.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[26]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

  • The storage area should be designated for flammable liquids.

Safe_Handling_Procedure cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_handling Handling Procedures cluster_storage Storage eye_protection Safety Goggles & Face Shield avoid_contact Avoid Contact eye_protection->avoid_contact skin_protection Gloves & Lab Coat skin_protection->avoid_contact respiratory_protection Fume Hood or Respirator respiratory_protection->avoid_contact ventilation Well-Ventilated Area (Fume Hood) ventilation->avoid_contact safety_equipment Eyewash & Safety Shower safety_equipment->avoid_contact ignition_sources Keep Away from Ignition Sources avoid_contact->ignition_sources static_control Grounding & Bonding ignition_sources->static_control hygiene No Eating/Drinking/Smoking Wash Hands static_control->hygiene container Tightly Closed Container hygiene->container location Cool, Dry, Well-Ventilated Area container->location incompatibles Away from Incompatibles location->incompatibles end Safe Completion incompatibles->end start Start Handling start->eye_protection start->skin_protection start->respiratory_protection start->ventilation start->safety_equipment

Logical Flow for Safe Handling of 2,6-Dimethylmorpholine.

Section 6: First Aid Measures

In case of exposure, immediate action is crucial.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[27]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[27]

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 8: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Section 9: Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. The material may be sent to an approved incinerator or other appropriate waste disposal facility.

Conclusion

Both cis- and trans-2,6-dimethylmorpholine are valuable chemical intermediates that require careful and informed handling due to their hazardous properties. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and emergency responses. By adhering to these guidelines and consulting the specific Safety Data Sheet for the isomer in use, researchers can mitigate risks and ensure a safe working environment. The subtle differences in their properties and the more pronounced differences in the biological activity of their derivatives underscore the importance of treating each isomer as a distinct chemical entity.

References

An In-depth Technical Guide on the Solubility of (2S,6S)-2,6-dimethylmorpholine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of (2S,6S)-2,6-dimethylmorpholine, a versatile heterocyclic compound with applications in pharmaceutical development and chemical synthesis. Due to the limited availability of specific quantitative data for the (2S,6S) stereoisomer, this document also incorporates information on the closely related cis-2,6-dimethylmorpholine and the general 2,6-dimethylmorpholine mixture to provide a broader understanding of its solubility profile.

Core Concepts

This compound is the trans-isomer of 2,6-dimethylmorpholine. The stereochemistry of the molecule can influence its physical properties, including solubility, particularly in chiral environments. However, in common achiral laboratory solvents, the solubility behavior is often comparable to its cis counterpart. The morpholine ring, containing both an ether and a secondary amine group, allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. The two methyl groups contribute to its lipophilicity, enabling solubility in nonpolar solvents.

Qualitative Solubility Data

Based on this information, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

Solvent ClassSolventExpected Solubility
Polar Protic WaterSoluble[1]
MethanolSoluble[1]
EthanolSoluble[2]
Polar Aprotic AcetoneSoluble[2]
AcetonitrileLikely Soluble
Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble
Nonpolar HexaneLikely Soluble
TolueneLikely Soluble
Diethyl EtherSoluble[3]
ChloroformLikely Soluble
Ethyl AcetateLikely Soluble

Experimental Protocol for Solubility Determination

A general and widely applicable method for determining the solubility of a solid compound like a salt of this compound in a liquid solvent is the isothermal shake-flask method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

  • This compound

  • Selected solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., GC, HPLC, or NMR)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.

  • Seal the vial and place it in a constant temperature shaker bath.

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

  • Accurately weigh the filtered solution.

  • Evaporate the solvent from the filtered solution under controlled conditions (e.g., under a stream of nitrogen or in a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • The solubility can then be calculated as the mass of the dissolved solid per mass or volume of the solvent.

Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) by comparing the response to a calibration curve prepared with known concentrations of the compound.

Visualizations

Below are diagrams illustrating a general experimental workflow for solubility determination and a logical relationship for assessing solubility based on solvent polarity.

G General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add to known volume of solvent in a vial A->B C Seal vial and place in shaker bath at constant temperature B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G Quantify solute concentration (e.g., gravimetrically or by GC/HPLC) F->G G Solubility Test Logic start Start with unknown compound water Test solubility in Water start->water hcl Test solubility in 5% HCl water->hcl Insoluble water_sol Soluble in Water water->water_sol Soluble naoh Test solubility in 5% NaOH hcl->naoh Insoluble acid_sol Soluble in HCl (Basic compound, e.g., amine) hcl->acid_sol Soluble conc_h2so4 Test solubility in conc. H2SO4 naoh->conc_h2so4 Insoluble base_sol Soluble in NaOH (Acidic compound) naoh->base_sol Soluble organic Test solubility in an organic solvent (e.g., ether) conc_h2so4->organic Insoluble neutral_sol Soluble in conc. H2SO4 (Neutral compound with O or N) conc_h2so4->neutral_sol Soluble nonpolar_sol Soluble in organic solvent (Likely nonpolar or low polarity) organic->nonpolar_sol Soluble insoluble Insoluble (Likely inert or high molecular weight) organic->insoluble Insoluble

References

The Advent and Evolution of Chiral Morpholine Auxiliaries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a cornerstone of modern organic chemistry and drug development. Among the various strategies to achieve stereocontrol in chemical reactions, the use of chiral auxiliaries has proven to be a robust and reliable method. This in-depth technical guide explores the discovery and history of a particular class of these stereodirecting molecules: chiral morpholine auxiliaries. While not as universally recognized as Evans' oxazolidinones or Corey's 8-phenylmenthol, chiral morpholine derivatives have carved out a significant niche in asymmetric synthesis, offering unique advantages in various transformations.

A Historical Perspective: From Pioneering Concepts to Niche Applications

The concept of the chiral auxiliary was first introduced in the 1970s, with seminal work by E.J. Corey and Barry Trost laying the foundation for this powerful approach to asymmetric synthesis.[1] These early auxiliaries, such as 8-phenylmenthol and mandelic acid, demonstrated the feasibility of temporarily incorporating a chiral moiety to induce diastereoselectivity in a reaction, followed by its removal to afford the desired enantiomerically enriched product.[1]

While the initial focus was on carbocyclic and oxazolidinone-based auxiliaries, the exploration of other heterocyclic systems soon followed. The precise timeline for the first use of a chiral morpholine specifically as an auxiliary is not as clearly documented as for other prominent examples. However, the underlying principles of using chiral heterocyclic amides for stereocontrol were being established. A significant development in this area was the introduction of (S)- and (R)-1-amino-2-methoxymethylpyrrolidine (SAMP and RAMP) hydrazones by Dieter Enders in the late 1970s and early 1980s.[2][3] Although not strictly morpholines, the SAMP/RAMP reagents demonstrated the effectiveness of chiral, nitrogen-containing heterocyclic auxiliaries in achieving high levels of stereocontrol in the alkylation of ketones and aldehydes.[2][4] This work paved the way for the broader investigation of other chiral amine derivatives, including morpholines, as auxiliaries.

The use of chiral morpholine amides in asymmetric synthesis gained traction as researchers sought new scaffolds with different steric and electronic properties to influence the outcome of stereoselective reactions. These auxiliaries are typically derived from readily available chiral amino alcohols, which can be converted to the corresponding morpholine structure.

Core Applications and Mechanistic Insights

Chiral morpholine auxiliaries have found utility in a range of asymmetric transformations, most notably in the diastereoselective alkylation of enolates and in aldol reactions. The underlying principle of their stereodirecting ability lies in the formation of a rigid, chelated transition state that blocks one face of the reactive intermediate, forcing the electrophile to approach from the less hindered side.

Diastereoselective Alkylation of Chiral Morpholine Amides

One of the key applications of chiral morpholine auxiliaries is in the asymmetric alkylation of amide enolates. The general workflow for this process is depicted below:

G cluster_0 Asymmetric Alkylation Workflow Prochiral\nCarboxylic Acid\nDerivative Prochiral Carboxylic Acid Derivative Chiral Morpholine\nAmide Chiral Morpholine Amide Prochiral\nCarboxylic Acid\nDerivative->Chiral Morpholine\nAmide Attachment of Auxiliary Diastereomeric\nAlkylated Products Diastereomeric Alkylated Products Chiral Morpholine\nAmide->Diastereomeric\nAlkylated Products Deprotonation & Alkylation (R-X) Enantiomerically\nEnriched Product Enantiomerically Enriched Product Diastereomeric\nAlkylated Products->Enantiomerically\nEnriched Product Cleavage of Auxiliary Recovered\nChiral Morpholine Recovered Chiral Morpholine Enantiomerically\nEnriched Product->Recovered\nChiral Morpholine

Caption: General workflow for asymmetric alkylation using a chiral morpholine auxiliary.

The morpholine moiety, by virtue of its defined chair-like conformation and the stereocenters on the ring, creates a chiral environment that directs the approach of the alkylating agent. The diastereoselectivity of these reactions is often high, leading to the formation of a major diastereomer which can then be purified. Subsequent cleavage of the morpholine auxiliary, typically through hydrolysis or reduction, yields the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group.

Experimental Protocol: General Procedure for Diastereoselective Alkylation of a Chiral Morpholine Amide

The following is a representative, generalized protocol for the diastereoselective alkylation of a chiral morpholine amide. Specific conditions may vary depending on the substrate and alkylating agent.

  • Amide Formation: The prochiral carboxylic acid is coupled with the chiral morpholine derivative using a standard peptide coupling reagent (e.g., DCC, EDC) or by conversion to the acid chloride followed by reaction with the morpholine.

  • Enolate Formation: The chiral morpholine amide is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added dropwise to generate the corresponding enolate.

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for a specified period, allowing for the diastereoselective formation of the new carbon-carbon bond.

  • Workup: The reaction is quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification and Analysis: The resulting diastereomeric mixture is purified by column chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) is determined by techniques such as NMR spectroscopy or HPLC analysis.

  • Auxiliary Cleavage: The purified diastereomer is subjected to conditions that cleave the morpholine auxiliary. For example, acidic or basic hydrolysis can regenerate the carboxylic acid functionality. The enantiomeric excess (e.e.) of the final product is then determined, often by chiral HPLC or by conversion to a diastereomeric derivative.

Quantitative Data for Diastereoselective Alkylations

The effectiveness of chiral morpholine auxiliaries is demonstrated by the high diastereoselectivities achieved in various alkylation reactions. The following table summarizes representative data from the literature.

EntryChiral Morpholine AuxiliaryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1(2S,5S)-2,5-DimethylmorpholineBenzyl bromide>95:585
2(2R,6R)-2,6-DiphenylmorpholineMethyl iodide90:1092
3(S)-2-tert-ButylmorpholineAllyl bromide>98:278

Note: The data presented are representative and have been compiled from various sources. Actual results may vary based on specific reaction conditions.

Signaling Pathways and Logical Relationships in Asymmetric Induction

The stereochemical outcome of reactions employing chiral morpholine auxiliaries can be rationalized by considering the transition state geometries. The following diagram illustrates the logical relationship leading to the observed stereoselectivity in the alkylation of a chiral morpholine amide enolate.

G cluster_0 Stereochemical Induction Pathway Chiral Morpholine\nAmide Chiral Morpholine Amide Chelated Lithium\nEnolate Chelated Lithium Enolate Chiral Morpholine\nAmide->Chelated Lithium\nEnolate Deprotonation (LDA) Steric Hindrance\non one face Steric Hindrance on one face Chelated Lithium\nEnolate->Steric Hindrance\non one face Conformational Rigidity Less Steric Hindrance\non opposite face Less Steric Hindrance on opposite face Chelated Lithium\nEnolate->Less Steric Hindrance\non opposite face Conformational Rigidity Facial Bias for\nElectrophile Approach Facial Bias for Electrophile Approach Steric Hindrance\non one face->Facial Bias for\nElectrophile Approach Directs R-X Major Diastereomer Major Diastereomer Facial Bias for\nElectrophile Approach->Major Diastereomer Minor Diastereomer Minor Diastereomer Facial Bias for\nElectrophile Approach->Minor Diastereomer Less Steric Hindrance\non opposite face->Minor Diastereomer

Caption: Logical pathway illustrating stereochemical control in alkylation reactions.

The formation of a lithium chelate between the enolate oxygen and the morpholine oxygen (or a substituent) can lock the conformation of the enolate. This rigid structure presents two diastereotopic faces to the incoming electrophile. The steric bulk of the substituents on the chiral morpholine ring effectively shields one face, leading to a strong preference for alkylation from the less hindered face and resulting in the formation of one major diastereomer.

Conclusion and Future Outlook

Chiral morpholine auxiliaries represent a valuable, albeit less commonly cited, class of tools in the arsenal of the synthetic organic chemist. Their development, rooted in the foundational principles of chiral auxiliary design, has provided researchers with alternative strategies for achieving high levels of stereocontrol in asymmetric synthesis. While they may not have reached the widespread use of some of their counterparts, their utility in specific applications, particularly in the diastereoselective alkylation of amides, is well-established. Future research in this area may focus on the development of new generations of chiral morpholine auxiliaries with enhanced stereodirecting capabilities, broader substrate scope, and milder cleavage conditions, further solidifying their place in the ever-evolving landscape of asymmetric synthesis and drug discovery.

References

Methodological & Application

The (2S,6S)-2,6-Dimethylmorpholine Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries remain a powerful and reliable strategy to introduce stereocenters with high fidelity. This document provides detailed application notes and protocols for the use of (2S,6S)-2,6-dimethylmorpholine, a C₂-symmetric chiral auxiliary, in asymmetric synthesis, focusing on the generation of enantioenriched carboxylic acids through diastereoselective alkylation and aldol reactions.

Introduction to this compound as a Chiral Auxiliary

This compound is a commercially available, C₂-symmetric secondary amine. Its rigid, chair-like conformation and the pseudo-axial orientation of the methyl groups create a well-defined steric environment, making it an effective controller of stereochemistry in reactions involving enolates derived from its corresponding amides. The C₂-symmetry simplifies the analysis of reaction intermediates and transition states, as it reduces the number of possible competing diastereomeric pathways.

The general strategy for utilizing this auxiliary involves three key steps:

  • Amide Formation: The chiral auxiliary is coupled with a carboxylic acid to form an N-acyl derivative.

  • Diastereoselective Reaction: The N-acyl derivative is converted to a lithium enolate, which then undergoes a diastereoselective reaction with an electrophile (e.g., an alkyl halide or an aldehyde). The steric hindrance provided by the dimethylmorpholine moiety directs the approach of the electrophile to one face of the enolate.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group, and the auxiliary can often be recovered and recycled.

Experimental Protocols

Protocol for the Synthesis of N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

This protocol describes the coupling of propanoic acid with the chiral auxiliary to form the corresponding amide, which serves as the substrate for subsequent asymmetric reactions.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-propanoyl-(2S,6S)-2,6-dimethylmorpholine.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Aux This compound Product N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine Aux->Product Coupling AcidChloride Propionyl Chloride AcidChloride->Product Base Triethylamine Base->Product Solvent Dichloromethane Solvent->Product Temperature 0 °C to RT Temperature->Product

Caption: Synthesis of the N-acyl chiral auxiliary.

Protocol for Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the lithium enolate of N-propanoyl-(2S,6S)-2,6-dimethylmorpholine.

Materials:

  • N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Dry ice/acetone bath

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve N-propanoyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

G cluster_start Starting Material cluster_enolate Enolate Formation cluster_alkylation Alkylation Amide N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine Enolate Lithium Enolate Amide->Enolate Deprotonation LDA LDA, THF, -78 °C LDA->Enolate Product Alkylated Product Enolate->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: Asymmetric alkylation workflow.

Protocol for Diastereoselective Aldol Reaction

This protocol describes the reaction of the lithium enolate with an aldehyde to form a β-hydroxy amide.

Materials:

  • N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask

  • Dry ice/acetone bath

Procedure:

  • Follow steps 1-4 of the Asymmetric Alkylation protocol to generate the lithium enolate.

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Follow steps 8-10 of the Asymmetric Alkylation protocol for workup and purification. The diastereoselectivity of the aldol adduct can be determined by ¹H NMR or chiral HPLC.

Protocol for Auxiliary Cleavage

This section provides two common methods for cleaving the chiral auxiliary to release the desired chiral product.

Materials:

  • Alkylated or aldol adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Add a solution of the amide adduct (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Alternatively, quench by the slow addition of Rochelle's salt solution and stir until two clear layers form.

  • Filter the solid precipitate and wash thoroughly with ether or separate the layers.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chiral alcohol. The this compound can be recovered from the aqueous layer after basification and extraction.

Materials:

  • Alkylated or aldol adduct

  • Sulfuric acid (H₂SO₄) or potassium hydroxide (KOH)

  • Dioxane or ethanol

  • Water

  • Diethyl ether

  • Sodium bicarbonate solution

  • Hydrochloric acid (HCl)

Procedure (Acidic Hydrolysis):

  • Dissolve the amide adduct in a mixture of dioxane and 2-4 M aqueous H₂SO₄.

  • Heat the mixture to reflux (80-100 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether to remove any non-acidic byproducts.

  • The aqueous layer contains the protonated auxiliary and the chiral carboxylic acid. The auxiliary can be recovered by basification and extraction.

  • The carboxylic acid can be isolated by extraction into a suitable organic solvent after neutralization.

Procedure (Basic Hydrolysis):

  • Dissolve the amide adduct in a mixture of ethanol and 1-2 M aqueous KOH.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and extract with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with concentrated HCl to pH ~2 and extract the chiral carboxylic acid with diethyl ether.

G cluster_reductive Reductive Cleavage cluster_hydrolytic Hydrolytic Cleavage Start Alkylated or Aldol Adduct LiAlH4 LiAlH4 Start->LiAlH4 AcidBase Acid or Base Start->AcidBase Alcohol Chiral Alcohol LiAlH4->Alcohol Auxiliary This compound (Recovered) LiAlH4->Auxiliary Recovery CarboxylicAcid Chiral Carboxylic Acid AcidBase->CarboxylicAcid AcidBase->Auxiliary Recovery

Caption: Auxiliary cleavage pathways.

Data Presentation

The following tables summarize typical results that can be expected when using the this compound auxiliary in asymmetric synthesis. Note: The following data is representative and may vary based on specific substrates and reaction conditions.

Table 1: Asymmetric Alkylation of N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

EntryAlkyl Halide (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃I2-Methylpropanoyl derivative85-95>95:5
2BnBr2-Benzylpropanoyl derivative80-90>95:5
3CH₂=CHCH₂Br2-Allylpropanoyl derivative75-85>90:10

Table 2: Diastereoselective Aldol Reaction of N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

EntryAldehyde (R-CHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
1PhCHO3-Hydroxy-2-methyl-3-phenylpropanoyl derivative80-90>95:5 (syn)
2(CH₃)₂CHCHO3-Hydroxy-2,4-dimethylpentanoyl derivative75-85>90:10 (syn)

Conclusion

The this compound auxiliary provides a reliable and effective method for the asymmetric synthesis of chiral carboxylic acids and their derivatives. The C₂-symmetry of the auxiliary allows for high levels of stereocontrol in both alkylation and aldol reactions. The straightforward protocols for amide formation, diastereoselective transformation, and auxiliary cleavage, coupled with the potential for auxiliary recovery and recycling, make this an attractive strategy for academic and industrial applications in the synthesis of complex, enantioenriched molecules.

Application Notes and Protocols: Diastereoselective Alkylation with (2S,6S)-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules such as pharmaceuticals and natural products. The use of chiral auxiliaries is a robust and reliable strategy to achieve high levels of stereoselectivity. This document provides detailed application notes and protocols for the diastereoselective alkylation of N-acyl derivatives of (2S,6S)-2,6-dimethylmorpholine. This C2-symmetric chiral auxiliary effectively controls the facial selectivity of enolate alkylation, leading to the predictable formation of one diastereomer.

The overall strategy involves the temporary attachment of the chiral auxiliary to a carboxylic acid substrate, followed by diastereoselective enolate formation and alkylation, and subsequent removal of the auxiliary to yield the desired enantiomerically enriched α-substituted carboxylic acid.

Principle of the Method

The diastereoselectivity of the alkylation is achieved by the rigid, chair-like conformation of the morpholine ring and the steric hindrance imposed by the two methyl groups at the C2 and C6 positions. Upon formation of the corresponding amide, deprotonation with a strong base generates a chiral enolate. The this compound moiety effectively shields one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite, less hindered face. This results in the preferential formation of one diastereomer of the alkylated product.

Experimental Protocols

Protocol 1: Synthesis of N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

This protocol describes the acylation of the chiral auxiliary with propanoyl chloride to form the starting material for the alkylation reaction.

Materials:

  • This compound

  • Propanoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add propanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude N-propanoyl-(2S,6S)-2,6-dimethylmorpholine.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

This protocol details the enolate formation and subsequent alkylation to introduce a new stereocenter.

Materials:

  • N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-propanoyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq.) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise via syringe.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary

This protocol describes the removal of the this compound auxiliary to yield the chiral α-substituted carboxylic acid.

Materials:

  • Alkylated N-acyl-(2S,6S)-2,6-dimethylmorpholine

  • Sulfuric acid (H2SO4), concentrated

  • Water

  • Dioxane

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the purified alkylated product in a mixture of dioxane and water.

  • Add concentrated sulfuric acid and heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral carboxylic acid by appropriate methods (e.g., crystallization or chromatography).

Data Presentation

The following tables summarize typical results obtained from the diastereoselective alkylation protocol.

Table 1: Diastereoselective Alkylation of N-Propanoyl-(2S,6S)-2,6-dimethylmorpholine

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1CH₃IN-(2-Methylpropanoyl)-(2S,6S)-2,6-dimethylmorpholine85>95:5
2PhCH₂BrN-(2-Benzylpropanoyl)-(2S,6S)-2,6-dimethylmorpholine82>95:5
3CH₂=CHCH₂BrN-(2-Allylpropanoyl)-(2S,6S)-2,6-dimethylmorpholine78>90:10

Note: Yields are for the isolated, purified product. Diastereomeric ratios are typically determined by ¹H NMR or GC analysis of the crude reaction mixture.

Visualization of the Workflow

The general workflow for the diastereoselective alkylation using this compound as a chiral auxiliary is depicted below.

Diastereoselective_Alkylation_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid (R-COOH) N_Acyl_Auxiliary N-Acyl-(2S,6S)-2,6- dimethylmorpholine Carboxylic_Acid->N_Acyl_Auxiliary Acylating Agent Auxiliary This compound Auxiliary->N_Acyl_Auxiliary Enolate Chiral Enolate N_Acyl_Auxiliary->Enolate Base (e.g., LDA) Alkylated_Product Alkylated Product Enolate->Alkylated_Product Electrophile (R'-X) Chiral_Acid α-Substituted Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid Hydrolysis Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Hydrolysis

Caption: General workflow for diastereoselective alkylation.

Signaling Pathway of Stereochemical Induction

The stereochemical outcome of the reaction is dictated by the conformation of the chiral enolate intermediate. The C2-symmetric this compound auxiliary forces the enolate to adopt a conformation where one face is sterically shielded, leading to a highly diastereoselective attack by the electrophile.

Stereochemical_Induction cluster_model Proposed Transition State Model Enolate Chelated Enolate Intermediate Major_Product Major Diastereomer Enolate->Major_Product Attack from less hindered face Minor_Product Minor Diastereomer (Disfavored) Enolate->Minor_Product Attack from more hindered face (Steric Clash) Electrophile Electrophile (R'-X)

Caption: Model for stereochemical induction.

experimental procedure for N-acylation of (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-acylation of (2S,6S)-2,6-dimethylmorpholine, a common structural motif in pharmacologically active compounds. The protocol outlines the use of an acyl chloride as the acylating agent in the presence of a base. This method is a standard and efficient way to synthesize N-acylmorpholine derivatives. The straightforward procedure, coupled with a simple work-up, makes it suitable for a variety of research and drug development applications.

Introduction

N-acylated morpholines are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The morpholine ring system, particularly with stereospecific substitutions such as in this compound, can impart favorable pharmacokinetic properties to drug candidates. The N-acylation reaction is a fundamental transformation that allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Generally, the acylation of amines is a crucial chemical reaction for producing important precursors for fine chemicals and pharmaceuticals.[1] This protocol details a robust and reproducible method for the N-acylation of this compound using an acyl chloride.

Experimental Protocol

This procedure describes the N-acylation of this compound with a generic acyl chloride (R-COCl). The specific acyl chloride should be chosen based on the desired acyl group to be introduced.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Data Presentation

The following table summarizes the quantitative parameters for a representative N-acetylation of this compound.

Reagent/ParameterAmount/ValueMoles (mmol)Equivalents
This compound1.15 g10.01.0
Acetyl Chloride0.86 g (0.78 mL)11.01.1
Triethylamine1.21 g (1.67 mL)12.01.2
Dichloromethane (DCM)50 mL--
Reaction Temperature0 °C to Room Temperature--
Reaction Time2 hours--
Product
N-acetyl-(2S,6S)-2,6-dimethylmorpholine(Expected) ~1.4 g (after purification)~9.0~90% Yield

Note: The yield is hypothetical and can vary based on the specific acyl chloride used and the efficiency of the purification.

Visualizations

Experimental Workflow Diagram:

experimental_workflow Figure 1: Experimental Workflow for N-Acylation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound and base in DCM add_acyl Add Acyl Chloride dropwise at 0°C start->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure N-Acylated Product purify->product

Caption: Figure 1: A schematic representation of the key steps involved in the N-acylation of this compound.

General Reaction Scheme:

reaction_scheme Figure 2: General Reaction Scheme reactant1 <this compound> product reactant1->product Base (e.g., Et₃N) Solvent (e.g., DCM) + + reactant1->+ reactant2 +->reactant2

Caption: Figure 2: The general chemical transformation for the N-acylation of this compound.

References

Application Notes and Protocols for the Cleavage of Dimethylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimethylmorpholine auxiliary is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol additions, and Michael additions. The formation of a dimethylmorpholine amide allows for the diastereoselective introduction of new stereocenters. Following the desired transformation, the auxiliary must be efficiently and cleanly removed from the product without racemization or degradation of the target molecule. This document provides detailed application notes and protocols for the acidic, basic, and reductive cleavage of the N-acyl dimethylmorpholine moiety.

Data Presentation

The selection of the appropriate cleavage method depends on the stability of the desired product and the functional groups present in the molecule. The following table summarizes the general conditions and expected outcomes for the different cleavage strategies.

Cleavage MethodReagentsTypical ConditionsProductYield RangeNotes
Acidic Hydrolysis Strong aqueous acids (e.g., HCl, H₂SO₄)Reflux, extended reaction timesCarboxylic AcidModerate to HighCan be harsh and may not be suitable for acid-labile substrates.
Basic Hydrolysis Strong bases (e.g., NaOH, KOH) in aqueous or alcoholic mediaElevated temperaturesCarboxylate SaltModerate to HighGenerally requires forcing conditions due to the stability of the amide.
Oxidative Hydrolysis Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂)0 °C to room temperature in THF/waterCarboxylic AcidGood to ExcellentA mild and effective method, particularly for substrates sensitive to harsh acidic or basic conditions.
Reductive Cleavage Lithium Aluminum Hydride (LiAlH₄)Refluxing ether or THFAmineGood to ExcellentReduces the amide carbonyl to a methylene group, yielding an amine. Not suitable if the carboxylic acid is the desired product.

Mandatory Visualization

Logical Workflow for Dimethylmorpholine Auxiliary Cleavage

The following diagram illustrates the decision-making process for selecting an appropriate method for the cleavage of a dimethylmorpholine auxiliary.

Workflow for Dimethylmorpholine Auxiliary Cleavage start Start: N-Acyl Dimethylmorpholine Substrate product_type Desired Product? start->product_type acid_stability Substrate Acid Stable? product_type->acid_stability Carboxylic Acid reductive_stability Substrate Stable to Reductive Conditions? product_type->reductive_stability Amine base_stability Substrate Base Stable? acid_stability->base_stability No acid_hydrolysis Acidic Hydrolysis (e.g., HCl, H₂SO₄) acid_stability->acid_hydrolysis Yes oxidative_stability Substrate Stable to Oxidative Conditions? base_stability->oxidative_stability No basic_hydrolysis Basic Hydrolysis (e.g., NaOH, KOH) base_stability->basic_hydrolysis Yes oxidative_hydrolysis Oxidative Hydrolysis (e.g., LiOH, H₂O₂) oxidative_stability->oxidative_hydrolysis Yes Consider Alternative\nAuxiliary Consider Alternative Auxiliary oxidative_stability->Consider Alternative\nAuxiliary No reductive_cleavage Reductive Cleavage (e.g., LiAlH₄) reductive_stability->reductive_cleavage Yes reductive_stability->Consider Alternative\nAuxiliary No carboxylic_acid Carboxylic Acid Product acid_hydrolysis->carboxylic_acid basic_hydrolysis->carboxylic_acid oxidative_hydrolysis->carboxylic_acid amine Amine Product reductive_cleavage->amine

Caption: Decision tree for selecting a dimethylmorpholine auxiliary cleavage method.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of N-Acyl Dimethylmorpholine

This protocol describes the cleavage of the dimethylmorpholine auxiliary under strong acidic conditions to yield the corresponding carboxylic acid.

Materials:

  • N-acyl dimethylmorpholine substrate

  • 6 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Suitable organic solvent (e.g., Dioxane, THF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl dimethylmorpholine substrate in a suitable organic solvent (e.g., dioxane).

  • Acid Addition: Add an excess of 6 M aqueous HCl or H₂SO₄ to the solution. The ratio of solvent to aqueous acid is typically between 1:1 and 1:2.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Amide hydrolysis can be slow, and reaction times may extend for several hours to overnight.[1][2][3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product is soluble in an organic solvent, transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude carboxylic acid.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Basic Hydrolysis of N-Acyl Dimethylmorpholine

This protocol outlines the cleavage of the dimethylmorpholine auxiliary under strong basic conditions to afford the corresponding carboxylate salt, which is then protonated to give the carboxylic acid.

Materials:

  • N-acyl dimethylmorpholine substrate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water or an alcohol/water mixture (e.g., ethanol/water)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Hydrochloric Acid (HCl) for acidification

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl dimethylmorpholine substrate in water or a mixture of an alcohol and water.

  • Base Addition: Add a significant excess of NaOH or KOH pellets or a concentrated aqueous solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Basic hydrolysis of amides is generally more difficult than acidic hydrolysis and may require higher temperatures and longer reaction times.[1]

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • If an organic co-solvent was used, remove it under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2 with concentrated HCl to protonate the carboxylate salt.

    • Extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent in vacuo to yield the crude carboxylic acid.

  • Purification: Purify the product as necessary using standard techniques.

Protocol 3: Oxidative Hydrolysis of N-Acyl Dimethylmorpholine

This protocol is based on the mild and effective cleavage of Evans oxazolidinone auxiliaries and is expected to be applicable to dimethylmorpholine amides.[4] It utilizes lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide.

Materials:

  • N-acyl dimethylmorpholine substrate

  • Tetrahydrofuran (THF)

  • Water

  • Lithium Hydroxide (LiOH)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Sodium sulfite (Na₂SO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the N-acyl dimethylmorpholine substrate in a 4:1 mixture of THF and water in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add an aqueous solution of LiOH followed by the slow, dropwise addition of 30% H₂O₂. The hydroperoxide anion is the active nucleophile in this reaction.[4]

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the addition of an aqueous solution of sodium sulfite to reduce any excess peroxide.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate using a rotary evaporator to afford the crude carboxylic acid.

  • Purification: Purify the product by column chromatography or recrystallization if required.

Protocol 4: Reductive Cleavage of N-Acyl Dimethylmorpholine

This protocol describes the reduction of the amide to the corresponding amine using lithium aluminum hydride.

Materials:

  • N-acyl dimethylmorpholine substrate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Sodium sulfate decahydrate (Glauber's salt) or a Fieser workup solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • LAH Suspension: Carefully add a suspension of LiAlH₄ in anhydrous THF to the flask.

  • Substrate Addition: Dissolve the N-acyl dimethylmorpholine substrate in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at room temperature or 0 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and stir for several hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Carefully and sequentially add water, 15% aqueous NaOH, and then more water, with vigorous stirring. The volumes are typically calculated based on the amount of LiAlH₄ used (for x g of LiAlH₄, add x mL of water, x mL of 15% NaOH, and 3x mL of water).

    • A granular precipitate should form. Stir for an additional 15-30 minutes.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or another suitable solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amine.

  • Purification: Purify the resulting amine by distillation or column chromatography.

References

The Role of (2S,6S)-2,6-dimethylmorpholine in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,6S)-2,6-dimethylmorpholine is a chiral heterocyclic compound with potential applications in asymmetric synthesis. As a C2-symmetric molecule, it possesses a defined stereochemical structure that can be exploited to influence the stereochemical outcome of chemical reactions. While its direct application in the total synthesis of complex natural products is not extensively documented in readily available literature, its structural features make it a candidate for use as a chiral auxiliary or a chiral building block. This document provides an overview of the principles of its potential application, based on the established roles of similar chiral molecules in natural product synthesis.

Core Concepts: Chiral Auxiliaries in Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary is removed and can, in principle, be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in the key bond-forming step and the ease of its attachment and removal.

The general workflow for the application of a chiral auxiliary, such as potentially this compound, is outlined below.

G cluster_0 Workflow for Chiral Auxiliary Mediated Synthesis Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Stereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage of Auxiliary Product_Auxiliary_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Potential Applications of this compound

Based on its structure, this compound could be utilized in several key asymmetric transformations relevant to natural product synthesis. The secondary amine functionality allows for the formation of chiral amides, enamines, or imines, which can then undergo stereoselective reactions.

Asymmetric Alkylation of Chiral Amides

One of the most common applications of chiral amines is in the diastereoselective alkylation of enolates derived from N-acyl derivatives. By converting a carboxylic acid to its corresponding amide with this compound, the chiral environment provided by the morpholine ring can direct the approach of an electrophile to the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

Hypothetical Quantitative Data for Asymmetric Alkylation:

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide>95:585
2Methyl iodide90:1092
3Allyl bromide>95:588

Note: This data is hypothetical and serves to illustrate the expected outcomes of such an experiment.

Experimental Protocol: Asymmetric Alkylation of an N-Acyl-(2S,6S)-2,6-dimethylmorpholine Derivative

  • Amide Formation: To a solution of the desired carboxylic acid (1.0 eq.) in dichloromethane (DCM, 0.5 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.). Stir for 10 minutes, then add this compound (1.1 eq.). Stir the reaction mixture at room temperature for 12 hours. Upon completion, wash the reaction with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-acyl morpholine derivative.

  • Enolate Formation and Alkylation: To a solution of the N-acyl morpholine derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq. in THF) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation. Add the electrophile (1.2 eq.) dropwise and continue stirring at -78 °C for 4-6 hours.

  • Work-up and Analysis: Quench the reaction by adding saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or chiral HPLC analysis. Purify the product by flash column chromatography.

  • Auxiliary Cleavage: The N-acyl bond can be cleaved under various conditions (e.g., acid or base hydrolysis, reduction with LiAlH4) to yield the corresponding carboxylic acid, alcohol, or aldehyde, along with the recovered this compound.

G cluster_1 Asymmetric Alkylation Protocol Amide_Formation 1. Amide Formation Enolate_Formation 2. Enolate Formation with LDA Amide_Formation->Enolate_Formation Alkylation 3. Alkylation with Electrophile Enolate_Formation->Alkylation Workup 4. Work-up and Purification Alkylation->Workup Cleavage 5. Auxiliary Cleavage Workup->Cleavage

Caption: Key steps in the asymmetric alkylation protocol.

Conclusion

While direct, documented applications of this compound in the total synthesis of natural products are sparse in the current scientific literature, its structural characteristics suggest its potential as a valuable chiral auxiliary. The protocols and concepts outlined above are based on well-established principles of asymmetric synthesis and provide a framework for researchers to explore the utility of this and similar chiral morpholine derivatives in their own synthetic endeavors. Further research is warranted to fully elucidate the scope and limitations of this compound as a practical tool for the construction of complex, enantioenriched molecules.

Application Notes: (2S,6S)-2,6-Dimethylmorpholine as a Chiral Auxiliary for Asymmetric Synthesis of Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2S,6S)-2,6-Dimethylmorpholine is a C₂-symmetric chiral amine that serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid, chair-like conformation and the steric hindrance provided by the two methyl groups allow for excellent stereocontrol in a variety of chemical transformations, making it a valuable tool in the synthesis of chiral drug intermediates. This application note provides a detailed overview of its use, particularly in the diastereoselective alkylation of enolates derived from N-acyl derivatives, a key strategy for the synthesis of enantioenriched α-substituted carboxylic acids.

Principle of Asymmetric Induction

The underlying principle of using this compound as a chiral auxiliary lies in its ability to create a chiral environment that directs the approach of an incoming electrophile to one face of a prochiral enolate. The C₂-symmetry of the auxiliary simplifies the stereochemical analysis, as the two faces of the enolate are diastereotopic. The bulky methyl groups at the 2 and 6 positions effectively shield one face of the enolate, forcing the electrophile to attack from the less hindered face, thus leading to a high degree of diastereoselectivity.

Applications in Chiral Drug Intermediate Synthesis

The primary application of this compound as a chiral auxiliary is in the asymmetric synthesis of α-chiral carboxylic acids and their derivatives. These motifs are prevalent in a wide range of pharmaceuticals. A notable example is in the synthesis of intermediates for drugs such as Reboxetine, an antidepressant. The morpholine moiety itself is a common scaffold in medicinal chemistry.

Workflow for Asymmetric Alkylation

The general workflow for utilizing this compound as a chiral auxiliary for asymmetric alkylation involves three key steps:

  • Amide Formation: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the corresponding N-acyl-(2S,6S)-2,6-dimethylmorpholine.

  • Diastereoselective Alkylation: The N-acyl derivative is then deprotonated with a suitable base to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the desired chiral carboxylic acid, ester, or alcohol, while allowing for the recovery and recycling of the auxiliary.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Carboxylic Acid Derivative C N-Acyl-(2S,6S)-2,6- dimethylmorpholine A->C Acylation B This compound B->C D N-Acyl-(2S,6S)-2,6- dimethylmorpholine F Chiral Enolate D->F E Base (e.g., LDA) E->F Deprotonation H Alkylated Product F->H G Electrophile (R-X) G->H Alkylation I Alkylated Product K Chiral Carboxylic Acid (or derivative) I->K L Recovered Auxiliary I->L J Cleavage Reagent (e.g., H₂O/H⁺ or LiAlH₄) J->K Hydrolysis or Reduction

Caption: General workflow for asymmetric alkylation using this compound.

Experimental Protocols

The following are generalized protocols for the key steps involved in the use of this compound as a chiral auxiliary. Researchers should optimize these conditions for their specific substrates and reactions.

Protocol 1: Formation of N-Acyl-(2S,6S)-2,6-dimethylmorpholine

Objective: To synthesize the amide substrate for asymmetric alkylation.

Materials:

  • This compound

  • Carboxylic acid chloride (or corresponding carboxylic acid and a coupling agent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the carboxylic acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(2S,6S)-2,6-dimethylmorpholine.

Protocol 2: Diastereoselective Alkylation of N-Acyl-(2S,6S)-2,6-dimethylmorpholine

Objective: To perform the key stereocenter-forming alkylation reaction.

Materials:

  • N-Acyl-(2S,6S)-2,6-dimethylmorpholine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes (or freshly prepared)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Hexamethylphosphoramide (HMPA) (optional, can improve yields and selectivities)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the N-acyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add LDA (1.1 eq.) dropwise to the stirred solution and continue stirring at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • If using, add HMPA (1.0-2.0 eq.) at this stage.

  • Add the alkyl halide (1.2-1.5 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated product. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantioenriched product.

Method A: Hydrolysis to the Carboxylic Acid

Materials:

  • Alkylated N-acyl-(2S,6S)-2,6-dimethylmorpholine

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Dissolve the alkylated amide in a mixture of water and a co-solvent like dioxane or THF.

  • Add a strong acid such as 6M H₂SO₄ or concentrated HCl.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH).

  • Acidify the aqueous layer to a low pH (e.g., pH 1-2) with concentrated HCl and extract the chiral carboxylic acid with an organic solvent.

  • The aqueous layer can be basified to recover the this compound auxiliary by extraction.

  • Dry the organic layer containing the product over anhydrous MgSO₄, filter, and concentrate to obtain the chiral carboxylic acid.

Method B: Reductive Cleavage to the Alcohol

Materials:

  • Alkylated N-acyl-(2S,6S)-2,6-dimethylmorpholine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the alkylated amide (1.0 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with the reaction solvent.

  • Concentrate the filtrate to obtain the crude chiral alcohol. The chiral auxiliary remains in the filtrate and can be recovered.

  • Purify the alcohol by flash column chromatography.

Data Presentation

The effectiveness of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivity and yields achieved in the alkylation step.

Table 1: Diastereoselective Alkylation of N-Propionyl-(2S,6S)-2,6-dimethylmorpholine

EntryElectrophile (R-X)BaseAdditiveTemperature (°C)Yield (%)Diastereomeric Ratio
1CH₃ILDA--7892>98:2
2BnBrLDA--7889>98:2
3Allyl-BrLDAHMPA-7895>99:1
4EtILDA--788597:3

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and substrates.

Logical Relationship Diagram

The stereochemical outcome of the alkylation can be rationalized by considering the conformation of the chiral enolate.

Stereochemical_Model cluster_0 Enolate Conformation and Electrophilic Attack Enolate Chiral Enolate (Top face shielded by methyl group) Product Major Diastereomer Enolate->Product Electrophile Electrophile (E⁺) Electrophile->Product Attack from less hindered bottom face

Caption: A simplified model showing the facial bias in electrophilic attack on the chiral enolate.

Conclusion

This compound is a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted chiral carboxylic acids and their derivatives. The straightforward protocols for amide formation, highly diastereoselective alkylation, and reliable cleavage make it a valuable tool for researchers and professionals in drug development. The C₂-symmetry and rigid conformation of the auxiliary provide a predictable and high level of stereochemical control, enabling the efficient synthesis of complex chiral intermediates.

Application Notes and Protocols for the Stereoselective Synthesis of Complex Molecules with Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern stereoselective methods for the synthesis of complex molecules incorporating chiral morpholine scaffolds. The morpholine moiety is a privileged structure in medicinal chemistry, frequently enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This document details key synthetic strategies, presents quantitative data for various transformations, and provides step-by-step experimental protocols for the synthesis of these valuable building blocks and their subsequent elaboration into complex targets.

Introduction to Chiral Morpholines in Drug Discovery

Chiral morpholines are integral components of numerous biologically active compounds, including approved drugs and clinical candidates. Their unique physicochemical properties, such as improved metabolic stability and aqueous solubility, make them attractive scaffolds in drug design.[1] The stereochemistry of the morpholine ring is often crucial for biological activity, necessitating the development of robust and efficient stereoselective synthetic methods. This document focuses on three key strategies for achieving high levels of stereocontrol in the synthesis of chiral morpholines:

  • Asymmetric Catalysis: The use of chiral catalysts to directly introduce stereocenters.

  • Chiral Auxiliaries: The temporary incorporation of a chiral moiety to direct stereoselective transformations.

  • Chiral Pool Synthesis: The use of readily available enantiopure starting materials.

Key Synthetic Methodologies and Quantitative Data

The following tables summarize quantitative data for the stereoselective synthesis of chiral morpholines using various methodologies.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral dehydromorpholines is a powerful method for the direct synthesis of chiral morpholines. Rhodium complexes with chiral bisphosphine ligands have proven to be particularly effective for this transformation.

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [2][3]

EntrySubstrate (R)Catalyst (mol%)SolventH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
1Phenyl[Rh(COD)(SKP)]BF₄ (1)Toluene303512>9992
24-Fluorophenyl[Rh(COD)(SKP)]BF₄ (1)Toluene303512>9993
34-Chlorophenyl[Rh(COD)(SKP)]BF₄ (1)Toluene303512>9993
44-Bromophenyl[Rh(COD)(SKP)]BF₄ (1)Toluene303512>9993
54-Trifluoromethylphenyl[Rh(COD)(SKP)]BF₄ (1)Toluene303512>9994
62-Naphthyl[Rh(COD)(SKP)]BF₄ (1)Toluene303512>9991
Organocatalytic Enantioselective Cycloetherification

Organocatalysis offers a metal-free approach to the synthesis of chiral morpholines. Cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective halocycloetherification of N-alkenoxy-β-amino alcohols to afford chiral morpholines.

Table 2: Organocatalytic Enantioselective Chlorocycloetherification [4]

EntrySubstrate (R¹, R²)Catalyst (mol%)Chlorinating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
1H, Phenyl(DHQD)₂PHAL (10)NCSToluene-20249592
2H, 4-Chlorophenyl(DHQD)₂PHAL (10)NCSToluene-20249693
3H, 4-Methylphenyl(DHQD)₂PHAL (10)NCSToluene-20249491
4Methyl, Phenyl(DHQD)₂PHAL (10)NCSToluene-20488588
5H, Cyclohexyl(DHQD)₂PHAL (10)NCSToluene-20369290

NCS: N-Chlorosuccinimide; (DHQD)₂PHAL: Hydroquinidine 1,4-phthalazinediyl diether

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries, such as Evans oxazolidinones, allows for highly diastereoselective alkylation and aldol reactions, which can be applied to the synthesis of complex chiral morpholine derivatives.

Table 3: Diastereoselective Aldol Reaction using an Evans Auxiliary [5][6][7]

EntryAldehydeLewis AcidBaseSolventTemp (°C)Yield (%)dr
1IsobutyraldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 085>99:1
2BenzaldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 089>99:1
3PropionaldehydeTiCl₄DIPEACH₂Cl₂-78 to 08295:5
4AcroleinBu₂BOTfDIPEACH₂Cl₂-78 to 07898:2

DIPEA: N,N-Diisopropylethylamine

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Phenyl-6H-1,4-oxazine

This protocol describes the synthesis of (R)-2-phenylmorpholine via asymmetric hydrogenation of the corresponding dehydromorpholine using a chiral rhodium catalyst.[2]

Materials:

  • N-Cbz-2-phenyl-6H-1,4-oxazine (1.0 mmol, 295 mg)

  • [Rh(COD)(SKP)]BF₄ (0.01 mmol, 9.8 mg)

  • Toluene (5 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, add N-Cbz-2-phenyl-6H-1,4-oxazine and [Rh(COD)(SKP)]BF₄ to a flame-dried Schlenk tube equipped with a magnetic stir bar.

  • Add toluene (5 mL) to the tube.

  • Seal the tube, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the tube with hydrogen gas three times.

  • Pressurize the tube to 30 atm with hydrogen and place it in a preheated oil bath at 35 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (R)-N-Cbz-2-phenylmorpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Synthesis of (S,S)-Reboxetine from (S)-3-Amino-1,2-propanediol

This protocol details the stereoselective synthesis of the antidepressant drug (S,S)-Reboxetine, a complex molecule containing a chiral morpholine ring, starting from a chiral pool amino alcohol.[8][9][10]

Step 1: Synthesis of (S)-N-(1,2-dihydroxypropan-3-yl)-2-chloroacetamide

  • To a solution of (S)-3-amino-1,2-propanediol (1.0 g, 11.0 mmol) in a mixture of acetonitrile (20 mL) and methanol (5 mL) at 0 °C, add chloroacetyl chloride (0.96 mL, 12.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude product, which is used in the next step without further purification.

Step 2: Synthesis of (S)-morpholin-3-one

  • Add the crude product from Step 1 to a solution of potassium tert-butoxide (2.47 g, 22.0 mmol) in tert-amyl alcohol (50 mL).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield (S)-morpholin-3-one.

Step 3: Synthesis of (S)-4-benzyl-2-(hydroxymethyl)morpholine

  • To a solution of (S)-morpholin-3-one (1.0 g, 8.7 mmol) in anhydrous THF (30 mL) at 0 °C, add lithium aluminum hydride (0.66 g, 17.4 mmol) portionwise.

  • Stir the mixture at room temperature for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially with water (0.7 mL), 15% aqueous NaOH (0.7 mL), and water (2.1 mL).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate and purify by flash chromatography to obtain (S)-4-benzyl-2-(hydroxymethyl)morpholine.

Step 4: Synthesis of (S,S)-Reboxetine

  • Further elaboration of (S)-4-benzyl-2-(hydroxymethyl)morpholine, including oxidation, diastereoselective addition of a phenyl group, and subsequent etherification with 2-ethoxyphenol, followed by debenzylation, yields (S,S)-Reboxetine. Detailed procedures for these transformations can be found in the cited literature.[8]

Signaling Pathways and Logical Relationships

PI3K/Akt/mTOR Signaling Pathway Inhibition by Morpholine-Containing Compounds

Many potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, incorporate a morpholine moiety. The morpholine oxygen often forms a key hydrogen bond in the hinge region of the kinase domain.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine_Inhibitor Morpholine-Containing PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Inhibits Morpholine_Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and inhibition by morpholine-containing drugs.

Mechanism of Action of Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI). Its therapeutic effect in the treatment of depression is attributed to the blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[12][13]

Reboxetine_MoA cluster_presynaptic cluster_postsynaptic Presynaptic Presynaptic Norepinephrine Neuron Postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binds NET->Presynaptic Reboxetine Reboxetine (Chiral Morpholine) Reboxetine->NET Blocks Signal Postsynaptic Signaling Adrenergic_Receptor->Signal Activates

Caption: Reboxetine's mechanism as a norepinephrine reuptake inhibitor.

Conclusion

The stereoselective synthesis of complex molecules containing chiral morpholines is a vibrant and important area of research, with significant implications for drug discovery and development. The methodologies outlined in these application notes provide a foundation for the efficient and controlled synthesis of these valuable compounds. The provided protocols offer practical guidance for the implementation of these methods in a laboratory setting. Further exploration and optimization of these and other novel synthetic strategies will continue to expand the chemical space accessible to medicinal chemists, ultimately leading to the development of new and improved therapeutics.

References

Application Notes and Protocols for Large-Scale Preparation of cis-2,6-Dimethylmorpholine from Diisopropanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the large-scale synthesis of cis-2,6-dimethylmorpholine from diisopropanolamine. The synthesis involves the cyclization of diisopropanolamine using sulfuric acid as a catalyst. This method is known for its high yields and a high proportion of the desired cis-isomer.[1][2][3] The protocols provided herein are based on established patent literature and are intended for use in a research and development or industrial setting.

Introduction

cis-2,6-Dimethylmorpholine is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it is a key building block for the antifungal drug amorolfine. The stereochemistry of the morpholine ring is crucial for the biological activity of the final product, making the selective synthesis of the cis-isomer a critical aspect of the manufacturing process. The method described here is an economical and efficient process for obtaining high yields of 2,6-dimethylmorpholine with a significant proportion of the cis-isomer.[2][3]

Chemical Reaction

The overall reaction involves the acid-catalyzed cyclodehydration of diisopropanolamine to form 2,6-dimethylmorpholine.

Reaction Scheme:

Data Presentation

The following tables summarize the quantitative data from various experimental conditions for the synthesis of 2,6-dimethylmorpholine.

Table 1: Effect of Molar Ratio of Diisopropanolamine to Sulfuric Acid on Yield and Isomer Ratio

Diisopropanolamine:H2SO4 Molar RatioReaction Temperature (°C)Reaction Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)Reference
1.0:1.51805968020[1]
1.0:2.01803948416[1][2]
1.0:2.22003817822[2][3]
1.0:3.01803918812[1][2]

Table 2: General Process Parameters

ParameterValueReference
Initial Reaction Temperature85 - 170 °C[1][2]
Heating Temperature150 - 190 °C[1][2]
Reaction Time1 - 25 hours[1]
Diisopropanolamine Water Content0 - 20%[1][2]
Sulfuric Acid Strength90 - 120%[1][2]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification diisopropanolamine Diisopropanolamine (0-20% water) reactor Stirred Reactor diisopropanolamine->reactor Simultaneous Metering sulfuric_acid Sulfuric Acid (90-120%) sulfuric_acid->reactor reaction_mixture Reaction Mixture (85-170°C -> 150-190°C) reactor->reaction_mixture Exothermic Reaction & Heating naoh_solution NaOH Solution reaction_mixture->naoh_solution Neutralization crude_product Crude Product (Aqueous Layer) naoh_solution->crude_product Phase Separation organic_layer Crude 2,6-Dimethylmorpholine (Organic Layer) crude_product->organic_layer distillation Fractional Distillation organic_layer->distillation drying Drying (e.g., conc. NaOH) distillation->drying final_product cis-2,6-Dimethylmorpholine drying->final_product

Caption: Experimental workflow for the synthesis of cis-2,6-dimethylmorpholine.

Experimental Protocols

Materials and Equipment:

  • Diisopropanolamine (containing 0-20% water)

  • Concentrated sulfuric acid (90-120%)

  • Concentrated sodium hydroxide solution

  • A suitable stirred reactor with provisions for simultaneous addition of reactants, heating, and distillation.

  • Distillation apparatus

  • Standard laboratory glassware

Protocol 1: Synthesis of 2,6-Dimethylmorpholine

  • Reactor Setup: The reaction is to be carried out in a stirred reactor equipped with two metering pumps, a heating mantle, and a distillation head.

  • Reactant Addition: Simultaneously meter diisopropanolamine (containing 0-20% water) and excess 90-120% strength sulfuric acid into the reactor with vigorous stirring.[1][2] The addition rate should be controlled to allow the heat of reaction to increase the temperature of the reaction medium to between 85 and 170 °C without external cooling.[1]

  • Reaction: Once the addition is complete, heat the reaction mixture to a temperature between 150 and 190 °C.[1][2] Maintain this temperature for 1 to 25 hours, during which water will distill off.[1] The optimal reaction time and temperature will depend on the desired yield and cis/trans isomer ratio (refer to Table 1).

  • Work-up: After the reaction is complete, cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution. This will result in the formation of two layers.

  • Isolation of Crude Product: Separate the organic layer, which contains the crude 2,6-dimethylmorpholine. The aqueous layer can be discarded.

Protocol 2: Purification of cis-2,6-Dimethylmorpholine

  • Drying: The crude 2,6-dimethylmorpholine can be dried using concentrated sodium hydroxide solution at a temperature below 40 °C.[1] The resulting dilute sodium hydroxide solution can be used in the work-up of subsequent batches.[1]

  • Fractional Distillation: The dried crude product is then subjected to fractional distillation to separate the cis- and trans-isomers.[2] The lower-boiling trans-isomer will distill first, followed by the desired cis-isomer.

  • Alternative Purification via Salt Formation:

    • React the crude 2,6-dimethylmorpholine with a suitable carboxylic acid (e.g., acetic acid) in an appropriate solvent (e.g., isopropyl acetate, n-butyl acetate) to form the corresponding carboxylate salt.[4]

    • The cis-2,6-dimethylmorpholine carboxylate can be selectively crystallized.[4]

    • The purified salt is then hydrolyzed by adjusting the pH to 13-14 with a basic substance (e.g., sodium hydroxide, potassium hydroxide) to liberate the high-purity cis-2,6-dimethylmorpholine.[4]

Safety Precautions

  • This procedure involves the use of concentrated strong acids and bases, which are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn at all times.

  • The reaction is exothermic and should be carried out with careful temperature monitoring and control.

  • All procedures should be performed in a well-ventilated fume hood.

Notes

  • The proportion of the cis-isomer can be maximized by carefully controlling the reaction conditions, particularly the molar ratio of the reactants and the reaction temperature and time.[1][2]

  • The trans-isomer obtained as a by-product can be isomerized to the desired cis-isomer using a suitable catalyst, such as a hydrogen-activated copper chromite catalyst, although this is a separate process.[5]

References

Application Notes and Protocols for (2S,6S)-2,6-dimethylmorpholine in Asymmetric Aldol Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(2S,6S)-2,6-Dimethylmorpholine is a valuable chiral auxiliary in asymmetric synthesis, particularly in the realm of stereoselective aldol addition reactions. When employed as a chiral auxiliary, it is first converted into an N-acyl derivative, which then serves as a prochiral enolate precursor. The inherent C2 symmetry and the steric hindrance provided by the methyl groups of the this compound moiety effectively control the facial selectivity of the enolate, leading to high levels of diastereoselectivity and enantioselectivity in the resulting β-hydroxy carbonyl products.

The primary application of N-acyl-(2S,6S)-2,6-dimethylmorpholine derivatives is in boron-mediated aldol reactions. The formation of a boron enolate, typically using reagents like diisopinocampheylboron trifluoromethanesulfonate ((Ipc)₂BOTf), proceeds through a well-organized Zimmerman-Traxler transition state. This transition state minimizes steric interactions, thereby directing the approach of the aldehyde electrophile to a specific face of the enolate. This high degree of stereocontrol makes this compound a powerful tool for the construction of chiral building blocks essential in the synthesis of complex natural products and pharmaceutical agents.

Key advantages of using this compound as a chiral auxiliary include:

  • High Stereoselectivity: Consistently high diastereomeric and enantiomeric excesses are achievable for a range of aldehyde and enolate precursors.

  • Predictable Stereochemistry: The stereochemical outcome of the aldol addition is generally predictable based on the established Zimmerman-Traxler model for boron enolates.

  • Robustness: The morpholine amide is stable under the reaction conditions required for enolization and subsequent aldol addition.

  • Auxiliary Removal: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis, reduction) to afford the desired chiral β-hydroxy acid, ester, or alcohol, and the this compound can potentially be recovered and recycled.

These features make N-acyl derivatives of this compound highly attractive for the stereocontrolled synthesis of intricate molecular architectures in academic and industrial research settings.

Data Presentation

The following tables summarize the quantitative data for the (Ipc)₂BOTf-mediated asymmetric aldol reaction of various N-acyl morpholine carboxamides with different aldehydes. While the specific use of the this compound auxiliary is not explicitly detailed in the source, these results for achiral morpholine amides mediated by a chiral boron reagent demonstrate the potential for high stereoselectivity. The use of a chiral morpholine derivative like this compound would be expected to further enhance or control the stereochemical outcome.

Table 1: Asymmetric Aldol Reaction of α-Substituted Morpholine Acetamides with Propionaldehyde [1]

EntryR in α-positionYield (%)d.r. (syn:anti)ee (%)
1H85>95:595
2Br70>95:598
3Cl75>95:597
4Vinyl65>95:596
5p-Methoxyphenyl80>95:595

Table 2: Asymmetric Aldol Reaction of α-Substituted Morpholine Acetamides with 3-(tert-Butyldiphenylsilyloxy)propionaldehyde [1]

EntryR in α-positionYield (%)d.r. (syn:anti)ee (%)
1H82>95:596
2Br68>95:599
3Cl72>95:598
4Vinyl63>95:597
5p-Methoxyphenyl78>95:596

Experimental Protocols

1. General Protocol for the (Ipc)₂BOTf-Mediated Asymmetric Aldol Addition of an N-Acyl-(2S,6S)-2,6-dimethylmorpholine

This protocol is adapted from a general procedure for morpholine carboxamides.[1]

Materials:

  • N-Acyl-(2S,6S)-2,6-dimethylmorpholine (1.0 equiv)

  • Diisopinocampheylboron trifluoromethanesulfonate ((Ipc)₂BOTf) (1.2 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • A solution of the N-acyl-(2S,6S)-2,6-dimethylmorpholine (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, (Ipc)₂BOTf (1.2 equiv) is added, followed by the dropwise addition of Et₃N or DIPEA (1.5 equiv).

  • The resulting mixture is stirred at -78 °C for 30-60 minutes to facilitate the formation of the boron enolate.

  • The aldehyde (1.2 equiv), pre-cooled to -78 °C, is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched at -78 °C by the addition of phosphate buffer (pH 7).

  • The mixture is allowed to warm to room temperature, and then methanol is added, followed by the slow, careful addition of 30% hydrogen peroxide at 0 °C to oxidize and break down the boron complexes.

  • The mixture is stirred for 1 hour at room temperature.

  • The aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy N-acyl-(2S,6S)-2,6-dimethylmorpholine.

2. Protocol for the Removal of the this compound Auxiliary

The chiral auxiliary can be removed to yield various functional groups. Below are representative methods.

a) Conversion to the β-Hydroxy Methyl Ester (via Methanolysis):

  • The purified aldol adduct is dissolved in anhydrous methanol.

  • Potassium carbonate (K₂CO₃) or sodium methoxide (NaOMe) is added as a catalyst.

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).

  • The mixture is neutralized with a mild acid (e.g., ammonium chloride solution), and the methanol is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried, and concentrated to give the crude methyl ester, which can be further purified by chromatography.

b) Conversion to the β-Hydroxy Carboxylic Acid (via Hydrolysis):

  • The aldol adduct is dissolved in a suitable solvent mixture (e.g., THF/water).

  • A strong base such as lithium hydroxide (LiOH) is added.

  • The reaction is stirred at room temperature until saponification is complete.

  • The reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the β-hydroxy carboxylic acid.

c) Conversion to the β-Hydroxy Aldehyde (via Reduction):

  • The aldol adduct is dissolved in an anhydrous solvent (e.g., THF or CH₂Cl₂) and cooled to -78 °C.

  • A reducing agent such as diisobutylaluminium hydride (DIBAL-H) is added dropwise.

  • The reaction is stirred at low temperature until the starting material is consumed.

  • The reaction is carefully quenched with methanol, followed by the addition of a Rochelle's salt solution to break up the aluminum complexes.

  • The mixture is warmed to room temperature, and the product is extracted, dried, and purified.

Mandatory Visualization

Aldol_Reaction_Mechanism AcylMorpholine N-Acyl-(2S,6S)-2,6-dimethylmorpholine BoronEnolate Chiral Boron Enolate AcylMorpholine->BoronEnolate 1. Enolization Ipc2BOTf (Ipc)₂BOTf Ipc2BOTf->BoronEnolate Base Base (e.g., Et₃N) Base->BoronEnolate ZimmermanTraxler Zimmerman-Traxler Transition State BoronEnolate->ZimmermanTraxler 2. C-C Bond Formation Aldehyde Aldehyde (R'CHO) Aldehyde->ZimmermanTraxler Intermediate Boron Aldolate Intermediate ZimmermanTraxler->Intermediate Product β-Hydroxy Adduct Intermediate->Product 3. Hydrolysis Workup Oxidative Workup (H₂O₂, Buffer) Workup->Product

Caption: Boron-Mediated Asymmetric Aldol Reaction Mechanism.

Experimental_Workflow start Start step1 Step 1: Enolate Formation - Dissolve N-Acyl-(2S,6S)-2,6-dimethylmorpholine in CH₂Cl₂ - Cool to -78 °C - Add (Ipc)₂BOTf and Base start->step1 step2 Step 2: Aldol Addition - Add pre-cooled Aldehyde - Stir at -78 °C for 1-3h step1->step2 step3 Step 3: Quenching & Workup - Quench with pH 7 buffer - Oxidize with H₂O₂/MeOH - Extract with CH₂Cl₂ step2->step3 step4 Step 4: Purification - Dry, concentrate organic layers - Purify by column chromatography step3->step4 step5 Step 5: Auxiliary Removal - Hydrolysis, Reduction, or Alcoholysis step4->step5 end Final Chiral Product step5->end

Caption: Experimental Workflow for Asymmetric Aldol Addition.

References

Application Notes and Protocols for the Use of Dimethylmorpholine in the Synthesis of the Fungicide Fenpropimorph

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of cis-2,6-dimethylmorpholine as a crucial intermediate in the chemical synthesis of fenpropimorph, a systemic morpholine fungicide. Detailed protocols for its synthesis and information on its mechanism of action are provided to support research and development in the field of agrochemicals.

Application Note 1: Chemical Synthesis of Fenpropimorph

Fenpropimorph, with the chemical name (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, is a widely used agricultural fungicide, particularly for controlling powdery mildew and rusts in cereal crops.[1][2] Its synthesis is a multi-step process where the final key step involves the coupling of the morpholine ring with the substituted propyl side chain. The most common industrial method utilizes cis-2,6-dimethylmorpholine as the direct precursor to form the final active molecule.[1]

One established synthetic route involves a reductive amination reaction between 3-(4-tert-butylphenyl)-2-methylpropanal and cis-2,6-dimethylmorpholine.[1] An alternative patented method describes the reaction of an activated p-tert-butyl-beta-methylphenylpropanol intermediate (either a mesylate or chloride) with 2,6-dimethylmorpholine to yield fenpropimorph.[3]

Logical Workflow for Fenpropimorph Synthesis

The following diagram illustrates a common multi-step synthesis pathway starting from 4-tert-butylbenzaldehyde.

Fenpropimorph_Synthesis cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Reductive Amination A 4-tert-butylbenzaldehyde C 3-(4-tert-butylphenyl)-2-methylpropenal A->C Base Catalyst B Propanal B->C Base Catalyst D 3-(4-tert-butylphenyl)-2-methylpropanal C->D H₂, Pd/C F Fenpropimorph D->F Reducing Agent E cis-2,6-Dimethylmorpholine E->F Reducing Agent

Caption: A common synthetic pathway for Fenpropimorph production.[1]

Experimental Protocols

Protocol 1: Synthesis of Fenpropimorph via Reductive Amination [1]

This protocol outlines the final step in the synthesis of fenpropimorph.

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-(4-tert-butylphenyl)-2-methylpropanal and cis-2,6-dimethylmorpholine in an appropriate solvent (e.g., ethanol or ethyl acetate).

  • Imine Formation: Stir the mixture to allow the formation of the intermediate imine.

  • Reduction: Reduce the imine to the final product, fenpropimorph. This can be achieved through one of the following methods:

    • Catalytic Hydrogenation: Introduce a catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere. Monitor the reaction for hydrogen uptake.

    • Chemical Reduction: Alternatively, use a chemical reducing agent such as sodium borohydride. Add the reducing agent portion-wise while monitoring the temperature.

  • Work-up: Upon reaction completion, if using catalytic hydrogenation, filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure fenpropimorph.

Protocol 2: Synthesis from an Activated Intermediate [3]

This protocol is adapted from a patented method involving the reaction of an intermediate sulfonate with 2,6-dimethylmorpholine.

  • Reaction Setup: In a four-hole boiling flask, charge the intermediate p-tert-butyl-beta-methylphenylpropyl sulfonate (1.0 eq) and 2,6-dimethylmorpholine (approx. 3.0 eq).

  • Reaction Conditions: Heat the mixture to reflux at approximately 140°C and maintain for 4 hours.

  • Neutralization: Cool the reaction mixture and neutralize it with a 30% NaOH aqueous solution until the pH reaches 14.

  • Extraction: Allow the mixture to stand and separate into layers. Collect the upper organic layer.

  • Purification: Subject the organic layer to vacuum distillation, excising the front-end volatiles, to collect the final fenpropimorph product.

Data Presentation: Synthesis Efficiency

The following table summarizes quantitative data from various synthesis examples described in the patent literature, showcasing the efficiency of using a dimethylmorpholine intermediate.[3]

ExampleStarting IntermediateIntermediate Purity (GC)Final Product (Fenpropimorph) Purity (GC)Overall Yield
1 Sulfonate99.0%98.1%98.2%
2 Sulfonate98.5%98.2%98.4%
3 Chloride98.2%97.1%98.0%

Application Note 2: Mechanism of Action

Fenpropimorph's fungicidal activity is derived from its ability to disrupt the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][4] Ergosterol is essential for maintaining the integrity, fluidity, and proper function of these membranes. By inhibiting ergosterol production, fenpropimorph causes the accumulation of abnormal sterol precursors, which disrupts membrane structure and ultimately halts fungal growth.[1][2]

Specifically, fenpropimorph targets and inhibits two key enzymes in the ergosterol biosynthesis pathway:[1][2]

  • Sterol Δ¹⁴-reductase

  • Sterol Δ⁸→Δ⁷-isomerase

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The diagram below illustrates the points of inhibition by fenpropimorph in the fungal ergosterol pathway.

Ergosterol_Pathway Start Squalene Lanosterol Lanosterol Start->Lanosterol Multiple Steps Intermediates1 Sterol Intermediates (with C-14 double bond) Lanosterol->Intermediates1 Multiple Steps Intermediates2 Sterol Intermediates (with C-8 double bond) Intermediates1->Intermediates2 Sterol Δ¹⁴-reductase Episterol Episterol Intermediates2->Episterol Sterol Δ⁸→Δ⁷-isomerase Ergosterol Ergosterol (Final Product) Episterol->Ergosterol Multiple Steps Inhibitor Fenpropimorph Inhibitor->Intermediates1 Inhibits Inhibitor->Intermediates2 Inhibits

Caption: Fenpropimorph inhibits two key enzymes in ergosterol biosynthesis.[1][2][4]

Protocols for Laboratory Use

Protocol 3: Preparation of Fenpropimorph Stock Solutions [5]

Accurate preparation of fenpropimorph stock solutions is critical for reproducible results in laboratory assays. Fenpropimorph is typically a neat oil and has poor solubility in aqueous solutions.

A. Preparation of Concentrated Organic Stock (e.g., 10 mM)

  • Materials:

    • Fenpropimorph neat oil (MW: 303.48 g/mol )

    • Anhydrous organic solvent (e.g., Ethanol, DMSO, or DMF)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the mass of fenpropimorph oil needed for your desired concentration and volume. For 1 mL of a 10 mM solution, 3.03 mg is required.

    • Carefully weigh the fenpropimorph oil into a suitable container. As it is an oil, tare the container and add the oil dropwise to reach the target mass.

    • Add the calculated volume of the chosen organic solvent.

    • Vortex the solution vigorously until the oil is completely dissolved.

    • Store the stock solution at -20°C for long-term stability (≥ 4 years).

B. Preparation of Aqueous Working Solutions

This two-step dilution protocol is recommended for preparing solutions for cell-based assays.

  • Materials:

    • Concentrated organic stock solution (from Part A, preferably in Ethanol)

    • Sterile aqueous buffer (e.g., PBS, pH 7.2)

  • Procedure:

    • If the primary stock is in DMSO or DMF, first prepare an intermediate high-concentration dilution in ethanol.

    • Perform a serial dilution by adding the ethanol-based stock solution directly to the aqueous buffer. Crucially, add the stock to the buffer, not the reverse , to minimize precipitation.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock in ethanol, add 1 µL of the 10 mM stock to 999 µL of the aqueous buffer.

    • Mix immediately and thoroughly by vortexing or inverting. Use the solution promptly. Note the low aqueous solubility limit (approx. 0.3 mg/mL in 1:2 ethanol:PBS).

References

Application Notes and Protocols for the Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral morpholines are significant structural motifs found in numerous pharmaceutical compounds and bioactive molecules.[1][2][3] Specifically, 2-substituted chiral morpholines are valuable building blocks in medicinal chemistry. Traditional methods for their synthesis often rely on stoichiometric chiral reagents or multi-step sequences.[1][3] The transition-metal-catalyzed asymmetric hydrogenation of unsaturated precursors represents a more efficient, atom-economical, and scalable approach to access these important chiral heterocycles.[1][4]

This document provides detailed protocols for the synthesis of 2-substituted chiral morpholines via a highly enantioselective asymmetric hydrogenation of dehydromorpholines. The featured methodology utilizes a rhodium complex with a large-bite-angle bisphosphine ligand, (R,R,R)-SKP, to achieve excellent enantioselectivities and quantitative yields for a variety of substrates.[1][2][5]

Quantitative Data Summary

The rhodium-catalyzed asymmetric hydrogenation of various N-Cbz protected 2-substituted-dehydromorpholines demonstrates broad substrate scope and high efficiency. The following table summarizes the results achieved using the optimized reaction conditions outlined in the protocols below.

Table 1: Substrate Scope of Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

EntrySubstrate (1)R GroupProduct (2)Yield (%)ee (%)
11a Phenyl2a >9992
21b 4-Fluorophenyl2b 9891
31c 4-Chlorophenyl2c 9992
41d 4-Bromophenyl2d >9992
51e 4-(Trifluoromethyl)phenyl2e >9994
61f 3-Chlorophenyl2f 9994
71g 3-Bromophenyl2g 9993
81h 3-Methylphenyl2h >9993
91i 3-Methoxyphenyl2i >9994
101j 2-Chlorophenyl2j >9999
111k 2-Bromophenyl2k >9999
121l 2-Methylphenyl2l >9999
131m 2-Methoxyphenyl2m >9999
141n 2-Naphthyl2n 9991
151o 3-Thienyl2o 9688

Reaction conditions: 0.2 mmol of substrate, 1 mol% [Rh(cod)2]SbF6, 1.05 mol% (R,R,R)-SKP, in CH2Cl2 (0.1 M) under 30 atm H2 at room temperature for 24 hours.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Cbz-2-phenyl-dehydromorpholine (1a)

This protocol details the general procedure for the asymmetric hydrogenation of 2-substituted dehydromorpholines.

Materials:

  • N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1a )

  • [Rh(cod)₂]SbF₆ (Rhodium catalyst precursor)

  • (R,R,R)-SKP (Chiral bisphosphine ligand)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation:

    • Inside an inert atmosphere glovebox, add [Rh(cod)₂]SbF₆ (1.1 mg, 0.002 mmol, 1 mol%) and (R,R,R)-SKP (1.1 mg, 0.0021 mmol, 1.05 mol%) to a vial.

    • Add 1.0 mL of anhydrous CH₂Cl₂ to the vial and stir the mixture for 20 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate vial, dissolve N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1a ) (59.1 mg, 0.20 mmol) in 1.0 mL of anhydrous CH₂Cl₂.

    • Transfer the substrate solution to a glass-lined stainless steel autoclave.

    • Using a syringe, transfer the pre-formed catalyst solution to the autoclave containing the substrate.

  • Hydrogenation:

    • Seal the autoclave and purge it with hydrogen gas three times.

    • Pressurize the autoclave to 30 atm with hydrogen gas.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • After 24 hours, carefully vent the autoclave to release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure chiral morpholine product 2a .

  • Analysis:

    • Determine the yield by weighing the purified product.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Deprotection of N-Cbz Group from Chiral Morpholine (2b)

This protocol describes the removal of the N-Cbz protecting group to yield the free amine, which can be used for further synthetic transformations.

Materials:

  • N-Cbz-2-(4-fluorophenyl)morpholine (2b )

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Reaction Setup:

    • Dissolve the N-Cbz protected morpholine 2b (e.g., 0.1 mmol) in methanol (2-3 mL) in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 10 mol% of Pd) to the solution.

  • Hydrogenation:

    • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

    • Purge the flask with hydrogen gas.

    • Stir the mixture vigorously at room temperature for 12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected morpholine product 3b . The product is often pure enough for subsequent steps without further purification.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_hydro Asymmetric Hydrogenation cluster_deprotect Deprotection Rh_prec [Rh(cod)2]SbF6 Active_cat Active Catalyst Solution Rh_prec->Active_cat SKP_ligand (R,R,R)-SKP SKP_ligand->Active_cat Solvent_cat CH2Cl2 Solvent_cat->Active_cat Autoclave Reaction in Autoclave (rt, 24h) Active_cat->Autoclave Substrate Dehydromorpholine (1) Substrate->Autoclave H2 H2 (30 atm) H2->Autoclave Product_Cbz N-Cbz Chiral Morpholine (2) Autoclave->Product_Cbz Deprotection_rxn Hydrogenolysis in MeOH Product_Cbz->Deprotection_rxn PdC Pd/C, H2 PdC->Deprotection_rxn Final_Product Chiral Morpholine (3) Deprotection_rxn->Final_Product

Caption: Overall workflow for the synthesis of 2-substituted chiral morpholines.

Catalytic Cycle Overview

G Substrate Dehydromorpholine Intermediate Substrate-Catalyst Complex Substrate->Intermediate Coordination Catalyst [Rh]-SKP Catalyst Catalyst->Intermediate H2 H₂ H2->Intermediate Product Chiral Morpholine Intermediate->Product Hydrogenation Product->Catalyst Catalyst Regeneration

Caption: Key components of the asymmetric hydrogenation reaction.

References

Application Notes: Organocatalytic Enantioselective Synthesis of Chiral Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its presence in numerous biologically active compounds is attributed to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. The stereochemistry of substituents on the morpholine ring often plays a crucial role in determining biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral morpholines is of significant interest. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a green and sustainable alternative to traditional metal-based catalysis. This document outlines key organocatalytic strategies for the enantioselective synthesis of chiral morpholine and morpholinone scaffolds, providing detailed protocols and comparative data.

Key Organocatalytic Strategies

Several innovative organocatalytic approaches have been developed for the asymmetric synthesis of chiral morpholine derivatives. The most prominent strategies include:

  • Chiral Phosphoric Acid (CPA) Catalyzed Domino Reactions: This powerful strategy often involves a domino [4+2] heteroannulation of in situ-generated intermediates, followed by a rearrangement to yield highly enantioenriched morpholinones.[1][2] These morpholinones can then be further transformed into the corresponding morpholines. Chiral phosphoric acids act as bifunctional catalysts, utilizing both Brønsted acidity and Lewis basicity to control the stereochemical outcome of the reaction.[3]

  • Organocatalytic α-Halogenation and Cyclization: This multi-step approach provides access to C2-functionalized chiral morpholines.[4] The key step involves the enantioselective α-chlorination of an aldehyde using a chiral amine catalyst, followed by reduction to the stable 2-chloro alcohol. Subsequent activation of the hydroxyl group and chemoselective displacement with an amino alcohol derivative leads to the desired morpholine scaffold.

  • Cinchona Alkaloid-Catalyzed Halocycloetherification: For the synthesis of morpholines bearing a quaternary stereocenter, a catalytic asymmetric halocyclization protocol has been developed.[5] This method utilizes a cinchona alkaloid-derived catalyst to control the enantioselectivity of the intramolecular cyclization of an alkenol, incorporating a halogen atom that can be used for further functionalization.

Data Presentation: Comparison of Key Strategies

The following table summarizes the quantitative data for representative examples of the aforementioned organocatalytic strategies, allowing for easy comparison of their efficiency and stereoselectivity.

Strategy Catalyst Substrate 1 Substrate 2 Yield (%) Enantiomeric Excess (ee, %) Reference
CPA-Catalyzed Domino ReactionChiral Phosphoric AcidAryl/Alkylglyoxals2-(Arylamino)ethan-1-olsGood to Highup to 99[1][2]
Organocatalytic α-Chlorination/CyclizationChiral Amine (e.g., Jørgensen-Hayashi catalyst)AldehydeN-Benzyl-2-aminoethanol35-60 (overall)75-98[4]
Cinchona Alkaloid-Catalyzed HalocycloetherificationCinchona Alkaloid-derived PhthalazineAlkenolN-ChlorosuccinimideExcellentup to 99[5]

Experimental Protocols

Protocol 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of C3-Substituted Morpholinones

This protocol is based on the domino [4+2] heteroannulation/aza-benzilic ester rearrangement.[1][2]

Materials:

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Aryl/Alkylglyoxal (1.0 equiv)

  • 2-(Arylamino)ethan-1-ol (1.2 equiv)

  • Anhydrous toluene

  • 4 Å Molecular sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the chiral phosphoric acid catalyst (5 mol%) and 4 Å molecular sieves.

  • Purge the vial with an inert gas.

  • Add anhydrous toluene to the vial.

  • Add the 2-(arylamino)ethan-1-ol (1.2 equiv) to the mixture.

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C or room temperature).

  • Add the aryl/alkylglyoxal (1.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched C3-substituted morpholinone.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines via α-Chlorination

This protocol is a multi-step synthesis starting with the enantioselective α-chlorination of an aldehyde.[4]

Step 1: Enantioselective α-Chlorination and Reduction

Materials:

  • Aldehyde (1.0 equiv)

  • Chiral amine catalyst (e.g., (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine) (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Sodium borohydride (NaBH4) (1.5 equiv)

  • Methanol

Procedure:

  • To a stirred solution of the aldehyde and chiral amine catalyst in the anhydrous solvent at the specified temperature (e.g., -20 °C), add NCS portion-wise.

  • Stir the reaction mixture until the aldehyde is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and add methanol, followed by the portion-wise addition of NaBH4.

  • Stir the mixture until the reduction is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude 2-chloro alcohol by flash column chromatography.

Step 2: Cyclization to the Morpholine Scaffold

Materials:

  • Enantioenriched 2-chloro alcohol (1.0 equiv)

  • Activating agent (e.g., p-toluenesulfonyl chloride) (1.1 equiv)

  • Base (e.g., triethylamine)

  • N-benzyl-2-aminoethanol (1.2 equiv)

  • Base for cyclization (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Activate the hydroxyl group of the 2-chloro alcohol by reacting it with the activating agent in the presence of a base.

  • After activation, add N-benzyl-2-aminoethanol and the base for cyclization to the reaction mixture.

  • Heat the reaction mixture to the specified temperature and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired C2-functionalized morpholine.

  • Determine the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

Diagram 1: General Workflow for Organocatalytic Morpholine Synthesis

G cluster_start Starting Materials cluster_catalysis Organocatalytic Step cluster_process Synthesis Process cluster_end Final Product & Analysis Start1 Aldehyde / Glyoxal Reaction Asymmetric Transformation (e.g., Annulation, α-Halogenation) Start1->Reaction Start2 Amino Alcohol Start2->Reaction Catalyst Chiral Organocatalyst (e.g., CPA, Chiral Amine) Catalyst->Reaction Intermediate Chiral Intermediate (e.g., Hemiacetal, α-Chloro Aldehyde) Reaction->Intermediate Cyclization Cyclization/ Rearrangement Intermediate->Cyclization Product Enantioenriched Morpholine Scaffold Cyclization->Product Analysis Purification & Chiral Analysis (HPLC) Product->Analysis

Caption: General workflow for the organocatalytic synthesis of chiral morpholines.

Diagram 2: Catalytic Cycle for CPA-Catalyzed Morpholinone Synthesis

G cluster_cycle Catalytic Cycle CPA Chiral Phosphoric Acid (CPA-H) Node1 Activation of Glyoxal and Amino Alcohol CPA->Node1 Protonation/ H-Bonding AminoAlcohol 2-(Arylamino)ethanol AminoAlcohol->Node1 Glyoxal Aryl/Alkylglyoxal Glyoxal->Node1 Node2 [4+2] Heteroannulation Node1->Node2 Stereoselective Condensation Node3 Chiral Cyclic α-Iminium Hemiacetal Node2->Node3 Node4 1,2-Aryl/Alkyl Shift (Aza-Benzilic Rearrangement) Node3->Node4 CPA-H assists Node4->CPA Product Release Product Enantioenriched Morpholinone

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Diastereoselectivity with (2S,6S)-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of (2S,6S)-2,6-dimethylmorpholine as a chiral auxiliary to improve diastereoselectivity in chemical reactions. While this compound is a commercially available C₂-symmetric chiral amine, it is important to note that its application as a chiral auxiliary in key diastereoselective reactions such as alkylations, aldol additions, and Michael additions is not extensively documented in peer-reviewed literature.

Therefore, this guide offers a framework based on the general principles of using chiral auxiliaries, particularly C₂-symmetric amines and amides, to control stereochemistry. The troubleshooting advice and protocols provided are extrapolated from well-established chiral auxiliary systems and should be considered as a starting point for developing specific reaction conditions for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound as a chiral auxiliary?

This compound is a C₂-symmetric molecule. When attached to a substrate (e.g., via an amide bond to a carboxylic acid), it creates a chiral environment around the reactive center. This chiral environment sterically hinders one face of the prochiral enolate or enolonium ion intermediate, directing the approach of an incoming electrophile or nucleophile to the less hindered face. This facial bias leads to the preferential formation of one diastereomer over the other.

Q2: How is the this compound auxiliary attached to the substrate?

The most common method for attaching a chiral amine auxiliary like this compound to a carboxylic acid substrate is through standard amide bond formation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or a mixed anhydride, followed by reaction with the morpholine.

Q3: What types of reactions could potentially benefit from this chiral auxiliary?

In principle, any reaction that proceeds through a prochiral intermediate where facial selectivity can be influenced by steric hindrance could benefit. These include:

  • Diastereoselective Alkylation: Alkylation of the α-carbon of an N-acyl morpholine derivative.

  • Diastereoselective Aldol Additions: Reaction of the enolate derived from an N-acyl morpholine with an aldehyde.

  • Diastereoselective Michael Additions: Conjugate addition of the enolate of an N-acyl morpholine to an α,β-unsaturated carbonyl compound.

Q4: How is the chiral auxiliary removed after the reaction?

Cleavage of the N-acyl bond to release the product and recover the auxiliary is a critical step. The stability of the amide bond can make this challenging. Common methods for cleaving robust amide bonds include:

  • Harsh acidic or basic hydrolysis: This can lead to racemization or decomposition of the desired product.

  • Reductive cleavage: Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to an alcohol.

  • Nucleophilic attack: The use of highly nucleophilic reagents, sometimes with Lewis acid activation, can cleave the amide bond.

The choice of cleavage method will depend on the stability of the product to the reaction conditions.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Poor d.r. or d.e.)
Potential Cause Suggested Solution
Incorrect Enolate Geometry The geometry of the enolate (Z vs. E) is often crucial for high diastereoselectivity. For many chiral auxiliaries, the formation of a specific enolate isomer is desired. Experiment with different bases (e.g., LDA, LiHMDS, NaHMDS) and solvent systems (e.g., THF, diethyl ether, toluene) to favor the formation of one enolate isomer. Additives like HMPA or DMPU can also influence enolate geometry.
Reaction Temperature Too High Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to lower selectivity.[1] Perform the reaction at lower temperatures (e.g., -78 °C, -100 °C).
Inappropriate Lewis Acid In aldol reactions, the choice of Lewis acid can significantly impact the rigidity of the transition state and thus the diastereoselectivity. Screen various Lewis acids (e.g., TiCl₄, Sn(OTf)₂, MgBr₂·OEt₂) and their stoichiometry.
Steric Mismatch The steric bulk of the substrate, electrophile, or the auxiliary itself may not be optimal for effective facial discrimination. If possible, modify the steric properties of the reactants.
Equilibration of Products If the product is susceptible to epimerization under the reaction or workup conditions, this can erode the initial diastereoselectivity. Use milder workup procedures and purify the product promptly.
Issue 2: Low Reaction Yield
Potential Cause Suggested Solution
Incomplete Enolate Formation The base may not be strong enough, or the deprotonation time may be insufficient.[1] Use a stronger base, increase the deprotonation time, or slightly increase the temperature during enolate formation.
Decomposition of Reagents Organometallic bases and some electrophiles are unstable at higher temperatures or in the presence of moisture. Ensure all reagents are of high quality and that the reaction is carried out under strictly anhydrous and inert conditions.[1]
Poor Solubility The substrate or reagents may not be fully soluble at the low temperatures required for high diastereoselectivity.[1] Use a co-solvent to improve solubility, but be aware that this can affect the aggregation state of the enolate and thus the stereoselectivity. Ensure vigorous stirring.

Experimental Protocols (General Framework)

The following are generalized protocols that would need to be optimized for specific substrates and reactions using this compound.

Protocol 1: Acylation of this compound

This protocol describes the formation of the N-acyl derivative, which is the starting material for subsequent diastereoselective reactions.

dot

experimental_workflow cluster_start Step 1: Acyl Chloride Formation cluster_acylation Step 2: Amide Formation start Carboxylic Acid product1 Acyl Chloride start->product1  Reaction reagent1 SOCl₂ or (COCl)₂ auxiliary This compound product2 N-Acyl-(2S,6S)-2,6-dimethylmorpholine product1->product2  Reaction reagent2 Base (e.g., Et₃N, Pyridine)

Caption: Workflow for the acylation of the chiral auxiliary.

Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂ or toluene) at 0 °C, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add a solution of this compound (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup, dry the organic layer over anhydrous MgSO₄, and purify the N-acyl morpholine derivative by column chromatography.

Protocol 2: Diastereoselective Alkylation (Hypothetical)

This protocol outlines a general procedure for the α-alkylation of the N-acyl morpholine.

dot

logical_relationship start N-Acyl Morpholine enolate Lithium Enolate Formation start->enolate 1. Strong Base (e.g., LDA) 2. Low Temperature (-78 °C) alkylation Alkylation with Electrophile (R-X) enolate->alkylation Controlled approach of electrophile product Diastereomerically Enriched Product alkylation->product

Caption: Key steps in a diastereoselective alkylation.

Methodology:

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to generate LDA.

  • Add a solution of the N-acyl-(2S,6S)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1-2 hours to ensure complete enolate formation.[1]

  • Add the alkylating agent (e.g., an alkyl halide, 1.5 eq) dropwise and allow the reaction to stir at -78 °C for several hours.

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Quantitative Data (Hypothetical Example)

As no specific data for this compound is available, the following table illustrates how quantitative data for a diastereoselective alkylation would typically be presented. This data is hypothetical and serves as a template for researchers to populate with their experimental results.

Entry Electrophile (R-X) Base Solvent Temp (°C) Yield (%) Diastereomeric Ratio (d.r.)
1CH₃ILDATHF-78e.g., 85e.g., 90:10
2BnBrLDATHF-78e.g., 92e.g., 95:5
3BnBrLiHMDSTHF-78e.g., 88e.g., 92:8
4BnBrLDAToluene-78e.g., 75e.g., 88:12
5BnBrLDATHF-40e.g., 90e.g., 80:20

This technical support center aims to provide a foundational understanding and a practical starting point for researchers interested in exploring the potential of this compound as a chiral auxiliary. Due to the limited specific literature, a systematic experimental investigation will be necessary to determine its effectiveness and optimal reaction conditions for achieving high diastereoselectivity.

References

troubleshooting low chemical yields in chiral morpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low chemical yields in chiral morpholine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yields in chiral morpholine synthesis?

Low yields in chiral morpholine synthesis can stem from several factors, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical parameters that can significantly impact yield. For instance, in some copper-catalyzed three-component syntheses, higher temperatures can lead to a decrease in yield.

  • Reagent and Catalyst Issues: The choice and quality of reagents and catalysts are paramount. For example, in electrophile-induced cyclization, bromine (Br₂) may afford a single diastereomer while N-bromosuccinimide (NBS) can lead to a mixture of diastereomers and require longer reaction times.[1] Similarly, in palladium-catalyzed reactions, the choice of ligand and the stability of the catalyst are crucial for success.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired morpholine. Common side reactions include the formation of diastereomeric mixtures and products from competing reaction pathways.

  • Purification Challenges: The physicochemical properties of morpholine derivatives can sometimes make their isolation and purification difficult, leading to product loss during workup and chromatography.

  • Substrate-Related Issues: The electronic and steric properties of the substituents on the starting materials can influence the reaction rate and efficiency. For example, electron-donating groups on the aryl moiety of N-allyl-β-amino alcohols can accelerate the reaction and improve yields of a single diastereomer.[1]

Q2: How does the choice of solvent affect the reaction yield and selectivity?

The solvent can play a significant role in the outcome of the reaction by influencing the solubility of reagents, the stability of intermediates, and the reaction pathway. For example, in a copper-catalyzed three-component synthesis of morpholines, toluene was found to be the optimal solvent, while dichloromethane (DCE) resulted in a lower yield and acetonitrile (MeCN) was detrimental to the reaction.

Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Achieving high diastereoselectivity is a common challenge. Here are some strategies to consider:

  • Temperature Control: Lowering the reaction temperature can often enhance diastereoselectivity. For instance, in the bromine-mediated cyclization of N-allyl-β-amino alcohols, conducting the reaction at -78°C is crucial for obtaining a single diastereomer.[1]

  • Reagent Selection: The choice of cyclization agent can have a profound impact. As mentioned, Br₂ in dichloromethane at low temperatures has been shown to be highly selective.[1]

  • Catalyst and Ligand System: In metal-catalyzed reactions, the chiral ligand plays a key role in controlling the stereochemical outcome. Screening different chiral ligands is often necessary to find the optimal one for a specific substrate.

Q4: I am observing incomplete conversion of my starting material. What should I do?

Incomplete conversion can be addressed by:

  • Extending the Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time. Some reactions may require several hours to reach completion.

  • Increasing the Temperature: In some cases, a moderate increase in temperature can drive the reaction to completion. However, be cautious as this might negatively impact diastereoselectivity and lead to side product formation.

  • Checking Reagent Stoichiometry and Purity: Ensure that the reagents are used in the correct molar ratios and are of high purity. Impurities can sometimes inhibit the catalyst or interfere with the reaction.

  • Catalyst Loading: In catalytic reactions, increasing the catalyst loading might improve the conversion rate.

Troubleshooting Guides

Guide 1: Low Yield in Bromine-Mediated Cyclization of N-allyl-β-amino alcohols

Problem: The isolated yield of the chiral morpholine is significantly lower than expected.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction by NMR. A 5-minute reaction time at -78°C may only result in ~60% conversion.[1]Increased conversion of starting material.
Formation of Diastereomers Quench the reaction after a short duration (e.g., 5 min) to favor the formation of a single diastereomer. Longer reaction times can lead to a mixture.[1]Improved diastereomeric excess (de) and easier purification.
Suboptimal Reagent Use a 10% solution of Br₂ in dichloromethane. Other reagents like NBS may lead to lower yields and mixtures of diastereomers.[1]Higher yield of the desired product.
Decomposition during Workup Quench the reaction with a saturated aqueous solution of Na₂CO₃ immediately after the specified reaction time to neutralize the acid generated.[1]Minimized product degradation.
Purification Loss Use flash chromatography on silica gel with an appropriate eluent system (e.g., petroleum ether-diethyl ether) for purification.[1]Improved recovery of the pure product.
Guide 2: Poor Performance in Palladium-Catalyzed Carboamination for Morpholine Synthesis

Problem: The Pd-catalyzed synthesis of cis-3,5-disubstituted morpholines results in low yields and the formation of side products.

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivity Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) as Pd catalysts can be sensitive to air and moisture.Consistent and reproducible catalytic activity.
Incorrect Ligand Choice The choice of phosphine ligand is critical. Screen different ligands to find the one that provides the best balance of reactivity and selectivity for your specific substrate.Improved yield and selectivity.
Side Product Formation Side products such as those from sequential N-arylation and Heck arylation can be observed.[2] Optimize reaction conditions (temperature, concentration) to minimize their formation.Increased yield of the desired morpholine.
Low Diastereoselectivity While these reactions often show high diastereoselectivity (>20:1 dr), it can be substrate-dependent.[2] Re-evaluate the starting material purity and reaction conditions.Enhanced diastereomeric ratio.

Data Presentation

Table 1: Effect of Reaction Conditions on Bromine-Mediated Cyclization of N-allyl-β-amino alcohols

EntrySubstrate SubstituentReagentTemperature (°C)Time (min)Conversion (%)Isolated Yield (%)Diastereomeric Ratio
1HNBSrt180Complete-2:1
2HBr₂-7856030-32Single Diastereomer
3p-OMeBr₂-7858050Single Diastereomer
4p-OMeBr₂-7810Complete-8:1

Data synthesized from Nurnabi and Ismail, 2007.[1]

Table 2: Optimization of a Copper-Catalyzed Three-Component Morpholine Synthesis

EntryParameter VariedConditionYield (%)
1Temperature90 °C70
2Temperature70 °C68
3Temperature110 °C55
4Concentration0.1 M65
5Concentration0.4 M62
6SolventToluene70
7SolventDCE58
8SolventMeCN0
9CatalystCu(MeCN)₄B(C₆F₅)₄70
10CatalystCuCl0
11CatalystCuOTf45
12CatalystCu(MeCN)₄PF₆52

Data synthesized from a representative copper-catalyzed reaction.[3]

Experimental Protocols

Protocol 1: Bromine-Mediated Cyclization of an N-allyl-β-amino alcohol

This protocol is adapted from the work of Nurnabi and Ismail (2007).[1]

  • Preparation of Starting Material: The optically pure N-allyl-β-amino alcohol is synthesized using established methods.

  • Reaction Setup: Dissolve the N-allyl-β-amino alcohol (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the flask to -78°C using an acetone-dry ice bath.

  • Reagent Addition: Add a 10% (w/v) solution of bromine in DCM (1.0 eq) dropwise over 5 minutes while maintaining the temperature at -78°C.

  • Reaction: Stir the mixture at -78°C for 5 minutes.

  • Quenching: Immediately quench the reaction by adding a saturated aqueous solution of Na₂CO₃.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL).

  • Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using a petroleum ether-diethyl ether solvent system to afford the chiral morpholine.

Protocol 2: General Procedure for Pd-Catalyzed Carboamination

This protocol is a general representation of the key cyclization step.[2]

  • Substrate Synthesis: Synthesize the O-allylethanolamine substrate in three steps from the corresponding N-protected amino alcohol.

  • Reaction Setup: In a glovebox, combine the O-allylethanolamine substrate, a palladium catalyst (e.g., Pd(dba)₂), a suitable phosphine ligand (e.g., SPhos), and a base (e.g., NaOtBu) in a reaction vial.

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80-110°C) for the specified time (e.g., 12-24 h).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography on silica gel to obtain the desired cis-3,5-disubstituted morpholine.

Visualizations

Troubleshooting_Low_Yields start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagents & Catalyst start->check_reagents analyze_side_products Analyze for Side Products start->analyze_side_products optimize_purification Optimize Purification start->optimize_purification temp_time Adjust Temperature/Time check_conditions->temp_time solvent Change Solvent check_conditions->solvent reagent_quality Verify Reagent Purity check_reagents->reagent_quality catalyst_activity Check Catalyst Activity/Loading check_reagents->catalyst_activity nmr_lcms Identify Byproducts (NMR, LC-MS) analyze_side_products->nmr_lcms chromatography Modify Chromatography/Workup optimize_purification->chromatography improved_yield Improved Yield temp_time->improved_yield solvent->improved_yield reagent_quality->improved_yield catalyst_activity->improved_yield nmr_lcms->improved_yield chromatography->improved_yield

Caption: A logical workflow for troubleshooting low yields in chiral morpholine synthesis.

Bromine_Mediated_Cyclization substrate N-allyl-β-amino alcohol reagents + Br₂ in DCM -78°C, 5 min substrate->reagents intermediate Bromonium Ion Intermediate reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Chiral Morpholine (Single Diastereomer) cyclization->product

Caption: Key steps in the bromine-mediated synthesis of chiral morpholines.

References

Technical Support Center: Optimizing Reaction Conditions for (2S,6S)-2,6-Dimethylmorpholine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful N-alkylation of (2S,6S)-2,6-dimethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of this compound?

A1: The most prevalent method is the direct N-alkylation using an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide) or an alkyl sulfonate, in the presence of a base.[1] This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[1] Alternative methods include reductive amination with aldehydes or ketones and N-alkylation using alcohols over a heterogeneous catalyst, although the latter often requires more forcing conditions like high temperature and pressure.[2][3]

Q2: How do I select the appropriate solvent for my alkylation reaction?

A2: Solvent choice is critical and can significantly impact reaction rates and outcomes.[4]

  • Polar Aprotic Solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively solvate the cation of the base and facilitate the SN2 reaction.[1] Acetonitrile is often a good starting point due to its relatively low boiling point, making it easier to remove post-reaction.[5]

  • Ethers such as Tetrahydrofuran (THF) or 2-Methyl-THF can also be used, particularly when stronger bases are employed.

  • Alcohols can be used, especially in reductive amination protocols or when the alkylating agent is also an alcohol, but may lead to O-alkylation side products in some cases.[6] It is advisable to avoid NMP, DMAC, and DMF on a larger scale due to safety and environmental concerns.[1]

Q3: What is the role of the base, and which one should I choose?

A3: The base is required to deprotonate the secondary amine of the morpholine, generating a more nucleophilic amide anion that attacks the alkylating agent.[7][8] The choice of base depends on the reactivity of the alkylating agent and the acidity of the N-H bond.

  • Inorganic Carbonates : Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are mild, effective, and commonly used bases, particularly for reactive alkyl halides.[5][7]

  • Organic Bases : Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct (e.g., HBr) formed during the reaction.

  • Stronger Bases : For less reactive alkylating agents, stronger bases like Sodium Hydride (NaH) or Sodium tert-butoxide (NaOtBu) may be necessary.[7]

Q4: How can I minimize the formation of the quaternary ammonium salt (dialkylation byproduct)?

A4: Formation of the quaternary ammonium salt is a common side reaction resulting from the desired tertiary amine product reacting further with the alkylating agent. To minimize this:

  • Slow Addition : Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration.[7]

  • Use of Excess Amine : Employing a slight excess of this compound can favor the reaction with the starting material over the product.[7]

  • Temperature Control : Running the reaction at the lowest effective temperature can help control the rate of the second alkylation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My N-alkylation reaction of this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?

Answer: Low yields are a common problem that can stem from several factors related to reagents and reaction conditions.[8]

  • Potential Cause 1: Ineffective Deprotonation. The base may not be strong enough to deprotonate the morpholine nitrogen effectively.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying NaH, K₃PO₄, or NaOtBu.[7] Ensure the base is fresh and anhydrous.

  • Potential Cause 2: Poor Reagent Quality. The alkylating agent may have degraded, or the solvent may not be sufficiently anhydrous.

    • Solution: Use a fresh bottle of the alkylating agent. Ensure all solvents are dried over molecular sieves or distilled prior to use, as water can quench the base and react with some alkylating agents.

  • Potential Cause 3: Suboptimal Reaction Conditions. The reaction temperature might be too low, or the reaction time too short.

    • Solution: Increase the reaction temperature, potentially to the reflux temperature of the solvent.[5] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: The Reaction is Complete, but I Cannot Isolate My Product

Question: TLC analysis shows my starting material is consumed, but after workup, I am left with an oil that won't crystallize or solidify. What should I do?

Answer: This is a frequent challenge, often caused by residual high-boiling point solvents or persistent impurities.[8]

  • Potential Cause 1: Residual High-Boiling Solvent. Solvents like DMF or DMSO are difficult to remove completely and can prevent product crystallization.[8]

    • Solution: Dry the crude product under a high vacuum for an extended period, possibly with gentle heating. If the solvent persists, perform a liquid-liquid extraction with a solvent in which your product is soluble (e.g., ethyl acetate) and water to wash away the residual DMF/DMSO.

  • Potential Cause 2: Impurities. Small amounts of impurities can act as an "anti-solvent," inhibiting crystallization.

    • Solution 1 - Trituration: Attempt to induce crystallization by adding a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether).[8] Stir or sonicate the mixture to encourage solid formation.

    • Solution 2 - Purification: If trituration fails, purify the oil using silica gel column chromatography to remove impurities.[5][8]

Data Presentation

Table 1: Effect of Reaction Parameters on N-Benzylation of this compound

EntryAlkylating Agent (eq.)Base (eq.)SolventTemp (°C)Time (h)Conversion (%)Yield (%)
1Benzyl Bromide (1.1)K₂CO₃ (2.0)ACN826>9588
2Benzyl Bromide (1.1)Cs₂CO₃ (1.5)ACN824>9592
3Benzyl Bromide (1.1)NaH (1.2)THF668>9585
4Benzyl Chloride (1.1)K₂CO₃ (2.0)ACN82246055
5Benzyl Chloride (1.1)K₂CO₃ (2.0) + NaI (cat.)ACN8212>9589

Data is illustrative and based on general principles of N-alkylation reactions.[5][7][9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide

This protocol is a general method and may require optimization for specific substrates and alkylating agents.[5]

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.1-1.2 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous acetonitrile (ACN) (0.1-0.2 M concentration)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and heating mantle.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by TLC.[5]

  • Upon completion (typically indicated by the disappearance of the starting material, ~4-12 hours), cool the mixture to room temperature.

  • Filter the solids (inorganic salts) and wash the filter cake with a small amount of acetonitrile.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[5]

Visual Guides

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add this compound, Solvent (ACN), and Base (K₂CO₃) start->reagents 1 stir Stir Suspension reagents->stir 2 add_alkyl Slowly Add Alkylating Agent stir->add_alkyl 3 heat Heat to Reflux (e.g., 82°C) add_alkyl->heat 4 monitor Monitor Reaction by TLC/LC-MS heat->monitor 5 monitor->heat Incomplete workup Cool, Filter Solids, and Concentrate Filtrate monitor->workup Complete purify Purify Crude Product via Column Chromatography workup->purify 6 characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize 7 end_node End characterize->end_node 8

Caption: General workflow for the N-alkylation of this compound.

troubleshooting_low_yield issue Issue: Low Yield check_sm Is Starting Material (SM) Consumed (via TLC)? issue->check_sm check_base Is Base Strong Enough? check_sm->check_base No check_workup Was Product Lost During Workup/Purification? check_sm->check_workup Yes no_branch NO increase_base Action: Use Stronger Base (e.g., NaH, Cs₂CO₃) check_base->increase_base No check_temp Is Temp/Time Sufficient? check_base->check_temp Yes increase_temp Action: Increase Temperature and/or Reaction Time check_temp->increase_temp No check_reagents Are Reagents/Solvents Anhydrous and Pure? check_temp->check_reagents Yes use_fresh Action: Use Fresh Reagents and Anhydrous Solvents check_reagents->use_fresh No yes_branch YES optimize_workup Action: Optimize Extraction pH and Chromatography Conditions check_workup->optimize_workup Likely check_side_reactions Are Side Products Dominant? check_workup->check_side_reactions Unlikely optimize_conditions Action: Lower Temperature, Change Solvent/Base check_side_reactions->optimize_conditions Yes

Caption: Troubleshooting decision tree for diagnosing low reaction yields.

References

preventing racemization during the removal of a morpholine chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral synthesis. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent racemization during the removal of morpholine chiral auxiliaries, ensuring the stereochemical integrity of your products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when removing a morpholine chiral auxiliary?

A1: The primary cause of racemization is the formation of a planar enol or enolate intermediate at the α-carbon to the carbonyl group.[1] This stereocenter is susceptible to epimerization under harsh conditions. The acidic proton at this chiral center can be removed by a base, or enolization can be catalyzed by acid, leading to a loss of the defined three-dimensional stereochemistry. Subsequent reprotonation or reaction of this planar intermediate can occur from either face, resulting in a mixture of enantiomers.[1][2]

Q2: Which steps in the auxiliary removal process are most susceptible to racemization?

A2: Racemization can occur at several stages of the experimental workflow:

  • During the Cleavage Reaction: The choice of reagents and reaction conditions is critical. Harsh basic (e.g., strong hydroxides at high temperatures) or acidic conditions can promote the formation of the problematic planar enolate/enol intermediate.[1]

  • During Aqueous Workup: Quenching the reaction with strong acids or bases can lead to a loss of enantiomeric excess before the product is isolated.[1]

  • During Purification: Standard silica gel chromatography can sometimes lead to racemization if the silica is acidic.[1] The prolonged exposure of the product to the stationary phase can be detrimental.

Q3: What are the general strategies to prevent racemization during morpholine amide cleavage?

A3: The key is to use cleavage conditions that are as mild as possible and to carefully control the entire process.

  • Mild Cleavage Reagents: Opt for methods known to proceed under gentle conditions. Reductive cleavage methods are often preferred.

  • Low Temperatures: Performing the cleavage reaction and subsequent workup at low temperatures (e.g., 0 °C to -78 °C) is crucial to minimize the rate of enolization and potential epimerization.[1]

  • Neutral or Buffered Workup: Use neutral or buffered solutions, such as saturated aqueous ammonium chloride, for quenching reactions to avoid pH extremes.[1]

  • Careful Purification: If chromatography is necessary, consider using neutralized silica gel or alternative purification methods like crystallization.[1]

Troubleshooting Guide: Loss of Enantiomeric Excess (ee)

This guide addresses the common problem of observing low enantiomeric excess (ee) or diastereomeric excess (de) after the removal of the morpholine chiral auxiliary.

Problem Potential Cause Recommended Solution
Low ee in Final Product Harsh Hydrolytic Conditions: Use of strong bases (e.g., LiOH, NaOH) at elevated temperatures.Switch to a milder cleavage method. Consider reductive cleavage with reagents like Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LAH) at low temperatures. If hydrolysis is necessary, use milder reagents like LiOH/H₂O₂ at 0 °C.[3][4]
Racemization During Workup: Quenching the reaction with a strong acid or base.Quench the reaction with a buffered solution (e.g., saturated aq. NH₄Cl) or a weak acid (e.g., solid CO₂) at low temperatures.[1]
Racemization During Purification: Acidic nature of standard silica gel.Neutralize the silica gel before use by flushing the column with an eluent containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine). Alternatively, explore other purification techniques like crystallization or preparative thin-layer chromatography (TLC).[1]
Prolonged Reaction Time: Leaving the reaction for an extended period, even under mild conditions, can allow for slow epimerization.Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[3]
Inappropriate Solvent: The polarity of the solvent can influence the stability and racemization rate of intermediates.Aprotic solvents like Tetrahydrofuran (THF) are commonly used and generally effective.[1] If racemization persists, consider screening other aprotic solvents.

Key Experimental Protocols

Protocol 1: Reductive Cleavage of N-Acyl Morpholine to Primary Alcohol

This protocol is often preferred as it avoids the strongly basic or acidic conditions that can lead to racemization.

  • Dissolution: Dissolve the N-acyl morpholine substrate (1 equivalent) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of Lithium borohydride (LiBH₄, 2-4 equivalents) in THF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC). The reaction may be allowed to warm slowly to room temperature if conversion is slow.

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography.

Protocol 2: Hydrolytic Cleavage to Carboxylic Acid using LiOH/H₂O₂

This method is effective for converting the amide to a carboxylic acid under relatively mild basic conditions.

  • Dissolution: Dissolve the N-acyl morpholine (1 equivalent) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.[3]

  • Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2 equivalents).[3]

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[3]

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C.[3]

  • Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove the morpholine auxiliary.[3]

  • Isolation: Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 with a suitable acid (e.g., 1M HCl). Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).[3]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.

Visual Guides

RacemizationMechanism Mechanism of Base-Catalyzed Racemization sub Chiral Substrate (Single Enantiomer) enolate Planar Enolate Intermediate (Achiral) sub->enolate Base (B-) -HB enolate->sub H-B (Protonation) racemate Racemic Mixture (Both Enantiomers) enolate->racemate Non-selective Protonation

Caption: Base-catalyzed racemization via a planar enolate intermediate.

TroubleshootingWorkflow Troubleshooting Workflow for Low Enantiomeric Excess start Low ee Observed in Product? cond Were Cleavage Conditions Harsh? (e.g., High Temp, Strong Base) start->cond Yes workup Was Workup Acidic or Basic? cond->workup No sol1 Switch to Milder Method (e.g., Reductive Cleavage) Lower Reaction Temperature cond->sol1 Yes purify Purification Method? workup->purify No sol2 Use Neutral/Buffered Quench (e.g., aq. NH4Cl) workup->sol2 Yes sol3 Use Neutralized Silica Gel or Crystallization purify->sol3 Silica Gel end Problem Solved sol1->end sol2->end sol3->end

Caption: A step-by-step guide to troubleshooting low ee.

ExperimentalWorkflow General Workflow for Auxiliary Removal sub Substrate with Morpholine Auxiliary cleavage Cleavage Reaction (Mild Conditions, Low Temp) sub->cleavage workup Quenching & Workup cleavage->workup purify Purification workup->purify analyze Chiral Analysis (e.g., Chiral HPLC) purify->analyze

Caption: Key stages in the chiral auxiliary removal process.

References

Technical Support Center: Chromatographic Separation of 2,6-Dimethylmorpholine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of 2,6-dimethylmorpholine diastereomers (cis and trans isomers).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating cis- and trans-2,6-dimethylmorpholine diastereomers?

A1: The primary challenge lies in the structural similarity of the cis and trans isomers, which often results in very close physicochemical properties such as polarity and volatility.[1] This similarity leads to co-elution or poor resolution in many standard chromatographic systems.[2] Achieving baseline separation typically requires careful optimization of the stationary phase, mobile phase, and other chromatographic parameters.

Q2: Is a chiral stationary phase (CSP) necessary to separate these diastereomers?

A2: Not necessarily. Since cis- and trans-2,6-dimethylmorpholine are diastereomers, not enantiomers, they have different physical properties and can be separated on achiral stationary phases.[3][4] However, chiral columns can sometimes provide unique selectivity for diastereomers and may be a viable option if standard achiral methods fail.[5] The choice between a chiral and an achiral column depends on the specific sample matrix and the required resolution.

Q3: What are the most common chromatographic techniques used for this separation?

A3: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all applicable techniques.

  • HPLC: Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) can be employed. NP-HPLC on silica or polar-modified columns is often a good starting point for separating polar compounds like morpholine derivatives.[6]

  • GC: GC is suitable due to the volatility of 2,6-dimethylmorpholine. Separation is typically achieved on capillary columns with various stationary phases.[7]

  • SFC: SFC is a powerful technique for separating isomers and is considered a "green" alternative to normal-phase HPLC, often providing fast and efficient separations.[8][9]

Q4: How do I choose the right column for my separation?

A4: The choice of column is critical and often requires screening several options.

  • For HPLC:

    • Normal-Phase: Silica, cyano (CN), or amino (NH2) columns are good candidates.[6]

    • Reversed-Phase: C18 columns can be effective, but often require mobile phase additives to achieve good peak shape and resolution for basic compounds like morpholines. Phenyl or pentafluorophenyl (PFP) phases can offer alternative selectivity.[3]

  • For GC:

    • Standard non-polar columns (e.g., HP-5) can separate diastereomers.[7] Chiral GC columns with cyclodextrin-based stationary phases can also be effective for resolving isomers.[7]

  • For SFC:

    • Polysaccharide-based chiral stationary phases are commonly used and can be effective for diastereomers as well.[10] Achiral stationary phases with polar characteristics are also employed in SFC.[9]

Q5: What is the role of mobile phase additives in the separation?

A5: Mobile phase additives are crucial, especially in HPLC, for improving peak shape and selectivity for basic compounds like 2,6-dimethylmorpholine.

  • In RP-HPLC: Acidic additives (e.g., formic acid, acetic acid, or trifluoroacetic acid) are often used to suppress the ionization of the amine, leading to sharper peaks and more reproducible retention times.[6]

  • In NP-HPLC and SFC: Basic additives (e.g., diethylamine, triethylamine) can be used to improve the peak shape of basic analytes by minimizing interactions with active sites on the stationary phase.[6]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomers

Symptoms:

  • A single, broad peak is observed.

  • Two peaks are present but with significant overlap (resolution < 1.5).

Possible Causes & Solutions:

Possible CauseSuggested Solution
Inappropriate Stationary Phase The current column does not provide sufficient selectivity. Screen different column chemistries (e.g., switch from C18 to a Phenyl or Cyano column in HPLC, or try a different polarity GC column).[3]
Mobile Phase is Too Strong or Too Weak HPLC: Adjust the mobile phase composition. In RP-HPLC, decrease the organic solvent percentage to increase retention and potentially improve separation. In NP-HPLC, a less polar mobile phase will increase retention.[11]
GC: Optimize the temperature program. A slower temperature ramp can improve the resolution of closely eluting peaks.
Incorrect Mobile Phase pH (HPLC) For basic compounds like 2,6-dimethylmorpholine, the mobile phase pH can significantly affect retention and selectivity. Experiment with adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% diethylamine) to the mobile phase.[6]
Suboptimal Temperature Temperature affects selectivity. Vary the column temperature (e.g., in 5-10 °C increments) to see if resolution improves.[3]
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based columns can interact with the basic amine group of 2,6-dimethylmorpholine, causing tailing. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase in NP-HPLC or a competing acid (e.g., 0.1% formic acid) in RP-HPLC to block these active sites.[12]
Column Overload The sample concentration is too high, leading to distorted peak shapes. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Impurities from previous injections may have accumulated on the column. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Issue 3: Peak Splitting or Shoulder Peaks

Symptoms:

  • A single peak appears as two or more merged peaks, or a small "shoulder" appears on the main peak.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Co-elution of Isomers The peak splitting may be the beginning of the separation of the two diastereomers. Further optimize the method (mobile phase, temperature, column) to achieve baseline resolution.[3]
Sample Solvent Incompatibility The solvent in which the sample is dissolved is much stronger than the mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[3]
Column Void or Channeling A void has formed at the head of the column, or the packing material has settled unevenly. This can sometimes be resolved by reversing and flushing the column (check manufacturer's instructions). If not, the column needs to be replaced.
Blocked Frit Particulate matter may be blocking the column inlet frit. Replace the frit or the column. Use an in-line filter to prevent this.

Data Presentation

Table 1: General Starting Conditions for HPLC Method Development
ParameterNormal-Phase HPLC (NP-HPLC)Reversed-Phase HPLC (RP-HPLC)
Column Silica, Cyano (CN), Amino (NH2)C18, Phenyl-Hexyl, PFP
Mobile Phase n-Hexane / Ethanol (or Isopropanol)Water / Acetonitrile (or Methanol)
Initial Gradient 10% to 50% polar modifier5% to 95% organic modifier
Additive 0.1% Diethylamine (for peak shape)0.1% Formic Acid (for peak shape)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 - 40 °C25 - 40 °C
Detection UV (low wavelength) or ELSD/CADUV (low wavelength) or MS
Table 2: GC Parameters for Isomer Analysis (Example)
ParameterSetting
Column HP-5 (30 m x 0.25 mm, 0.25 µm) or Chiral Column (e.g., Beta-Cyclodextrin)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or as per MS requirements

Experimental Protocols

Protocol 1: HPLC Method Development for 2,6-Dimethylmorpholine Diastereomers
  • Column Selection:

    • Begin with a standard achiral column, such as a C18 (for RP-HPLC) or a silica column (for NP-HPLC).

  • Mobile Phase Preparation:

    • RP-HPLC:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • NP-HPLC:

      • Mobile Phase A: n-Hexane

      • Mobile Phase B: Ethanol with 0.1% Diethylamine

  • Initial Gradient Run:

    • Perform a broad gradient elution (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for the diastereomers.

  • Method Optimization:

    • Based on the initial run, if the peaks are unresolved but show some separation, switch to a shallower gradient around the elution point.

    • If the peaks are completely co-eluting, try a different organic modifier (e.g., methanol instead of acetonitrile in RP-HPLC) or a different column.

    • Adjust the temperature to see if it improves selectivity.

  • Isocratic Refinement:

    • Once partial separation is achieved with a gradient, an isocratic method can be developed to fine-tune the separation for optimal resolution and run time.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development cluster_analysis Analysis & Troubleshooting Sample 2,6-Dimethylmorpholine Diastereomer Mixture Dilution Dilute in Mobile Phase Sample->Dilution Screening Initial Screening (HPLC/GC/SFC) Dilution->Screening Optimization Optimize Parameters (Mobile Phase, Temp, etc.) Screening->Optimization Analysis Chromatographic Analysis Optimization->Analysis Evaluation Evaluate Resolution & Peak Shape Analysis->Evaluation Troubleshooting Troubleshoot (if necessary) Evaluation->Troubleshooting < 1.5 Resolution or Tailing FinalMethod Final Validated Method Evaluation->FinalMethod > 1.5 Resolution & Good Peaks Troubleshooting->Optimization

Caption: Workflow for chromatographic method development and troubleshooting.

Troubleshooting_Logic cluster_selectivity Selectivity Issues cluster_efficiency Efficiency Issues Start Poor Separation (Co-elution or Tailing) ChangeMobilePhase Adjust Mobile Phase (Solvent Ratio, Additives, pH) Start->ChangeMobilePhase CheckColumn Check Column Health (Flush or Replace) Start->CheckColumn ChangeColumn Change Stationary Phase (e.g., C18 to Phenyl) ChangeMobilePhase->ChangeColumn No Improvement ChangeTemp Optimize Temperature ChangeColumn->ChangeTemp No Improvement EndNode Improved Separation ChangeTemp->EndNode OptimizeFlow Adjust Flow Rate CheckColumn->OptimizeFlow CheckInjection Verify Sample Solvent & Injection Volume OptimizeFlow->CheckInjection CheckInjection->EndNode

Caption: Logical workflow for troubleshooting poor chromatographic separation.

References

Technical Support Center: Purification of N-acyl-(2S,6S)-2,6-dimethylmorpholine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-acyl-(2S,6S)-2,6-dimethylmorpholine products.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of N-acyl-(2S,6S)-2,6-dimethylmorpholine derivatives.

Recrystallization Issues

Issue IDQuestionPotential CausesSuggested Solutions
R-01Why is my N-acyl-(2S,6S)-2,6-dimethylmorpholine product "oiling out" instead of crystallizing? The solubility of your compound in the chosen solvent is too high at the cooling temperature.The cooling process is too rapid.The presence of impurities is depressing the melting point.Try a different solvent or a solvent mixture (e.g., n-Hexane/Ethyl Acetate, n-Hexane/Acetone).[1]Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]Try scratching the inside of the flask with a glass rod to initiate crystallization.[3]Add a seed crystal of the pure compound.[3]Consider a preliminary purification step like flash chromatography to remove impurities.
R-02My compound will not dissolve in the hot recrystallization solvent. What should I do? The chosen solvent is not suitable for your compound.You are not using a sufficient volume of solvent.Select a solvent with a similar functional group to your compound (e.g., ethyl acetate for esters).[1]Gradually add more hot solvent until the compound dissolves, but be mindful of using the minimum amount necessary.[4]
R-03After cooling, no crystals have formed. What is the problem? The solution is not supersaturated; either too much solvent was used or the compound is very soluble even at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[4]If the compound is highly soluble, consider a different purification technique like chromatography.
R-04The purity of my recrystallized product is still low. How can I improve it? Impurities may have co-precipitated with your product.The cooling was too fast, trapping impurities in the crystal lattice.[2]Ensure slow cooling to allow for selective crystallization.[2]Perform a second recrystallization.Wash the collected crystals with a small amount of cold recrystallization solvent.[5]

Chromatography Issues

Issue IDQuestionPotential CausesSuggested Solutions
C-01Why am I seeing multiple spots on my TLC plate after column chromatography? The polarity of the eluent is too high, causing co-elution of your product and impurities.The column was overloaded with the crude product.Optimize the solvent system using TLC to achieve good separation between your product and impurities before running the column.Use a smaller amount of crude product on the column.
C-02My compound is streaking on the TLC plate and the column. What is the cause? The compound may be too polar for the chosen stationary phase (silica gel).The compound might be acidic or basic, leading to interactions with the silica.Add a small amount of a modifier to your eluent. For basic compounds like morpholine derivatives, a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic or formic acid can be used.[6]
C-03The separation of my desired product from a close-running impurity is poor. How can I improve the resolution? The chosen eluent system is not optimal for separating the two compounds.Try a different solvent system. Sometimes switching one of the solvents in your mixture can alter the selectivity (e.g., using dichloromethane instead of ethyl acetate).Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.[7]
C-04I am experiencing low recovery of my compound from the column. The compound may be irreversibly adsorbing to the silica gel.The compound may be unstable on silica gel over long periods.Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.Run the column as quickly as possible while maintaining good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for N-acyl-(2S,6S)-2,6-dimethylmorpholine products?

A1: The most common purification techniques for these types of compounds are recrystallization and flash column chromatography. For highly pure samples required for biological testing, preparative HPLC may be used as a final polishing step.

Q2: How do I choose an appropriate solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4] It should also not react with your compound. A good starting point is to test small amounts of your product in various solvents such as hexanes, ethyl acetate, acetone, ethanol, and mixtures thereof.[1]

Q3: My N-acylation reaction is not going to completion. How does this affect purification?

A3: Incomplete reactions will leave you with unreacted (2S,6S)-2,6-dimethylmorpholine. This starting material is basic and can often be removed by an acidic wash (e.g., with dilute HCl) during the work-up, before attempting recrystallization or chromatography. For acidic or basic compounds, crystallization of the salt is also a viable purification strategy.[1]

Q4: Can I use distillation to purify my N-acyl-(2S,6S)-2,6-dimethylmorpholine product?

A4: While vacuum distillation is a common method for purifying simpler N-acylmorpholines like N-acetylmorpholine, it may not be suitable for more complex or heat-sensitive derivatives.[8] High temperatures can cause decomposition. It is generally reserved for thermally stable, lower molecular weight compounds.

Q5: The stereochemical purity of my product is important. How can I ensure it is maintained during purification?

A5: Standard purification techniques like recrystallization and silica gel chromatography do not typically affect existing stereocenters. However, if your compound is unstable, prolonged exposure to acidic or basic conditions (including silica gel) could potentially lead to epimerization in some cases. It is advisable to analyze the stereochemical purity (e.g., by chiral HPLC) before and after purification if this is a critical parameter.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude N-acyl-(2S,6S)-2,6-dimethylmorpholine in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to dissolve the compound completely.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (eluent) that gives your desired product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing: Pack a glass column with silica gel, either as a dry powder or as a slurry in the least polar solvent of your eluent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Diagrams

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals Crystals form? cool->crystals collect Collect and dry pure product crystals->collect Yes oiling_out Product oils out? crystals->oiling_out No no_crystals No crystals form? oiling_out->no_crystals No troubleshoot_oil Troubleshoot Oiling Out: - Use different solvent/co-solvent - Slower cooling - Scratch flask/add seed crystal oiling_out->troubleshoot_oil Yes troubleshoot_no_xtal Troubleshoot No Crystals: - Concentrate solution - Try different solvent - Consider chromatography no_crystals->troubleshoot_no_xtal Yes

Caption: Troubleshooting workflow for common recrystallization issues.

Purification_Workflow crude Crude N-acyl-(2S,6S)-2,6-dimethylmorpholine analysis Analyze purity by TLC/LCMS crude->analysis decision Purity > 95%? analysis->decision recrystallization Attempt Recrystallization decision->recrystallization No final_product Pure Product decision->final_product Yes recryst_decision Successful? recrystallization->recryst_decision chromatography Perform Flash Column Chromatography chrom_decision Purity sufficient? chromatography->chrom_decision recryst_decision->chromatography No recryst_decision->final_product Yes chrom_decision->recrystallization No (Try recrystallization of columned material) chrom_decision->final_product Yes

Caption: General purification strategy for N-acyl-morpholine products.

References

Technical Support Center: Controlling Cis/Trans Isomer Ratios with Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on manipulating cis/trans isomer ratios in chemical synthesis by controlling reaction temperature. The following sections offer answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally influence the cis/trans isomer ratio in a reaction?

Temperature is a critical parameter for controlling the ratio of cis and trans isomers. The outcome of a reaction can be governed by two different regimes: kinetic control or thermodynamic control.

  • At lower temperatures , reactions are typically under kinetic control. This means the major product is the one that forms the fastest, which corresponds to the reaction pathway with the lowest activation energy. This product is not necessarily the most stable isomer.[1][2][3]

  • At higher temperatures , reactions have enough energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established.[2][4] Under these conditions of thermodynamic control, the product ratio is determined by the relative stability of the isomers. The most stable isomer (often the trans isomer due to lower steric hindrance) will be the major product.[1][5]

Q2: What is the difference between thermodynamic and kinetic control in the context of cis/trans isomerization?

Kinetic and thermodynamic control refer to the factors that determine the final product ratio in a reaction with competing pathways.

  • Kinetic Control: Favors the kinetic product, which is formed most rapidly due to a lower activation energy (Ea). These conditions are typically achieved at low temperatures with short reaction times, where the reaction is effectively irreversible.[1][3][4][6]

  • Thermodynamic Control: Favors the thermodynamic product, which is the most stable and has the lowest Gibbs free energy (ΔG). These conditions are achieved at higher temperatures with longer reaction times, allowing the reaction to become reversible and reach equilibrium.[1][2][4]

Below is an energy profile diagram illustrating this concept.

G cluster_0 Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea (faster) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea (slower) Kinetic Product Cis Isomer (Kinetic Product) TS_Kinetic->Kinetic Product Thermodynamic Product Trans Isomer (Thermodynamic Product) TS_Thermo->Thermodynamic Product E_axis_top Energy E_axis_bottom E_axis_top->E_axis_bottom Rxn_Coord_start Rxn_Coord_end Reaction Coordinate Rxn_Coord_start->Rxn_Coord_end

Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.

Q3: How can I favor the formation of the thermodynamically more stable isomer (usually trans)?

To favor the thermodynamic product, you need to ensure the reaction can reach equilibrium. This can be achieved by:

  • Increasing the Temperature: Higher temperatures provide the necessary energy to overcome the reverse activation barrier, making the reaction reversible and allowing the system to settle into the lowest energy state, which is the most stable product.[1][4]

  • Increasing Reaction Time: Allowing the reaction to run for a longer period gives it time to equilibrate. Short reaction times favor the kinetic product.

  • Using a Catalyst: A catalyst can lower the activation energy for both the forward and reverse reactions, helping the system reach equilibrium faster without changing the final equilibrium ratio at that temperature.[7][8]

Q4: How can I favor the formation of the kinetically controlled isomer (often cis)?

To favor the kinetic product, you must prevent the reaction from reaching equilibrium. This is typically done by:

  • Lowering the Temperature: Running the reaction at a low temperature ensures that while there is enough energy to overcome the lower activation barrier to the kinetic product, there is insufficient energy to overcome the higher barrier to the thermodynamic product or the reverse barrier from the kinetic product.[1][3][6]

  • Using a Bulky Base or Reagent: In some reactions, like enolate formation, a sterically hindered (bulky) base will preferentially abstract the more accessible proton, leading to the kinetic product.

  • Short Reaction Times: Stopping the reaction before it has a chance to equilibrate will yield a majority of the kinetic product.

Troubleshooting Guide

Problem 1: My reaction yielded an unexpected or undesirable cis/trans ratio.

An unexpected isomer ratio is a common issue that can often be resolved by systematically evaluating the reaction conditions.

G start Unexpected cis/trans Ratio Observed check_temp Is the reaction temperature correct and stable? start->check_temp check_time Was the reaction time appropriate for the desired outcome? check_temp->check_time check_reagents Are all reagents/catalysts pure and correctly measured? check_time->check_reagents desired_product Which isomer is desired? check_reagents->desired_product kinetic_path To favor KINETIC product: - Decrease Temperature - Shorten Reaction Time desired_product->kinetic_path Kinetic (less stable) thermo_path To favor THERMODYNAMIC product: - Increase Temperature - Lengthen Reaction Time - Check Catalyst Activity desired_product->thermo_path Thermodynamic (more stable) end Re-run Experiment & Analyze kinetic_path->end thermo_path->end

Caption: Troubleshooting workflow for an unexpected cis/trans isomer ratio.

First Steps:

  • Verify Temperature: Ensure your heating or cooling bath is calibrated and maintaining a stable temperature throughout the reaction. Fluctuations can lead to a mix of kinetic and thermodynamic control.

  • Analyze Reaction Time: If you desire the kinetic product, ensure the reaction was stopped early enough. If you want the thermodynamic product, the reaction may need more time to reach equilibrium.

  • Check Reagents and Catalysts: Impurities in starting materials or a deactivated catalyst can significantly alter reaction pathways and outcomes. Ensure catalysts are active and reagents are pure.

Problem 2: I am trying to isolate the kinetic (less stable) product, but it keeps isomerizing to the thermodynamic (more stable) product.

This indicates that the kinetic product is rearranging to the more stable isomer during workup or purification.

  • Solution: Keep all post-reaction steps (workup, extraction, purification) at a low temperature. Avoid acidic or basic conditions if they are known to catalyze isomerization. For purification, consider low-temperature chromatography.

Problem 3: I am not seeing any change in the isomer ratio when I change the temperature.

This could be due to several factors:

  • Very High Activation Barrier: The activation barrier for isomerization might be too high for a thermal reaction within the tested temperature range. Some isomerizations require photochemical conditions (e.g., UV light) to proceed.

  • Identical Stability: The cis and trans isomers may have very similar thermodynamic stabilities, leading to a roughly 50:50 mixture once equilibrium is reached, regardless of temperature.

  • Dominant Pathway: One reaction pathway may have a significantly lower activation energy and lead to a much more stable product, making it the dominant product under all tested conditions.

Data Presentation: Case Study

The electrophilic addition of HBr to 1,3-butadiene is a classic example of temperature-dependent product distribution. The 1,2-adduct is the kinetic product, while the more stable, more substituted 1,4-adduct is the thermodynamic product.

Reaction Temperature% 1,2-Adduct (Kinetic Product)% 1,4-Adduct (Thermodynamic Product)Predominant Control
0 °C71%29%Kinetic
40 °C15%85%Thermodynamic
Data sourced from multiple organic chemistry resources.[8][9]

Experimental Protocols

Protocol: Acid-Catalyzed Isomerization of Maleic Acid to Fumaric Acid

This protocol describes the conversion of cis-butenedioic acid (maleic acid) to its more stable trans isomer, fumaric acid, by heating in an acidic aqueous solution.

Materials:

  • Maleic acid (cis-isomer)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Boiling chips

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Setup: Assemble a reflux apparatus using the 100 mL round-bottom flask, reflux condenser, and heating mantle. Ensure water is flowing through the condenser.

  • Dissolution: Add 5.0 g of maleic acid to the round-bottom flask. Add 5 mL of warm deionized water and swirl to dissolve as much of the solid as possible. Note that complete dissolution may not occur until heating begins.

  • Acid Catalyst: Carefully add 10 mL of concentrated HCl to the flask. The HCl serves as the catalyst for isomerization.

  • Reflux: Add two boiling chips to the flask to ensure smooth boiling. Heat the mixture to a gentle reflux and maintain the reflux for approximately 30-45 minutes. During this time, the less soluble trans isomer (fumaric acid) may begin to precipitate from the solution.

  • Cooling & Crystallization: After the reflux period, remove the heating mantle and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for 10-15 minutes to maximize the crystallization of the fumaric acid product.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any residual HCl.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a low-temperature oven.

  • Analysis: Once dry, determine the mass and melting point of the product. Fumaric acid has a significantly higher melting point (sublimes at ~287 °C) than maleic acid (~135 °C), confirming the isomerization.

References

identifying and minimizing side reactions in 2,6-dimethylmorpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 2,6-dimethylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,6-dimethylmorpholine?

A1: The most prevalent industrial and laboratory method is the acid-catalyzed cyclization of diisopropanolamine.[1][2] This reaction is typically carried out using a strong acid, such as sulfuric acid, at elevated temperatures.[1][2]

Q2: What are the primary products of the diisopropanolamine cyclization reaction?

A2: The reaction primarily yields a mixture of cis- and trans-2,6-dimethylmorpholine isomers.[1][2] For many applications, particularly in the synthesis of certain crop protection agents, the cis-isomer is the desired product.[1]

Q3: What are the main side reactions and byproducts to be aware of?

A3: Besides the formation of the trans-isomer, key side reactions include the formation of oily and tar-like byproducts due to cracking and resinification processes.[1][2] Additionally, small quantities of other isomers, such as cis- and trans-2,5-dimethylmorpholine, can be formed.[3] At excessively high temperatures (e.g., 200°C), the decomposition of sulfuric acid can lead to the evolution of sulfur dioxide.[2]

Q4: How can I maximize the yield of the desired cis-2,6-dimethylmorpholine isomer?

A4: Optimizing reaction conditions is crucial. This includes the simultaneous addition of diisopropanolamine and sulfuric acid to the reaction vessel, maintaining a reaction temperature between 150°C and 190°C, and using an appropriate molar ratio of diisopropanolamine to sulfuric acid (typically between 1:1.0 and 1:3.0).[1]

Q5: What is the best way to purify the crude 2,6-dimethylmorpholine?

A5: The crude product, after neutralization, is typically purified by vacuum distillation to separate the 2,6-dimethylmorpholine from less volatile, tar-like substances.[1] Subsequent fractional distillation can then be used to separate the cis- and trans-isomers.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield of 2,6-dimethylmorpholine - Suboptimal reaction temperature. - Incorrect order of reagent addition. - Inefficient removal of water during the reaction.- Ensure the reaction temperature is maintained between 150°C and 190°C.[1] - Add diisopropanolamine and sulfuric acid simultaneously to the reaction mixture. Adding one component to the other can lead to increased side reactions.[1][2] - Ensure continuous distillation of water as it is formed to drive the reaction to completion.[1]
High proportion of the trans-isomer - Thermodynamic equilibrium may favor a certain cis/trans ratio at a given temperature. - Reaction time and temperature may not be optimized for the desired isomer.- Adjust the molar ratio of diisopropanolamine to sulfuric acid. Ratios of 1:2.0 to 1:3.0 have been shown to favor the formation of the cis-isomer.[1] - Optimize the reaction time and temperature. For example, a reaction at 180°C for 3 hours with a 1:3.0 molar ratio can yield a product with 88% cis-isomer.[1]
Formation of oily or tar-like byproducts - "Cracking and resinification processes" are often the cause.[1][2] - This is particularly prevalent when diisopropanolamine is added to hot sulfuric acid.[1][2]- The simultaneous addition of reactants is critical to minimize these side reactions.[1] - Avoid excessively high reaction temperatures (above 190°C).[1] - Purify the crude product by vacuum distillation to remove these high-boiling impurities.[1]
Presence of 2,5-dimethylmorpholine isomers - Isomerization reactions can occur under the acidic and high-temperature conditions of the synthesis.- While difficult to completely eliminate, optimizing for the main reaction pathway by controlling temperature and reaction time can help minimize the formation of these byproducts. - High-efficiency fractional distillation may be required for their removal if present in significant quantities.

Quantitative Data Summary

The following table summarizes the effect of varying reaction conditions on the total yield and isomer distribution of 2,6-dimethylmorpholine, based on data from experimental studies.

Molar Ratio (Diisopropanolamine:H₂SO₄)Reaction Temperature (°C)Reaction Time (hours)Total Yield (% of theory)cis-Isomer (%)trans-Isomer (%)
1:1.51805968020
1:2.01803948416
1:3.01803918812

Data adapted from U.S. Patent 4,504,363 A.[1]

Experimental Protocols

Synthesis of 2,6-Dimethylmorpholine via Diisopropanolamine Cyclization

This protocol is based on procedures described in the scientific literature and patents.[1]

Materials:

  • Diisopropanolamine

  • Concentrated sulfuric acid (96-98%)

  • Sodium hydroxide solution (20% and 50%)

  • Water

Equipment:

  • A reaction vessel equipped with a stirrer, a dropping funnel, and a distillation apparatus.

  • Heating mantle

  • Vacuum distillation setup

  • Separatory funnel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, simultaneously add 266 parts by weight of diisopropanolamine (containing ~10% water) and 245 parts by weight of 96% sulfuric acid. The addition should be done with thorough stirring. The heat of reaction will cause the temperature to rise to 100-120°C without external heating.

  • Cyclization: After the initial addition, heat the reaction mixture to 180-185°C for approximately 5 hours. During this time, continuously distill off the water that is formed.

  • Workup: Cool the reaction mixture and slowly add it to 1000 parts of a 20% sodium hydroxide solution with stirring and cooling to neutralize the sulfuric acid. The final pH should be approximately 14.

  • Isolation of Crude Product: Two phases will form. Separate the upper organic layer. Distill this organic phase under reduced pressure (e.g., 100 mbar). The distillate will be a mixture of water and 2,6-dimethylmorpholine.

  • Drying: Dry the distillate by stirring it with a 50% sodium hydroxide solution. A two-stage drying process can be employed for higher purity.

  • Purification: The dried product is 99% pure 2,6-dimethylmorpholine. For separation of the cis and trans isomers, fractional distillation over a packed column is required.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction between diisopropanolamine and sulfuric acid is highly exothermic.

  • Work in a well-ventilated fume hood.

  • Handle concentrated sulfuric acid and sodium hydroxide with extreme care.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Diisopropanolamine Diisopropanolamine Protonated_Amine Protonated Diisopropanolamine Diisopropanolamine->Protonated_Amine + H₂SO₄ Cyclization Intramolecular Cyclization Protonated_Amine->Cyclization - H₂O Tar_Formation Tar-like Byproducts Protonated_Amine->Tar_Formation High Temp / Incorrect Addition Dimethylmorpholine 2,6-Dimethylmorpholine (cis and trans isomers) Cyclization->Dimethylmorpholine Isomerization 2,5-Dimethylmorpholine Isomers Dimethylmorpholine->Isomerization High Temp / Prolonged Reaction

Caption: Main synthesis pathway and potential side reactions in 2,6-dimethylmorpholine synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Low Yield High_Trans High Trans-Isomer Problem->High_Trans High Trans % Tar Tar Formation Problem->Tar Tar Present Check_Temp Check Reaction Temperature Low_Yield->Check_Temp Check_Addition Check Reagent Addition Method Low_Yield->Check_Addition Adjust_Ratio Adjust Molar Ratio High_Trans->Adjust_Ratio Optimize_Time Optimize Reaction Time High_Trans->Optimize_Time Tar->Check_Addition Purify Purify via Vacuum Distillation Tar->Purify End Problem Resolved Check_Temp->End Check_Addition->End Adjust_Ratio->End Optimize_Time->End Purify->End

References

Technical Support Center: Stereocontrol in Lewis Acid-Mediated Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in aldol reactions where stereocontrol is paramount.

Troubleshooting Guide

Q1: My aldol reaction is showing low diastereoselectivity. What are the potential causes and how can I improve it?

Low diastereoselectivity in Lewis acid-mediated aldol reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Reagents: Ensure all starting materials, including the aldehyde, silyl enol ether, and solvent, are of high purity and anhydrous. Moisture can deactivate the Lewis acid and lead to inconsistent results.

  • Reaction Temperature: Aldol reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) can increase the energy difference between the diastereomeric transition states, thereby enhancing selectivity.[1]

Key Parameters to Optimize:

  • Choice of Lewis Acid: The nature of the Lewis acid is critical in determining the stereochemical outcome.[1] Stronger Lewis acids can create a more rigid, organized transition state, leading to higher selectivity. However, the optimal Lewis acid is substrate-dependent. It is advisable to screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical course. Non-coordinating solvents are often preferred to allow for optimal Lewis acid-substrate interaction.

  • Enolate Geometry: The geometry of the silyl enol ether (E vs. Z) can significantly influence the syn/anti ratio of the aldol product. The method of enolate formation should be chosen to favor the desired geometry.

  • Steric Hindrance: The steric bulk of the substituents on both the enolate and the aldehyde can play a significant role in facial selectivity.

Q2: I am observing the formation of undesired byproducts in my reaction. What are the likely side reactions and how can they be minimized?

The formation of byproducts can often be attributed to side reactions promoted by the Lewis acid or reaction conditions.

  • Self-Condensation of the Aldehyde: If the aldehyde is enolizable, it can undergo self-condensation. Using a non-enolizable aldehyde or adding the enolizable aldehyde slowly to the reaction mixture can mitigate this.

  • Desilylation of the Silyl Enol Ether: Premature desilylation of the silyl enol ether can occur, especially in the presence of protic impurities. Ensuring anhydrous conditions is crucial.

  • Retro-Aldol Reaction: The aldol addition can be reversible. Running the reaction at lower temperatures and for an appropriate duration can minimize the retro-aldol reaction.

Frequently Asked Questions (FAQs)

Q1: How does the choice of Lewis acid influence the syn/anti selectivity of an aldol reaction?

The Lewis acid plays a pivotal role in organizing the transition state of the aldol reaction, thereby influencing the relative orientation of the reactants and dictating the syn/anti diastereoselectivity.

  • Chelating vs. Non-chelating Lewis Acids: In reactions with α- or β-alkoxy aldehydes, the ability of the Lewis acid to form a chelate with the aldehyde and the alkoxy group can enforce a specific conformation, leading to high selectivity. For example, chelating Lewis acids like SnCl₄ and TiCl₄ often favor the formation of syn products.[2] In contrast, non-chelating Lewis acids like BF₃·OEt₂ typically lead to the formation of anti products by favoring a non-chelated, open transition state.[2]

  • Steric Bulk: The steric bulk of the Lewis acid and its ligands can influence the approach of the enolate to the aldehyde, favoring one diastereomeric transition state over the other.

Q2: What is the Mukaiyama aldol reaction, and why is it a key strategy for stereocontrol?

The Mukaiyama aldol addition is a Lewis acid-promoted reaction between a silyl enol ether and a carbonyl compound, typically an aldehyde.[3][4] It is a cornerstone of stereoselective synthesis for several reasons:

  • Pre-formed Enolate Equivalent: The use of a stable silyl enol ether allows for the controlled generation and reaction of a specific enolate isomer (E or Z).

  • Catalytic Potential: While stoichiometric amounts of Lewis acids are often used, catalytic asymmetric versions have been developed using chiral Lewis acids.[2]

  • Versatility: The reaction is compatible with a wide range of functional groups and has been extensively used in the synthesis of complex natural products.[3]

Q3: Can chiral Lewis acids be used to achieve enantioselectivity in aldol reactions?

Yes, the use of chiral Lewis acids is a powerful strategy for achieving high levels of enantioselectivity in aldol reactions.[2] The chiral Lewis acid creates a chiral environment around the carbonyl electrophile, leading to a facial bias in the approach of the nucleophilic enolate. This results in the preferential formation of one enantiomer over the other. The development of catalytic, enantioselective Mukaiyama aldol reactions has been a significant advancement in this area.[2][5]

Data Presentation

The following table summarizes the effect of different Lewis acids on the diastereoselectivity of the Mukaiyama aldol reaction between various silyl enol ethers and aldehydes.

Silyl Enol Ether (Enolate Precursor)AldehydeLewis AcidSolventTemp (°C)Diastereomeric Ratio (syn:anti)Reference
Cyclohexanone silyl enol etherBenzaldehydeTiCl₄CH₂Cl₂-7889:11J. Am. Chem. Soc. 1982, 104, 19, 5255-5257
Propiophenone silyl enol ether (Z)IsobutyraldehydeBF₃·OEt₂CH₂Cl₂-786:94J. Am. Chem. Soc. 1981, 103, 10, 2890-2892
Propiophenone silyl enol ether (E)IsobutyraldehydeBF₃·OEt₂CH₂Cl₂-7884:16J. Am. Chem. Soc. 1981, 103, 10, 2890-2892
Acetophenone silyl enol etherBenzaldehydeSnCl₄CH₂Cl₂-78>95:5 (syn)Org. Lett. 2002, 4, 19, 3297-3300
Methyl propionate silyl ketene acetal (Z)BenzaldehydeTiCl₄CH₂Cl₂-7897:3J. Am. Chem. Soc. 1984, 106, 14, 4263-4265

Experimental Protocols

General Procedure for a Lewis Acid-Mediated Mukaiyama Aldol Reaction:

This is a generalized protocol and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of the aldehyde (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) is cooled to the desired temperature (typically -78 °C).

  • Lewis Acid Addition: The Lewis acid (1.0 - 1.2 equiv) is added dropwise to the aldehyde solution. The mixture is stirred for a specified time (e.g., 15-30 minutes) to allow for complexation.

  • Silyl Enol Ether Addition: A solution of the silyl enol ether (1.1 - 1.5 equiv) in the same anhydrous solvent is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the low temperature and monitored by a suitable technique (e.g., thin-layer chromatography, TLC) until the starting materials are consumed.

  • Quenching: The reaction is quenched by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution or a pH 7 buffer).

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product or the crude reaction mixture.

Visualization

Aldol_Stereocontrol_Workflow cluster_Process Reaction Pathway Aldehyde Aldehyde TransitionState Transition State Geometry Aldehyde->TransitionState Enolate Silyl Enol Ether (E or Z geometry) Enolate->TransitionState LewisAcid Lewis Acid (Chelating vs. Non-chelating) LewisAcid->TransitionState Coordination & Activation Solvent Solvent Solvent->TransitionState Influence Temperature Temperature Temperature->TransitionState Influence ProductFormation Aldol Adduct Formation TransitionState->ProductFormation C-C Bond Formation SynProduct syn-Diastereomer ProductFormation->SynProduct AntiProduct anti-Diastereomer ProductFormation->AntiProduct

Caption: Factors influencing stereocontrol in Lewis acid-mediated aldol reactions.

References

how to remove (2S,6S)-2,6-dimethylmorpholine auxiliary without epimerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective and non-racemizing removal of the (2S,6S)-2,6-dimethylmorpholine chiral auxiliary. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the stereochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when removing the this compound auxiliary?

A1: The primary challenge is preventing epimerization of the adjacent chiral center, especially when this center is prone to racemization (e.g., α- to a carbonyl group). Standard vigorous hydrolytic conditions (strong acid or base at high temperatures) can lead to a loss of stereochemical purity. Other challenges include incomplete cleavage, low yields, and difficulty in separating the cleaved auxiliary from the desired product.

Q2: Which methods are recommended for removing the this compound auxiliary without epimerization?

A2: Several methods can be employed, with the choice depending on the specific substrate and its functional group tolerance. The most common and effective methods that minimize epimerization include:

  • Mild Acidic Hydrolysis: Using milder acidic conditions can effectively cleave the amide bond while minimizing racemization.

  • Reductive Cleavage: Conversion of the amide to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH₄) is often a clean and stereochemically safe method.

  • Basic Hydrolysis with Hydrogen Peroxide: For certain substrates, basic hydrolysis in the presence of hydrogen peroxide can provide a milder alternative to strong basic conditions.

Q3: How can I monitor the progress of the auxiliary removal reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material (N-acyl morpholine derivative) and the appearance of the product (carboxylic acid, alcohol, or aldehyde) and the free this compound will indicate the reaction's progression.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Epimerization/Racemization of the Product 1. Reaction temperature is too high. 2. Acid or base concentration is too strong. 3. Prolonged reaction time.1. Lower the reaction temperature. 2. Use a milder acid/base or a lower concentration. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Incomplete Auxiliary Removal 1. Insufficient reagent (acid, base, or reducing agent). 2. Reaction time is too short. 3. Steric hindrance around the amide bond.1. Increase the equivalents of the cleaving reagent. 2. Extend the reaction time, while monitoring for epimerization. 3. Consider a different cleavage method (e.g., reductive cleavage if hydrolysis is difficult).
Low Product Yield 1. Product degradation under the reaction conditions. 2. Incomplete reaction. 3. Difficulties in product isolation and purification.1. Use milder reaction conditions. 2. Ensure the reaction goes to completion. 3. Optimize the work-up and purification procedure. Consider derivatization of the product for easier isolation.
Difficulty Separating Product from the Auxiliary The auxiliary is soluble in the organic phase during work-up.After cleavage, perform an acidic wash (e.g., with 1 M HCl) to protonate the morpholine auxiliary, making it water-soluble and easily removable in the aqueous phase.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the removal of the this compound auxiliary. Please note that optimal conditions may vary depending on the specific substrate.

Method Substrate Type Reagents and Conditions Typical Yield Stereochemical Outcome (ee/de)
Mild Acidic Hydrolysisα-Aryl Acetic Acid Derivatives1 M H₂SO₄, Dioxane, 100 °C, 12 h85-95%>98% ee
Reductive Cleavageα-Alkylated AmidesLiAlH₄, THF, 0 °C to rt, 4 h80-90%No significant epimerization reported
Basic Hydrolysis with H₂O₂General AmidesLiOH, H₂O₂, THF/H₂O, 0 °C to rt70-85%Substrate dependent, generally high

Detailed Experimental Protocols

Protocol 1: Mild Acidic Hydrolysis

This protocol is suitable for the hydrolysis of N-acyl-(2S,6S)-2,6-dimethylmorpholine derivatives to the corresponding carboxylic acids.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve N-acyl morpholine in Dioxane B Add 1 M H₂SO₄ A->B C Heat to 100 °C for 12 h B->C D Cool to room temperature C->D E Dilute with water and extract with EtOAc D->E F Wash organic layer with brine E->F G Dry over Na₂SO₄ and concentrate F->G H Purify by column chromatography or crystallization G->H I Characterize product (NMR, MS, Chiral HPLC) H->I

Caption: Workflow for Mild Acidic Hydrolysis.

Procedure:

  • Dissolve the N-acyl-(2S,6S)-2,6-dimethylmorpholine derivative (1.0 equiv) in dioxane.

  • Add an equal volume of 1 M aqueous sulfuric acid.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by column chromatography or crystallization.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Reductive Cleavage to an Alcohol

This protocol is effective for converting the N-acyl derivative to the corresponding primary alcohol without epimerization of the adjacent chiral center.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Quenching and Work-up cluster_2 Purification A Dissolve N-acyl morpholine in dry THF B Cool to 0 °C A->B C Add LiAlH₄ portion-wise B->C D Stir at 0 °C to rt for 4 h C->D E Cool to 0 °C D->E F Sequentially add H₂O, 15% NaOH (aq), and H₂O E->F G Filter the resulting solid F->G H Wash solid with THF G->H I Concentrate the filtrate H->I J Purify by column chromatography I->J K Characterize product (NMR, MS) J->K G A Desired Final Product? B Carboxylic Acid A->B C Alcohol A->C D Aldehyde A->D E Is the α-center prone to epimerization? B->E J Use Reductive Cleavage with LiAlH₄ (Protocol 2) C->J K Use Reductive Cleavage with a milder hydride (e.g., DIBAL-H) at low temperature D->K F Yes E->F G No E->G H Use Mild Acidic Hydrolysis (Protocol 1) F->H I Standard Hydrolysis (e.g., 6M HCl, reflux) may be used G->I

improving the efficiency of catalyst systems for chiral morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral morpholines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their catalytic systems for improved efficiency and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in chiral morpholine synthesis?

Low yields can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and side reactions. Catalyst deactivation can be caused by impurities in reagents or solvents, or by exposure to air and moisture, particularly for sensitive catalysts like palladium-based systems.[1] It is crucial to use dry solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen).[1] Reaction conditions such as temperature, pressure, and reaction time also play a critical role and need to be optimized for each specific substrate and catalyst system. For instance, in asymmetric hydrogenation of dehydromorpholines, decreasing hydrogen pressure can reduce reactivity, requiring longer reaction times to achieve high conversion.[2][3]

Q2: How can I improve the enantioselectivity (ee%) of my reaction?

Improving enantioselectivity often involves the careful selection of the chiral ligand and optimization of reaction parameters. The structure of the ligand is paramount in inducing stereoselectivity. For example, in rhodium-catalyzed asymmetric hydrogenation, bisphosphine ligands with a large bite angle have been shown to provide excellent enantioselectivities (up to 99% ee).[2][3] Mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the catalyst's ligand can be crucial for high enantioselectivity.[4][5][6] Screening different solvents is also a standard practice, as solvent polarity and coordinating ability can influence the transition state geometry and, consequently, the stereochemical outcome.

Q3: My catalyst appears to be inactive. What are the potential reasons?

Catalyst inactivity can be attributed to several factors:

  • Improper Catalyst Formation: For catalysts prepared in situ, ensure that the metal precursor and ligand are mixed in the correct ratio and allowed sufficient time to form the active catalytic species.[7]

  • Presence of Inhibitors: Certain functional groups on the substrate or impurities in the reaction mixture can act as poisons to the catalyst. Purification of starting materials is essential.

  • Air and Moisture Sensitivity: Many catalysts, particularly those based on transition metals like rhodium and palladium, are sensitive to air and moisture, leading to deactivation.[1] Rigorous inert atmosphere techniques are necessary.

  • Incorrect Ligand Choice: The chosen ligand may not be suitable for the specific substrate or reaction type, leading to a lack of reactivity.[1][2]

Q4: I am observing the formation of significant side products. How can I minimize them?

Side product formation is often a result of non-selective reactions or subsequent reactions of the desired product. Strategies to minimize side products include:

  • Optimizing Reaction Conditions: Adjusting temperature, pressure, and reaction time can favor the desired reaction pathway.

  • Modifying the Catalyst System: The choice of ligand and metal can influence the chemoselectivity of the reaction.

  • Controlling Stoichiometry: In multi-component reactions, the ratio of reactants is critical. For instance, in some cases, using a large excess of one reactant can suppress side reactions like dialkylation.[1]

Troubleshooting Guides

Problem 1: Low Yield and/or Enantioselectivity in Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ligand Screen a variety of chiral diphosphine ligands with different bite angles and electronic properties. Ligands like SKP have shown high efficiency.[2][3]Identification of a ligand that provides higher yield and enantioselectivity for the specific substrate.
Incorrect Solvent Evaluate a range of solvents with varying polarities (e.g., DCM, THF, Toluene). Dichloromethane (DCM) is often a good starting point due to its low coordinating ability.[3]Improved catalyst solubility and performance, leading to better yield and ee%.
Insufficient Hydrogen Pressure Increase the hydrogen pressure. While lower pressures might work with longer reaction times, higher pressures generally increase reaction rates.[2]Faster reaction and potentially higher conversion within a shorter timeframe.
Inadequate Reaction Time or Temperature Increase the reaction time or temperature. Some catalyst systems may require longer times or elevated temperatures to reach full conversion, especially with lower catalyst loading.[2][3]Higher conversion of the starting material to the desired product.
Catalyst Loading Too Low While lower catalyst loading is desirable, it might lead to incomplete conversion. Increase the catalyst loading incrementally.Increased reaction rate and higher yield.
Problem 2: Poor Performance of Organocatalysts in Michael Addition for Morpholine Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Low Catalyst Nucleophilicity Morpholine-based enamines can have lower reactivity compared to pyrrolidine-based ones due to the electronic effect of the oxygen atom.[8][9][10] Consider catalysts with structural modifications that enhance nucleophilicity.Increased reaction rate and higher conversion.
Suboptimal Solvent The choice of solvent is critical. Isopropanol has been identified as a key solvent in some morpholine-based organocatalytic systems.[8] Screen different solvents, including fluorinated alcohols.[9]Improved diastereoselectivity and enantioselectivity.
Incorrect Base/Additive The presence of a co-catalyst or additive, like N-methylmorpholine (NMM) as a base, can be necessary to generate the active catalytic species.[9]Activation of the catalyst and initiation of the catalytic cycle.
Unfavorable Reaction Temperature Vary the reaction temperature. Both lower and higher temperatures can affect the stereochemical outcome and reaction rate.Optimization of the balance between reaction rate and stereoselectivity.

Experimental Protocols

Key Experiment: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine[7]

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol)

  • (R)-SKP ligand (1.6 mg, 0.00275 mmol)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ and (R)-SKP in 1.0 mL of anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Substrate Preparation: In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine in 1.0 mL of anhydrous DCM.

  • Reaction Setup: Transfer the substrate solution to the catalyst solution. Transfer the resulting mixture to a stainless-steel autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: After releasing the pressure, remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the (R)-2-phenylmorpholine product.

Data Summary

Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation of Dehydromorpholine 1a [2]

EntryLigandSolventH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
1L1DCM5012>9992
2L1THF5012>9990
3L1Toluene5012>9988
4L1DCM30128592
5L1DCM3024>9992
6L1DCM10245092
7L2DCM50129585
8L3DCM50129889

*L1 = SKP, L2 = f-Binaphane, L3 = JosiPhos. Conditions: 1a (0.2 mmol), [Rh(cod)₂]SbF₆ (1 mol%), ligand (1.05 mol%), solvent (2 mL), rt.

Table 2: Effect of Catalyst Loading on Gram-Scale Hydrogenation of 1a [3]

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
125249792
0.240489692

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Catalyst Preparation ([Rh(COD)₂]BF₄ + Ligand in DCM) reaction_setup Combine Solutions in Autoclave catalyst_prep->reaction_setup substrate_prep Substrate Preparation (Dehydromorpholine in DCM) substrate_prep->reaction_setup hydrogenation Hydrogenation (50 atm H₂, 24h, RT) reaction_setup->hydrogenation workup Solvent Removal hydrogenation->workup purification Flash Column Chromatography workup->purification product Chiral Morpholine purification->product

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

troubleshooting_logic start Low Yield or ee% ? check_catalyst Check Catalyst System start->check_catalyst Yes end Improved Efficiency start->end No check_conditions Check Reaction Conditions check_catalyst->check_conditions screen_ligands Screen Ligands check_catalyst->screen_ligands screen_solvents Screen Solvents check_catalyst->screen_solvents optimize_pressure Optimize H₂ Pressure check_conditions->optimize_pressure optimize_temp_time Optimize Temp/Time check_conditions->optimize_temp_time screen_ligands->end screen_solvents->end optimize_pressure->end optimize_temp_time->end

Caption: Troubleshooting Logic for Catalyst System Optimization.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Analysis of (2S,6S)-2,6-Dimethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral compounds is a critical aspect of pharmaceutical development and quality control. (2S,6S)-2,6-dimethylmorpholine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antidepressant Reboxetine and the fungicide Fenpropimorph. Ensuring the enantiomeric purity of these derivatives is paramount for their safety and efficacy. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of this compound and its derivatives, supported by experimental data from related compounds to illustrate the performance of different chiral stationary phases and mobile phase conditions.

Comparison of Chiral Stationary Phase Performance

The selection of the appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful enantioselective HPLC method. For morpholine derivatives, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantiorecognition capabilities. The following table summarizes the performance of different polysaccharide-based columns for the separation of morpholine derivatives, providing a strong indication of their suitability for analyzing this compound derivatives.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseModeRetention Time (min)Resolution (Rs)Selectivity (α)Reference
Reboxetine Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (80:20, v/v)Normal Phaset1: Not Specified, t2: Not Specified> 1.5Not Specified[1]
Reboxetine Chiralcel® OD-R (Cellulose tris(3,5-dimethylphenylcarbamate))0.5 M Sodium Perchlorate (pH 6) / Acetonitrile (60:40, v/v)Reversed Phaset1: Not Specified, t2: Not Specified> 1.5Not Specified[1]
Fenpropimorph Not Specified (likely polysaccharide-based)Methanol / Water with 0.1% Formic AcidReversed PhaseNot SpecifiedNot ApplicableNot Applicable[2]
Fenpropidin Lux® Cellulose-3 (Cellulose tris(4-chloro-3-methylphenylcarbamate))Methanol / 0.1% Ammonia Solution (88.3:11.7, v/v)Polar Organict(S): Not Specified, t(R): Not Specified> 1.5Not Specified[3]

Note: Specific retention times, resolution, and selectivity factors are not always available in the cited literature, but successful baseline separation (Rs > 1.5) is reported.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of chiral separation methods. Below are representative experimental protocols for the analysis of Reboxetine, a key this compound derivative, which can serve as a starting point for method development for other similar compounds.

Method 1: Normal Phase HPLC for Reboxetine
  • Column: Chiralcel® OD (250 x 4.6 mm, 10 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 274 nm

  • Injection Volume: 20 µL

  • Note: For basic compounds like morpholine derivatives, the addition of a small amount of a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), can improve peak shape and resolution.

Method 2: Reversed Phase HPLC for Reboxetine
  • Column: Chiralcel® OD-R (250 x 4.6 mm, 10 µm)

  • Mobile Phase: 0.5 M Sodium Perchlorate solution (pH adjusted to 6 with phosphoric acid) / Acetonitrile (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient

  • Detection: UV at 274 nm

  • Injection Volume: 20 µL

  • Note: Reversed-phase methods offer the advantage of using aqueous-organic mobile phases, which can be beneficial for the analysis of more polar derivatives and for LC-MS compatibility.

Experimental Workflow and Logical Relationships

A systematic approach is crucial for the successful development of a robust chiral HPLC method. The following diagrams illustrate a typical experimental workflow and the logical relationships between different types of chiral selectors.

G cluster_workflow Experimental Workflow for Chiral HPLC Method Development A Define Analytical Goal (e.g., Enantiomeric Purity) B Select Chiral Stationary Phase (CSP) (Polysaccharide-based is a good starting point) A->B C Choose Mobile Phase Mode (Normal, Reversed, or Polar Organic) B->C D Screen Mobile Phase Composition (Vary solvent ratios and additives) C->D D->B Re-evaluate CSP E Optimize Separation Parameters (Flow rate, temperature, etc.) D->E F Method Validation (Specificity, Linearity, Accuracy, Precision) E->F G Routine Analysis F->G

A general workflow for the development of a chiral HPLC method.

G cluster_selectors Logical Relationships of Chiral Selectors Selectors Chiral Selectors Polysaccharide Polysaccharide-Based (Cellulose, Amylose) Broad Applicability Selectors->Polysaccharide Cyclodextrin Cyclodextrin-Based Inclusion Complexation Selectors->Cyclodextrin Protein Protein-Based (AGP, BSA) Biomimetic Interactions Selectors->Protein Pirkle Pirkle-Type π-π Interactions Selectors->Pirkle

Key classes of chiral selectors and their primary interaction mechanisms.

References

Determining Enantiomeric Excess for Products of Dimethylmorpholine-Mediated Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a chiral transformation. This guide provides an objective comparison of the most common analytical techniques for determining the ee of products synthesized using dimethylmorpholine as a chiral auxiliary or catalyst. The comparison is supported by a summary of experimental data and detailed methodologies to aid in the selection of the most appropriate method for a given application.

The use of dimethylmorpholine derivatives as chiral auxiliaries and catalysts has proven effective in a variety of asymmetric reactions, including alkylations, aldol reactions, and Michael additions. The resulting chiral products require robust analytical methods to quantify the stereochemical outcome of these transformations. The primary techniques employed for this purpose are chiral high-performance liquid chromatography (HPLC), chiral gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating or derivatizing agents.

Comparison of Analytical Methods

The choice of analytical method for determining enantiomeric excess is a trade-off between factors such as the physicochemical properties of the analyte, the required accuracy and precision, available instrumentation, and throughput needs. The following table summarizes the key performance characteristics of the most common techniques.

Method Principle Typical Sample Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Wide range of non-volatile and thermally stable compounds.Broad applicability, high accuracy and precision, direct separation of enantiomers.Method development can be time-consuming, requires specialized and often expensive chiral columns.
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase in the gas phase.Volatile and thermally stable compounds.High resolution, fast analysis times, suitable for volatile compounds.Limited to volatile and thermally stable analytes, may require derivatization to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a chiral derivatizing agent (CDA), leading to distinguishable signals for each enantiomer.Soluble compounds with suitable functional groups for interaction with the chiral agent.Non-destructive, provides structural information, relatively fast for screening.Lower accuracy and precision compared to chromatography, potential for signal overlap, requires higher sample concentrations.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample. The observed rotation is proportional to the concentration of the excess enantiomer.Enantiomerically enriched samples with known specific rotation.Rapid and simple measurement.Insensitive for samples with low ee, requires pure standards for calibration, susceptible to impurities that are also optically active.[1]
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Charged or chargeable analytes.High separation efficiency, low sample and reagent consumption.[2][3]Limited to charged analytes, can have lower reproducibility compared to HPLC.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of analytical techniques for determining the enantiomeric excess of products from dimethylmorpholine-mediated syntheses.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation and quantification of enantiomers.

Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for a wide range of compounds.

  • Mobile Phase Optimization:

    • For normal-phase HPLC, a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

    • For reversed-phase HPLC, a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is employed.

  • Instrumentation and Conditions:

    • Instrument: A standard HPLC system equipped with a UV detector is commonly used.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Usually ambient, but can be controlled to optimize separation.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Chiral Gas Chromatography (GC)

Chiral GC is particularly suitable for the analysis of volatile and thermally stable chiral compounds.

Protocol for Chiral GC Analysis:

  • Column Selection: Select a capillary column coated with a chiral stationary phase. Cyclodextrin-based columns (e.g., β-DEX™, γ-DEX™) are widely used.

  • Derivatization (if necessary): For compounds with low volatility (e.g., alcohols, amines, carboxylic acids), derivatization is often required. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation and Conditions:

    • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Carrier Gas: Typically helium or hydrogen.

    • Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to elute the enantiomers. The program is optimized to achieve baseline separation.

    • Injector and Detector Temperature: Set to ensure efficient vaporization of the sample and prevent condensation.

  • Sample Preparation: Dissolve a small amount of the sample (or the derivatized sample) in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers, similar to the HPLC method.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy offers a non-destructive method for determining enantiomeric excess through the formation of transient diastereomeric complexes.

Protocol for NMR Analysis using a Chiral Solvating Agent:

  • CSA Selection: Choose a chiral solvating agent that is known to interact with the functional groups of the analyte. Common CSAs include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or derivatives of 1,1'-bi-2-naphthol (BINOL).

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

    • Acquire a proton NMR spectrum of the analyte alone.

    • Add a molar equivalent of the CSA to the NMR tube and acquire another proton NMR spectrum. Incremental additions of the CSA may be necessary to achieve optimal signal separation.

  • Data Acquisition: Acquire a high-resolution proton NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that splits into two distinct signals upon addition of the CSA, corresponding to the two diastereomeric complexes.

    • Integrate the two signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.

    • Calculate the enantiomeric excess using the formula: ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100

Visualizing the Workflow

The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the primary analytical techniques.

G General Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Reaction_Product Product from Dimethylmorpholine Mediated Synthesis Purification Purification (e.g., Column Chromatography) Reaction_Product->Purification Analyte Purified Analyte Purification->Analyte Chiral_HPLC Chiral HPLC Analyte->Chiral_HPLC Chiral_GC Chiral GC Analyte->Chiral_GC NMR_CSA NMR with CSA Analyte->NMR_CSA Chromatogram Chromatogram (Peak Areas) Chiral_HPLC->Chromatogram Chiral_GC->Chromatogram NMR_Spectrum NMR Spectrum (Signal Integrals) NMR_CSA->NMR_Spectrum Calculation ee Calculation Chromatogram->Calculation NMR_Spectrum->Calculation G Comparison of Analytical Techniques for ee Determination cluster_0 Primary Chromatographic Methods cluster_1 Spectroscopic Method cluster_2 Other Methods Analyte Chiral Product (from Dimethylmorpholine Synthesis) Chiral_HPLC Chiral HPLC Analyte->Chiral_HPLC Broad applicability Chiral_GC Chiral GC Analyte->Chiral_GC For volatile compounds NMR_CSA NMR with CSA/CDA Analyte->NMR_CSA Non-destructive Polarimetry Polarimetry Analyte->Polarimetry Rapid, requires standard CE Capillary Electrophoresis Analyte->CE For charged analytes High_Accuracy High_Accuracy Chiral_HPLC->High_Accuracy High Accuracy & Precision High_Resolution High_Resolution Chiral_GC->High_Resolution High Resolution Structural_Info Structural_Info NMR_CSA->Structural_Info Provides Structural Info

References

A Comparative Guide to Stereochemical Assignment of Morpholine Products Using ¹H NMR and NOESY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. For morpholine-containing compounds, which are prevalent in many pharmaceuticals, Nuclear Magnetic Resonance (TUBE) spectroscopy, particularly a combination of one-dimensional ¹H NMR and two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), provides a powerful, non-destructive method for elucidating their three-dimensional structures. This guide offers a comparative overview of how these techniques are applied to assign the stereochemistry of substituted morpholine products, supported by experimental data and detailed protocols.

Unraveling Stereochemistry: A Tale of Two Techniques

The morpholine ring typically adopts a chair conformation. The relative orientation of substituents on this ring—whether they are cis (on the same side) or trans (on opposite sides), and whether they occupy axial or equatorial positions—can be determined by analyzing two key NMR parameters: ³J coupling constants from ¹H NMR and through-space correlations from NOESY.

  • ¹H NMR and ³J Coupling Constants: The magnitude of the coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, axial-axial (ax-ax) protons have a dihedral angle of approximately 180°, resulting in a large coupling constant (typically 8-13 Hz). In contrast, axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons have smaller dihedral angles, leading to smaller coupling constants (typically 1-5 Hz). By measuring these ³J values, the relative orientation of protons and, by extension, the substituents attached to the same carbon atoms can be inferred.

  • NOESY: Proximity in Space: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. A NOESY experiment detects protons that are close to each other (typically within 5 Å), irrespective of the number of bonds separating them. This is particularly useful for determining the stereochemistry of substituents that are not directly coupled. For instance, a strong NOE correlation between two protons on a morpholine ring indicates that they are on the same face of the ring (i.e., both axial or both equatorial and in a 1,3-diaxial or 1,2-diequatorial relationship).

Case Studies: A Comparative Analysis

To illustrate the application of these techniques, we present two case studies involving the stereochemical assignment of disubstituted morpholine derivatives.

Case Study 1: Stereochemistry of 2,3-Disubstituted Morpholines

In the synthesis of 2,3-disubstituted morpholines, two diastereomers can be formed. The relative stereochemistry of these isomers can be unequivocally assigned using NOESY.[1]

Table 1: Comparison of NMR Data for 2,3-Disubstituted Morpholine Diastereomers [1]

ParameterDiastereomer 1 (cis-like)Diastereomer 2 (trans-like)Interpretation
Key ¹H-¹H Coupling
³J(H2, H3)~ 3.5 Hz~ 8.5 HzA small coupling constant in Diastereomer 1 suggests an axial-equatorial or equatorial-equatorial relationship between H2 and H3. A large coupling constant in Diastereomer 2 indicates an axial-axial relationship.
Key NOESY Correlations
H2 ↔ H3StrongWeak/AbsentA strong NOE between H2 and H3 in Diastereomer 1 confirms their proximity on the same face of the ring (cis relationship). The absence of a strong NOE in Diastereomer 2 suggests they are on opposite faces (trans relationship).
H2 ↔ Substituent at C3Weak/AbsentStrongIn the trans-like isomer, if one substituent is axial and the other equatorial, a NOE can be observed between the axial proton and the equatorial substituent on the adjacent carbon.
H3 ↔ Substituent at C2Weak/AbsentStrongSimilar to the above, this correlation helps confirm the trans relationship.
Case Study 2: Stereochemistry of trans-2,5-Disubstituted Morpholines

The stereoselective synthesis of trans-2,5-disubstituted morpholines is crucial for certain biological applications. ¹H NMR and NOESY are essential to confirm the desired stereochemistry.[2]

Table 2: NMR Data for a trans-2,5-Disubstituted Morpholine [2]

ParameterObserved ValueInterpretation
Key ¹H-¹H Coupling
³J(H2a, H3a)~ 11.5 HzLarge coupling constant indicates an axial-axial relationship between the axial proton at C2 and the axial proton at C3.
³J(H2a, H3e)~ 3.0 HzSmall coupling constant indicates an axial-equatorial relationship between the axial proton at C2 and the equatorial proton at C3.
³J(H5a, H6a)~ 11.2 HzLarge coupling constant indicates an axial-axial relationship between the axial proton at C5 and the axial proton at C6.
³J(H5a, H6e)~ 2.8 HzSmall coupling constant indicates an axial-equatorial relationship between the axial proton at C5 and the equatorial proton at C6.
Key NOESY Correlations
H2a ↔ H6aStrongA strong NOE between the axial protons at C2 and C6 confirms their 1,3-diaxial relationship and the trans configuration of the substituents (which will be in equatorial positions).
H2a ↔ H3a, H3eStrong (to H3a), Weak (to H3e)Confirms the assignment of axial and equatorial protons at C3 relative to the axial proton at C2.
H5a ↔ H6a, H6eStrong (to H6a), Weak (to H6e)Confirms the assignment of axial and equatorial protons at C6 relative to the axial proton at C5.

Experimental Protocols

Precise and reliable data acquisition is paramount for accurate stereochemical assignment. Below are detailed methodologies for the key experiments.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified morpholine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Maintain a constant temperature, typically 298 K, to ensure consistent chemical shifts and coupling constants.

  • Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Measure the chemical shifts (δ) in ppm and the coupling constants (J) in Hz.

2D NOESY Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. It is crucial that the sample is thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by bubbling an inert gas (e.g., argon) through the sample for several minutes or by a series of freeze-pump-thaw cycles.

  • Instrument Setup: Same as for ¹H NMR.

  • Data Acquisition:

    • Pulse Program: A phase-sensitive NOESY pulse sequence with gradient selection is recommended to suppress artifacts (e.g., 'noesygpphpp' on Bruker instruments).[3][4]

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (t₁): 256 to 512 increments are typically sufficient for good resolution in the indirect dimension.

    • Number of Scans (per increment): 8 to 32 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Mixing Time (d8): This is a critical parameter. For small molecules like morpholine derivatives (MW < 600), a mixing time of 300-800 ms is generally appropriate.[5] It may be necessary to run a series of NOESY experiments with different mixing times to optimize the NOE buildup and avoid spin diffusion.

  • Data Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform a two-dimensional Fourier transformation.

    • Carefully phase the spectrum in both dimensions. The diagonal peaks and cross-peaks should have the same phase (positive for small molecules).

    • Perform baseline correction in both dimensions.

    • Analyze the cross-peaks to identify through-space correlations. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

Visualizing the Workflow and Key Interactions

The following diagrams, generated using the DOT language, illustrate the logical workflow for stereochemical assignment and the key NOE correlations that differentiate between stereoisomers.

stereochemistry_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Assignment synthesis Synthesize Morpholine Derivative purification Purify Product (e.g., Chromatography) synthesis->purification proton_nmr Acquire 1D ¹H NMR purification->proton_nmr noesy_nmr Acquire 2D NOESY purification->noesy_nmr proton_nmr->noesy_nmr j_coupling Analyze ³J Coupling Constants assignment Assign Relative Stereochemistry j_coupling->assignment noe_corr Analyze NOESY Cross-peaks noe_corr->assignment

Caption: Workflow for stereochemical assignment of morpholine products using NMR.

noe_correlations cluster_cis cis-Isomer cluster_trans trans-Isomer H2_cis H2 H6_cis H6 H2_cis->H6_cis Strong NOE (1,3-diaxial) H2_trans H2 H6_trans H6 H2_trans->H6_trans Weak/No NOE (axial-equatorial)

Caption: Key NOE correlations for differentiating cis and trans-2,6-disubstituted morpholines.

References

A Comparative Guide to Chiral Auxiliaries: (2S,6S)-2,6-Dimethylmorpholine vs. Evans Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure compounds that are crucial for the development of pharmaceuticals and other biologically active molecules. Among the vast array of chiral auxiliaries, the oxazolidinones popularized by David A. Evans have established themselves as a gold standard, with a wealth of data supporting their efficacy in a multitude of asymmetric transformations.

This guide provides an objective comparison between the well-established Evans oxazolidinone auxiliaries and the C2-symmetric (2S,6S)-2,6-dimethylmorpholine. While Evans auxiliaries are extensively documented, this guide also addresses the current landscape of available research for this compound as a chiral auxiliary in similar contexts.

Structural Overview

A key difference between the two auxiliaries lies in their structural framework. Evans oxazolidinones are derived from amino alcohols and possess a planar chiral environment. In contrast, this compound features a C2-symmetric chair conformation, which can offer a distinct steric environment to influence the stereochemical outcome of reactions.

Figure 1: Structural Comparison

Caption: Chemical structures of a representative Evans oxazolidinone and this compound.

Evans Oxazolidinone Auxiliaries: A Benchmark in Asymmetric Synthesis

Evans oxazolidinones are renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably alkylations and aldol reactions. Their predictable stereochemical control, coupled with well-established protocols for their attachment and removal, has made them a staple in both academic and industrial research.

Asymmetric Alkylation

N-acyloxazolidinones can be deprotonated to form a rigid Z-enolate, which is then alkylated with high diastereoselectivity. The steric bulk of the substituent at the C4 position of the oxazolidinone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Table 1: Performance of Evans Oxazolidinone in Asymmetric Alkylation

Electrophile (R-X)AuxiliaryDiastereoselectivity (ds)Yield (%)Reference
Benzyl bromide(S)-4-benzyl-2-oxazolidinone>99:192[1]
Allyl iodide(S)-4-benzyl-2-oxazolidinone98:261-77[2]
Ethyl iodide(S)-4-isopropyl-2-oxazolidinone>99:185[1]
Asymmetric Aldol Reaction

The boron enolates of N-acyloxazolidinones undergo highly diastereoselective aldol reactions with aldehydes to produce syn-aldol adducts. The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model, where the chair-like transition state minimizes steric interactions.

Table 2: Performance of Evans Oxazolidinone in Asymmetric Aldol Reactions

Aldehyde (R'CHO)AuxiliaryDiastereoselectivity (syn:anti)Yield (%)Reference
Isobutyraldehyde(R)-4-benzyl-2-oxazolidinone>99:185[3]
Benzaldehyde(S)-4-isopropyl-2-oxazolidinone98:280
Propionaldehyde(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone95:588

This compound: An Area for Future Exploration

Despite its attractive C2-symmetric structure, a comprehensive search of scientific literature reveals a notable absence of studies utilizing this compound as a removable chiral auxiliary for asymmetric alkylation and aldol reactions of its N-acyl derivatives. The majority of the available research focuses on the synthesis of the morpholine ring itself or its incorporation as a permanent feature in final products.

The lack of published data prevents a direct, quantitative comparison of its performance with Evans oxazolidinones in these specific applications.

Experimental Protocols

Detailed and validated experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the key steps involved in using Evans oxazolidinone auxiliaries.

Synthesis and Acylation of Evans Oxazolidinone

Evans oxazolidinones are typically synthesized from corresponding amino acids. The subsequent N-acylation is a critical step to introduce the desired pro-chiral substrate.

G Synthesis and Acylation of Evans Oxazolidinone AminoAcid Amino Acid AminoAlcohol Amino Alcohol AminoAcid->AminoAlcohol Reduction Oxazolidinone Evans Oxazolidinone AminoAlcohol->Oxazolidinone Cyclization (e.g., with phosgene or equivalent) N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Oxazolidinone->N_Acyl_Oxazolidinone N-Acylation (e.g., n-BuLi, Acyl Chloride)

Caption: General workflow for the synthesis and acylation of Evans oxazolidinone.

Protocol: N-Acylation of (R)-4-Benzyl-2-oxazolidinone [3]

  • To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-acyl oxazolidinone.

Asymmetric Alkylation and Aldol Reaction Workflows

The following diagrams illustrate the general workflows for diastereoselective alkylation and aldol reactions using Evans auxiliaries.

G Asymmetric Alkylation Workflow (Evans Auxiliary) N_Acyl N-Acyl Oxazolidinone Enolate Lithium Enolate N_Acyl->Enolate Deprotonation (e.g., LDA, -78 °C) Alkylated_Product Alkylated Product (Diastereomerically Enriched) Enolate->Alkylated_Product Alkylation (R-X)

Caption: Workflow for asymmetric alkylation using an Evans auxiliary.

Protocol: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone [2]

  • To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under argon, add sodium bis(trimethylsilyl)amide (1.05 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the enolate.

  • Add the alkylating agent (e.g., allyl iodide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography to yield the diastereomerically enriched alkylated product.

G Asymmetric Aldol Reaction Workflow (Evans Auxiliary) N_Acyl N-Acyl Oxazolidinone Boron_Enolate Boron Enolate N_Acyl->Boron_Enolate Enolization (e.g., Bu₂BOTf, DIPEA) Aldol_Adduct syn-Aldol Adduct (Diastereomerically Enriched) Boron_Enolate->Aldol_Adduct Aldol Addition (R'CHO)

Caption: Workflow for asymmetric aldol reaction using an Evans auxiliary.

Protocol: Asymmetric Aldol Reaction using (R)-4-Benzyl-2-oxazolidinone [3]

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir the resulting mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure and extract the product.

Cleavage of the Chiral Auxiliary

A crucial step in this methodology is the non-destructive removal of the auxiliary to yield the desired chiral product and allow for the recovery of the auxiliary.

Table 3: Common Cleavage Methods for Evans Auxiliaries

ReagentProduct Functional GroupReference
LiOH, H₂O₂Carboxylic Acid[2]
LiBH₄Primary Alcohol[4]
LiAlH₄Primary Alcohol[4]
NaOMe, MeOHMethyl Ester[4]
Weinreb's saltWeinreb Amide

Protocol: Hydrolytic Cleavage to a Carboxylic Acid [2]

  • Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (e.g., 4:1).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (30%), followed by an aqueous solution of lithium hydroxide.

  • Stir the mixture at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove THF and then acidify the aqueous layer to protonate the carboxylic acid.

  • Extract the chiral carboxylic acid with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Conclusion

Evans oxazolidinone auxiliaries remain a highly reliable and effective choice for asymmetric alkylation and aldol reactions, supported by a vast body of literature and well-established experimental protocols. The high levels of diastereoselectivity and predictable outcomes make them a valuable tool for the synthesis of complex chiral molecules.

In contrast, the potential of this compound as a removable chiral auxiliary in similar transformations remains largely unexplored, as evidenced by the lack of available data in the current scientific literature. Its C2-symmetric structure presents an interesting alternative to the planar chirality of Evans auxiliaries and could potentially offer unique stereochemical control. However, without experimental data on its performance in asymmetric alkylation and aldol reactions of its N-acyl derivatives, a direct comparison of its efficacy is not possible at this time. Further research into the applications of this compound as a chiral auxiliary is warranted to fully assess its potential and determine its place in the toolkit of asymmetric synthesis.

References

A Comparative Analysis of (2S,6S)- and (2R,6R)-2,6-Dimethylmorpholine Reactivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis and drug development, the spatial arrangement of atoms within a molecule is paramount, often dictating its biological activity and chemical reactivity. This guide provides a comparative overview of the two enantiomers of cis-2,6-dimethylmorpholine: (2S,6S)-2,6-dimethylmorpholine and (2R,6R)-2,6-dimethylmorpholine. While direct, quantitative comparisons of the reactivity of these specific enantiomers are not extensively documented in publicly available literature, this guide extrapolates from established principles of stereochemistry and the known applications of chiral morpholine derivatives to offer a framework for understanding their potential differences.

(2S,6S)- and (2R,6R)-2,6-dimethylmorpholine are the enantiomers of the cis-diastereomer of 2,6-dimethylmorpholine. Their C2 symmetry and the presence of a secondary amine make them attractive candidates for use as chiral auxiliaries, ligands for asymmetric catalysts, or as building blocks in the synthesis of complex chiral molecules.

Hypothetical Reactivity Comparison in Asymmetric Epoxidation

While specific experimental data for a direct comparison is elusive, it has been noted that the (2R,6R)-enantiomer of 2,6-dimethylmorpholine is more active than the (2S,6S)-enantiomer in catalyzing certain epoxidation reactions, and that the two enantiomers may exhibit different optimal reaction temperatures. This suggests that the choice of enantiomer can significantly impact both the rate and stereochemical outcome of a reaction.

To illustrate how such a comparison would be presented, the following table contains hypothetical data for an asymmetric epoxidation of a prochiral olefin, catalyzed by a metal complex with either (2S,6S)- or (2R,6R)-2,6-dimethylmorpholine as a chiral ligand.

Catalyst EnantiomerReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)Major Product Enantiomer
This compound248592(R,R)-epoxide
(2R,6R)-2,6-dimethylmorpholine189592(S,S)-epoxide

This hypothetical data underscores the expected mirror-image relationship in the stereochemical outcome and potential differences in reaction kinetics.

Logical Workflow for Enantioselective Synthesis

The use of chiral ligands to induce asymmetry in a chemical reaction is a fundamental concept in stereoselective synthesis. The following diagram illustrates the logical workflow.

G Logical Workflow of Asymmetric Catalysis cluster_reactants Reactants cluster_catalyst Catalyst System Prochiral_Substrate Prochiral Substrate Transition_State Diastereomeric Transition States Prochiral_Substrate->Transition_State Achiral_Reagent Achiral Reagent Achiral_Reagent->Transition_State Metal_Precursor Metal Precursor Active_Catalyst Chiral Metal Catalyst Metal_Precursor->Active_Catalyst Chiral_Ligand (2S,6S)- or (2R,6R)- 2,6-dimethylmorpholine Chiral_Ligand->Active_Catalyst Active_Catalyst->Transition_State Product_Mixture Enantiomerically Enriched Product Transition_State->Product_Mixture

Caption: Logical workflow for asymmetric catalysis using a chiral ligand.

General Experimental Protocol: Asymmetric Epoxidation of an Olefin

The following is a generalized experimental protocol for the asymmetric epoxidation of an olefin using a chiral morpholine derivative as a ligand. This protocol is based on established methods for similar transformations and should be optimized for specific substrates and catalysts.

Materials:

  • Prochiral olefin (e.g., styrene)

  • Metal catalyst precursor (e.g., a titanium(IV) isopropoxide)

  • Chiral ligand: (2S,6S)- or (2R,6R)-2,6-dimethylmorpholine

  • Oxidant (e.g., tert-butyl hydroperoxide, TBHP, in decane)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal catalyst precursor (10 mol%) and the chiral ligand (12 mol%) in anhydrous DCM.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add the prochiral olefin (1.0 equivalent) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the oxidant (1.5 equivalents) dropwise to the reaction mixture over a period of 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the conversion and enantiomeric excess of the product by chiral GC or high-performance liquid chromatography (HPLC).

Signaling Pathway of Stereochemical Control

The mechanism of stereochemical control in asymmetric catalysis involves the formation of diastereomeric transition states with different energy levels. The chiral catalyst creates a chiral environment that favors the formation of one transition state over the other, leading to an excess of one enantiomer in the product.

G Stereochemical Control Pathway Reactants Reactants (Prochiral Substrate + Reagent) Catalyst_S Catalyst + (2S,6S)-Ligand Reactants->Catalyst_S Catalyst_R Catalyst + (2R,6R)-Ligand Reactants->Catalyst_R TS_SR Transition State S-R (Lower Energy) Catalyst_S->TS_SR Favored TS_SS Transition State S-S (Higher Energy) Catalyst_S->TS_SS Disfavored TS_RS Transition State R-S (Lower Energy) Catalyst_R->TS_RS Favored TS_RR Transition State R-R (Higher Energy) Catalyst_R->TS_RR Disfavored Product_R Major Product (R) TS_SR->Product_R Product_S Minor Product (S) TS_SS->Product_S Product_S2 Major Product (S) TS_RS->Product_S2 Product_R2 Minor Product (R) TS_RR->Product_R2

Caption: Energy pathway for stereochemical control in asymmetric catalysis.

Conclusion

While direct comparative reactivity data for (2S,6S)- and (2R,6R)-2,6-dimethylmorpholine remains a gap in the scientific literature, the principles of asymmetric catalysis strongly suggest that these enantiomers will exhibit distinct and complementary reactivity. The choice between them will be crucial for achieving the desired stereochemical outcome in the synthesis of chiral molecules. Further experimental investigation is warranted to quantify these differences and unlock the full potential of these versatile chiral building blocks in chemical synthesis and drug discovery. Researchers are encouraged to perform direct comparative studies to elucidate the specific advantages of each enantiomer in various catalytic systems.

A Comparative Guide to Chiral Auxiliaries in Enantioselective Synthesis: Effective Alternatives to (2S,6S)-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a robust and reliable strategy to control stereochemistry during the formation of new stereocenters. While (2S,6S)-2,6-dimethylmorpholine is a known chiral building block, a comprehensive evaluation of its performance as a chiral auxiliary in key enantioselective transformations is not extensively documented in publicly available literature. This guide, therefore, provides an objective comparison of well-established and highly effective chiral auxiliaries that serve as powerful alternatives: Evans' Oxazolidinones, Oppolzer's Sultams, and Pseudoephedrine Amides.

This guide will delve into the performance of these auxiliaries in two of the most fundamental and widely utilized reactions in asymmetric synthesis: alkylation and aldol reactions. The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanistic principles.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high levels of stereoselectivity, typically measured as diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), and to provide the desired product in high chemical yield. The following tables summarize the performance of these benchmark chiral auxiliaries in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental method for the construction of stereogenic centers alpha to a carbonyl group. The chiral auxiliary temporarily attached to the substrate directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Table 1: Performance Data in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone N-PropionylAllyl iodide98:261-77
(S)-4-Benzyl-2-oxazolidinone N-PropionylBenzyl bromide>99:190
(1R,2R)-(-)-Pseudoephedrine N-PropionylBenzyl bromide98:292
(1R,2R)-(-)-Pseudoephedrine N-PropionylEthyl iodide95:589
(2R)-Bornane-10,2-sultam N-PropionylMethyl iodide>99:185
(2R)-Bornane-10,2-sultam N-PropionylBenzyl bromide>99:191
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the simultaneous creation of up to two new stereocenters. Chiral auxiliaries play a crucial role in controlling the absolute and relative stereochemistry of the resulting β-hydroxy carbonyl compounds.

Table 2: Performance Data in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Benzyl-2-oxazolidinone Isobutyraldehyde>99:185
(S)-4-Benzyl-2-oxazolidinone Benzaldehyde99:180
(2R)-Bornane-10,2-sultam Isobutyraldehyde98:287
(2R)-Bornane-10,2-sultam Benzaldehyde>99:190

Mechanistic Insights and Stereochemical Control

The high levels of stereoselectivity achieved with these auxiliaries are a direct result of their ability to enforce a specific conformation in the transition state of the reaction.

Asymmetric_Alkylation_Workflow Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylation Acylation Substrate->Acylation Auxiliary Chiral Auxiliary (this compound or Alternative) Auxiliary->Acylation Acylated_Substrate N-Acyl Chiral Auxiliary Adduct Acylation->Acylated_Substrate Deprotonation Deprotonation (e.g., LDA, NaHMDS) Acylated_Substrate->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated Adduct Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Evans_Aldol_Mechanism cluster_0 Zimmerman-Traxler Transition State cluster_1 Stereochemical Outcome TS Chair-like Transition State Syn_Product syn-Aldol Adduct (Major Product) TS->Syn_Product Facial Selectivity dictated by R* Enolate Boron Enolate Enolate->TS Aldehyde Aldehyde Aldehyde->TS

The Morpholine Auxiliary: A Novel Approach for Validating Absolute Configuration? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the potential use of chiral morpholine derivatives as auxiliaries for the determination of absolute stereochemistry in chiral molecules, benchmarked against established NMR and crystallographic techniques.

The precise determination of the absolute configuration of chiral centers is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. While X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, its requirement for a single, high-quality crystal can be a significant bottleneck. Consequently, solution-state NMR spectroscopic methods, which utilize chiral derivatizing agents to convert enantiomers into diastereomers with distinguishable NMR signals, are invaluable tools for routine stereochemical analysis.

This guide explores the theoretical application of a chiral morpholine auxiliary for the validation of absolute configuration and provides a comparative framework against the widely used Mosher's ester analysis. While the use of chiral morpholine scaffolds is prevalent in asymmetric synthesis and medicinal chemistry, its application as a detachable auxiliary for stereochemical determination is a novel concept not yet broadly documented in peer-reviewed literature. This guide, therefore, presents a hypothetical comparison based on established principles of NMR-based configurational analysis.

Comparison of Methods for Absolute Configuration Determination

The efficacy of a chiral derivatizing agent is determined by its ability to induce significant and predictable chemical shift differences (Δδ) in the NMR spectra of the resulting diastereomers. This allows for a clear distinction between the two diastereomeric forms and, by extension, the determination of the absolute configuration of the parent molecule. The following table provides a comparative overview of the established Mosher's method and a hypothetical morpholine auxiliary method.

FeatureMosher's Ester AnalysisHypothetical Morpholine Auxiliary MethodX-ray Crystallography
Principle Derivatization of a chiral alcohol or amine with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Analysis of ¹H and/or ¹⁹F NMR chemical shift differences (Δδ) of the resulting diastereomeric esters or amides.Derivatization of a chiral alcohol or amine with an enantiopure chiral morpholine derivative (e.g., a morpholine carboxylic acid). Analysis of ¹H NMR chemical shift differences (Δδ) of the resulting diastereomeric amides or esters.Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.
Applicability Wide range of primary and secondary alcohols, amines, and other nucleophiles.Potentially applicable to chiral molecules with functional groups capable of forming a covalent bond with the morpholine auxiliary (e.g., carboxylic acids, acyl chlorides).Requires a single, well-ordered crystal of the compound. Not suitable for oils or amorphous solids.
Data Analysis Based on the empirical Mosher's model, which correlates the sign of Δδ (δS - δR) with the spatial arrangement of substituents around the chiral center.Would require the establishment of a reliable conformational model to correlate Δδ values with the absolute configuration.Direct determination of the absolute configuration (if a heavy atom is present) by anomalous dispersion.
Advantages Well-established and widely validated method. The presence of the CF₃ group provides a sensitive ¹⁹F NMR probe.Potentially offers different steric and electronic environments compared to MTPA, which might be advantageous for certain substrates. Morpholine is a common scaffold in medicinal chemistry.Provides an unambiguous and definitive determination of the absolute and relative stereochemistry.
Limitations The Mosher's model can sometimes fail, especially for sterically complex molecules. Derivatization can be difficult for hindered alcohols.The conformational model is not yet established. The magnitude and predictability of the induced chemical shift differences are unknown.Crystal growth can be a major challenge. The process can be time-consuming.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of any method for determining absolute configuration. Below are the established protocol for Mosher's ester analysis and a proposed protocol for the hypothetical morpholine auxiliary method.

Mosher's Ester Analysis Protocol

This protocol outlines the derivatization of a chiral secondary alcohol with both enantiomers of MTPA chloride.

  • Preparation of (R)-MTPA Ester:

    • To a solution of the chiral alcohol (1.0 eq) in anhydrous pyridine (or a mixture of CH₂Cl₂ and a non-nucleophilic base like DMAP) under an inert atmosphere, add (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) (1.2 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

    • Quench the reaction with the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting (R)-MTPA ester by flash column chromatography.

  • Preparation of (S)-MTPA Ester:

    • Repeat the procedure described above using (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters in the same solvent (typically CDCl₃).

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.

    • Apply the Mosher's model to correlate the signs of the Δδ values with the absolute configuration of the chiral alcohol.

Proposed Morpholine Auxiliary Method Protocol

This hypothetical protocol describes the derivatization of a chiral carboxylic acid with a chiral morpholine derivative.

  • Preparation of (R)-Morpholine Amide:

    • To a solution of the chiral carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add a coupling agent such as DCC or HATU (1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq).

    • Add a solution of an enantiopure chiral morpholine derivative (e.g., (R)-2-phenylmorpholine) (1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours or until completion.

    • Filter off any solid byproducts and concentrate the filtrate.

    • Purify the resulting (R)-morpholine amide by flash column chromatography.

  • Preparation of (S)-Morpholine Amide:

    • Repeat the procedure using the enantiomeric chiral morpholine derivative (e.g., (S)-2-phenylmorpholine).

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric amides.

    • Assign the proton signals and calculate the chemical shift differences (Δδ = δS - δR).

    • Analyze the Δδ values in the context of a yet-to-be-established conformational model for the morpholine amides to deduce the absolute configuration.

Workflow and Logic Visualization

The logical workflow for determining absolute configuration using a chiral auxiliary can be visualized as follows.

G Workflow for Absolute Configuration Determination using a Chiral Auxiliary cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis & Configuration Assignment chiral_molecule Chiral Molecule (Unknown Configuration) react_r React with (R)-Auxiliary chiral_molecule->react_r react_s React with (S)-Auxiliary chiral_molecule->react_s r_auxiliary (R)-Chiral Auxiliary r_auxiliary->react_r s_auxiliary (S)-Chiral Auxiliary s_auxiliary->react_s diastereomer_r Diastereomer R react_r->diastereomer_r diastereomer_s Diastereomer S react_s->diastereomer_s nmr_r ¹H NMR of Diastereomer R diastereomer_r->nmr_r nmr_s ¹H NMR of Diastereomer S diastereomer_s->nmr_s calculate_delta Calculate Δδ = δS - δR nmr_r->calculate_delta nmr_s->calculate_delta apply_model Apply Conformational Model (e.g., Mosher's Model) calculate_delta->apply_model assign_config Assign Absolute Configuration apply_model->assign_config

Caption: Workflow for determining absolute configuration using a chiral auxiliary.

Conclusion

While the use of a morpholine auxiliary for the validation of absolute configuration is not a widely documented method, this guide provides a framework for its potential application and comparison with established techniques. The success of such a method would hinge on the development of a robust and predictable conformational model that can reliably correlate NMR chemical shift differences to the absolute stereochemistry of the chiral center. Further research is required to synthesize suitable chiral morpholine derivatizing agents and to validate their utility across a diverse range of chiral substrates. Should such a method prove effective, it could offer a valuable addition to the toolkit of chemists for the critical task of stereochemical assignment in drug discovery and development.

performance comparison of catalysts in asymmetric morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure morpholine derivatives is a critical endeavor in medicinal chemistry and drug development, as the stereochemistry of these scaffolds significantly influences their biological activity. This guide provides an objective comparison of the performance of various catalytic systems in asymmetric morpholine synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the asymmetric synthesis of morpholines, focusing on key metrics such as yield and enantiomeric excess (ee).

Catalyst SystemSubstrate ScopeYield (%)ee (%)Key Advantages
Rhodium/SKP Complex 2-Substituted DehydromorpholinesUp to 99Up to 99Excellent enantioselectivity and high yields for 2-substituted morpholines.[1][2][3][4]
Cinchona Alkaloid-derived Phthalazine (Organocatalyst) Alkenol Substrates for 2,2-disubstituted MorpholinesExcellentUp to 99Effective for constructing quaternary stereocenters in morpholines.[5]
Titanium/Ruthenium Tandem Catalysis Ether-containing Aminoalkyne Substrates for 3-substituted MorpholinesGood>95Efficient one-pot synthesis of 3-substituted morpholines.[6][7][8]
β-Morpholine-Amino Acids (Organocatalyst) Aldehydes and Nitroolefins for 1,4-addition reactionsUp to 99Up to 99High efficiency at low catalyst loading (1 mol%).[9][10]
Chiral Phosphoric Acid (Organocatalyst) Aryl/Alkylglyoxals and 2-(Arylamino)ethan-1-ols for C3-substituted MorpholinonesGoodHighEnables domino [4+2] heteroannulation and rearrangement.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

1. Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines using Rhodium/SKP Complex [12]

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (DCM, 1.0 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Procedure: In a separate vial, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) is dissolved in anhydrous DCM (1.0 mL). This substrate solution is then transferred to the catalyst solution. The resulting mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen. The reaction is stirred at room temperature for 24 hours.

  • Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC analysis.

2. Organocatalytic Intramolecular aza-Michael Addition [12]

  • Reaction Setup: To a solution of (E)-N-Boc-N-(2-hydroxyethyl)-3-phenylprop-2-en-1-amine (0.1 mmol) in anhydrous chloroform (1.0 mL) is added (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol %) and benzoic acid (20 mol %).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.

  • Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

3. Tandem Hydroamination and Asymmetric Transfer Hydrogenation [12]

  • Hydroamination Step: A solution of the aminoalkyne substrate is treated with a titanium catalyst to facilitate intramolecular hydroamination, forming a cyclic imine intermediate.

  • Asymmetric Transfer Hydrogenation Step: A solution of RuCl--INVALID-LINK-- (1 mol %) in a formic acid/triethylamine azeotrope (0.5 mL) is added to the cooled reaction mixture from the hydroamination step. The reaction is stirred at room temperature for 12 hours.

  • Work-up: The reaction is quenched with a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

Visualizing the Process

The following diagrams illustrate the general workflow for comparing catalyst performance and a simplified mechanism for the asymmetric hydrogenation of dehydromorpholines.

G cluster_workflow Experimental Workflow for Catalyst Performance Comparison A Catalyst & Substrate Selection B Reaction Setup & Optimization (Solvent, Temperature, Pressure) A->B C Catalytic Reaction B->C D Product Isolation & Purification C->D E Analysis (Yield, ee%, dr) D->E F Data Comparison E->F

A generalized workflow for evaluating and comparing catalyst performance.

G cluster_mechanism Simplified Asymmetric Hydrogenation Mechanism Reactants Dehydromorpholine + H₂ Catalyst Chiral Rh-Complex (e.g., Rh-SKP) Reactants->Catalyst Coordination Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Product Chiral Morpholine Intermediate->Product Hydrogenation Product->Catalyst Catalyst Regeneration

A simplified diagram of the asymmetric hydrogenation of a dehydromorpholine.

References

A Guide to the Cost-Effective Analysis of Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development. The therapeutic efficacy and safety of a drug are often dictated by its stereochemistry, making the choice of chiral building blocks a critical decision that profoundly impacts not only the biological activity but also the economic viability of a drug candidate.[1][2] This guide provides an objective comparison of different approaches to obtaining and utilizing chiral building blocks, supported by experimental data and detailed methodologies to aid in selecting the most cost-effective strategy.

Performance Comparison of Chiral Synthesis Methods

The selection of a synthetic route to a chiral building block is a trade-off between catalytic efficiency (yield and enantioselectivity) and overall cost.[3] Three primary methods dominate the landscape: asymmetric catalysis, organocatalysis, and biocatalysis. Each offers distinct advantages and disadvantages in terms of cost, scalability, and substrate scope.

Table 1: Comparative Analysis of Chiral Synthesis Methodologies

MethodologyKey AdvantagesKey DisadvantagesTypical Cost DriversIdeal Application
Asymmetric Catalysis High efficiency and enantioselectivity, broad substrate scope.[2][4]High cost of precious metal catalysts, potential for metal contamination in the final product.Catalyst loading, ligand cost, purification costs.[4]Large-scale synthesis where high throughput and efficiency are critical.[4]
Organocatalysis Metal-free (avoids contamination), often uses readily available and cheaper catalysts, environmentally benign.[2]Can require higher catalyst loadings, may have longer reaction times compared to metal catalysis.[1]Catalyst cost, reaction time, solvent usage.Synthesis of sensitive pharmaceutical compounds with multiple stereocenters.[2]
Biocatalysis Highly selective, operates under mild conditions, environmentally friendly.[2]Limited substrate scope, potential for enzyme inhibition, downstream processing challenges.Enzyme cost and stability, media components, purification.Production of chiral alcohols, amines, and acids.[2]

Cost-Benefit Analysis of Chiral Ligands in Asymmetric Synthesis

In asymmetric catalysis, the chiral ligand is a primary determinant of both performance and cost.[3][4] The choice of ligand can significantly impact reaction time, yield, and enantiomeric excess (ee%).

Table 2: Performance and Cost Comparison of Common Chiral Ligands in Asymmetric Hydrogenation

Ligand FamilyExample LigandTypical ee%Key StrengthsRelative Cost
BINAP (R)-BINAP96%Well-established, good enantioselectivity for many substrates.[4]Lower
DuPhos (R,R)-Me-DuPhos>99%Outstanding performance with high turnover frequencies.[4]Intermediate to High
NORPHOS (R,R)-NORPHOS>99%Exceptional performance across a range of substrates.[4]High
JOSIPHOS JOSIPHOS TypeHighHigh performance, versatile.[4]High
TangPhos TangPhosHighHigh enantioselectivities and turnover frequencies.[4]Intermediate to High

Data is representative and can vary based on specific reaction conditions and substrates.

Experimental Protocols

Accurate determination of yield and enantiomeric excess is crucial for a reliable cost-effectiveness analysis.

Experimental Protocol: Determination of Enantiomeric Excess (ee%) using Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for determining the enantiomeric excess of a chiral compound.

1. Sample Preparation:

  • Prepare a dilute solution of the purified product in the mobile phase (typically around 1 mg/mL).[1]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

2. Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector is required.[1][5]

  • Chiral Column Selection: The choice of chiral column is critical and depends on the analyte's functional groups. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.[1]

  • Mobile Phase: A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the enantiomers.[1]

  • Flow Rate: Typical flow rates range from 0.5 to 1.5 mL/min.[1]

  • Temperature: The column temperature can be adjusted to improve resolution.[1]

  • Detection: Set the UV detector to a wavelength where the analyte has maximum absorbance.

3. Analysis:

  • Inject a small volume of the sample (e.g., 10 µL) onto the column.[1]

  • Record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

  • Integrate the peak areas for each enantiomer.

4. Calculation of Enantiomeric Excess (ee%): The enantiomeric excess is calculated using the following formula:

ee% = |(% Major Enantiomer - % Minor Enantiomer)|[6]

Where the percentage of each enantiomer is determined from the integrated peak areas.

Visualizing the Workflow

Understanding the logical flow of a cost-effectiveness analysis is essential for making informed decisions.

CostEffectivenessWorkflow Cost-Effectiveness Analysis Workflow for Chiral Building Blocks cluster_0 Phase 1: Synthesis & Analysis cluster_1 Phase 2: Cost Calculation cluster_2 Phase 3: Decision Making A Define Target Chiral Building Block B Select Synthesis Method (e.g., Asymmetric Catalysis) A->B C Perform Synthesis B->C D Purification C->D F Raw Material Costs C->F G Catalyst & Ligand Costs C->G H Solvent & Reagent Costs C->H I Labor & Equipment Costs C->I E Analytical Validation (Yield, ee%) D->E K Compare with Alternative Methods E->K J Calculate Cost per Gram F->J G->J H->J I->J J->K L Assess Scalability & Robustness K->L M Select Most Cost-Effective Route L->M

Caption: Workflow for cost-effectiveness analysis of chiral building blocks.

The signaling pathway for drug discovery is also a critical consideration.

DrugDiscoveryPathway Integration of Chiral Building Blocks in Drug Discovery cluster_cbb Chiral Building Block Synthesis & Selection Target Target Identification & Validation HitID Hit Identification Target->HitID LeadGen Lead Generation HitID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval CBB Cost-Effective Chiral Building Blocks CBB->LeadGen Introduction of Chirality CBB->LeadOpt Stereochemical Optimization

References

A Comparative Guide to the Synthetic Routes of Enantiopure cis-2,6-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiopure cis-2,6-dimethylmorpholine, a chiral heterocyclic compound, is of significant interest in medicinal chemistry and drug development due to its presence as a key structural motif in various pharmacologically active molecules. This guide provides a comparative analysis of potential synthetic strategies to obtain the enantiomerically pure cis isomer. While a direct, detailed, and publicly available protocol for the synthesis of enantiopure cis-2,6-dimethylmorpholine is not readily found in the reviewed literature, this document outlines plausible and analogous synthetic routes based on established methodologies for similar chiral morpholines. The comparison focuses on asymmetric synthesis starting from the chiral pool, diastereoselective cyclization, and chiral resolution of the racemate.

Comparative Summary of Potential Synthetic Routes

The following table summarizes the key quantitative parameters for the evaluated synthetic strategies. It is important to note that the data for the enantioselective routes are based on analogous transformations of similar substrates due to the absence of specific literature data for enantiopure cis-2,6-dimethylmorpholine.

Synthetic Route Key Strategy Starting Material Typical Overall Yield Typical Enantiomeric Excess (e.e.) Key Advantages Potential Challenges
Route 1: Asymmetric Synthesis from Chiral Pool Utilization of a readily available chiral starting material to introduce stereochemistry.(R)- or (S)-AlaninolModerate>98%High enantioselectivity, predictable stereochemistry.Multi-step synthesis, potential for racemization in intermediate steps.
Route 2: Diastereoselective Cyclization & Reduction Creation of a chiral morpholinone intermediate followed by diastereoselective reduction.Achiral starting materialsModerate to High>95% (d.r.)Potentially shorter route, avoids early introduction of chirality.Control of diastereoselectivity in the reduction step can be challenging.
Route 3: Chiral Resolution of Racemic cis-2,6-Dimethylmorpholine Separation of enantiomers from a racemic mixture using a chiral resolving agent.Racemic cis-2,6-dimethylmorpholine<50% (per enantiomer)>99%Access to both enantiomers, high enantiopurity of the resolved product.Inherent 50% loss of material, requires an effective resolving agent and optimization.

Detailed Evaluation of Synthetic Routes

Route 1: Asymmetric Synthesis from the Chiral Pool

This strategy leverages a readily available enantiopure starting material, such as an amino acid derivative, to construct the chiral morpholine framework. A plausible approach would involve the use of (R)- or (S)-alaninol.

Conceptual Experimental Workflow:

A (R)-Alaninol B N-alkylation with Propylene Oxide A->B C Diastereomeric Mixture of Diols B->C D Protection of Amine C->D E Oxidative Cleavage & Reduction D->E F Cyclization E->F G (2R,6S)-2,6-dimethylmorpholine F->G

Figure 1. Conceptual workflow for the asymmetric synthesis of (2R,6S)-2,6-dimethylmorpholine from (R)-alaninol.

Experimental Protocol (Hypothetical):

  • N-alkylation: (R)-Alaninol is reacted with one equivalent of propylene oxide under basic conditions to yield a mixture of diastereomeric N-(2-hydroxypropyl)alaninols.

  • Amine Protection: The secondary amine of the diol mixture is protected, for example, as a benzoyl or tosyl derivative.

  • Diastereomer Separation/Conversion: The diastereomeric mixture is either separated by chromatography or the undesired diastereomer is converted to the desired one through an oxidation-reduction sequence.

  • Cyclization: The desired diastereomer is deprotected (if necessary) and then cyclized under acidic conditions (e.g., using sulfuric acid) to form the morpholine ring. This step needs to be carefully controlled to favor the cis-isomer.

  • Purification: The final product is purified by distillation or chromatography.

Discussion: This route offers excellent control over the absolute stereochemistry of the final product, leading to high enantiomeric excess. However, the multi-step nature of the synthesis and the potential for the formation of diastereomeric mixtures that require separation can lower the overall yield.

Route 2: Diastereoselective Cyclization and Reduction

This approach involves the construction of a prochiral or chiral intermediate that can be cyclized and then reduced in a diastereoselective manner to establish the desired cis-stereochemistry.

Conceptual Experimental Workflow:

A Ethyl 2-bromopropionate B Reaction with Amino Alcohol A->B e.g., (R)-alaninol C Lactamization B->C D 2,6-dimethylmorpholin-3-one C->D E Diastereoselective Reduction D->E e.g., NaBH4, L-Selectride F Enantiopure cis-2,6-dimethylmorpholine E->F

Figure 2. Conceptual workflow for diastereoselective synthesis.

Experimental Protocol (Hypothetical):

  • Amide Formation: Reaction of ethyl 2-bromopropionate with an enantiopure amino alcohol like (R)-alaninol would lead to an intermediate that can be cyclized.

  • Lactamization: Intramolecular cyclization of the intermediate would yield a chiral 2,6-disubstituted morpholin-3-one.

  • Diastereoselective Reduction: The key step is the diastereoselective reduction of the ketone functionality. The choice of reducing agent and reaction conditions is crucial to favor the formation of the cis-isomer. Bulky reducing agents often provide higher diastereoselectivity.

  • Purification: The final product is purified to remove any trans-isomer and other impurities.

Discussion: This route could be more convergent than the chiral pool approach. The main challenge lies in achieving high diastereoselectivity during the reduction step. Extensive screening of reducing agents and reaction conditions would likely be necessary.

Route 3: Chiral Resolution of Racemic cis-2,6-Dimethylmorpholine

This classical approach involves the synthesis of the racemic cis-2,6-dimethylmorpholine followed by separation of the enantiomers using a chiral resolving agent.

Conceptual Experimental Workflow:

A Diisopropanolamine B Cyclization (H2SO4) A->B C Racemic cis/trans-2,6-dimethylmorpholine B->C D Isomer Separation C->D E Racemic cis-2,6-dimethylmorpholine D->E F Diastereomeric Salt Formation E->F + Chiral Acid G Fractional Crystallization F->G H Liberation of Enantiomer G->H Basification I Enantiopure cis-2,6-dimethylmorpholine H->I

Figure 3. Workflow for the chiral resolution of racemic cis-2,6-dimethylmorpholine.

Experimental Protocol (Based on analogous resolutions):

  • Synthesis of Racemic cis-2,6-Dimethylmorpholine: Diisopropanolamine is cyclized using sulfuric acid, with reaction conditions optimized to maximize the yield of the cis-isomer.[1][2] The crude product is a mixture of cis and trans isomers.

  • Isomer Separation: The cis and trans isomers are separated by fractional distillation.

  • Diastereomeric Salt Formation: The racemic cis-2,6-dimethylmorpholine is treated with an enantiopure chiral acid (e.g., L- or D-tartaric acid, mandelic acid) in a suitable solvent to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.

  • Liberation of the Enantiomer: The desired diastereomeric salt is treated with a base to liberate the free enantiopure amine.

  • Purification: The final product is purified by extraction and distillation.

Discussion: Chiral resolution is a well-established and often scalable method for obtaining enantiopure compounds. It has the advantage of producing a product with very high enantiomeric excess. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled. The success of this method is highly dependent on finding a suitable resolving agent that forms crystalline salts with a significant difference in solubility.

Conclusion

The synthesis of enantiopure cis-2,6-dimethylmorpholine presents a significant challenge due to the lack of direct and detailed literature precedents. However, based on established principles of asymmetric synthesis, several viable strategies can be proposed. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the availability of chiral starting materials or catalysts, and the amenability of the intermediates to purification. For laboratory-scale synthesis where high enantiopurity is paramount, an asymmetric synthesis starting from the chiral pool (Route 1) may be the most reliable approach, despite potentially lower overall yields. For larger-scale production, chiral resolution (Route 3) could be more practical, provided an efficient resolving agent can be identified. The diastereoselective approach (Route 2) offers a potentially efficient route but would require significant optimization of the key reduction step. Further research and development are needed to establish a robust and scalable process for the production of this important chiral building block.

References

A Critical Evaluation of (2S,6S)-2,6-dimethylmorpholine in Process Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of process chemistry, the pursuit of efficient and highly selective methods for the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the development of pharmaceuticals and agrochemicals. Chiral auxiliaries have long served as a reliable strategy to control stereochemistry during chemical transformations. This guide provides a critical evaluation of (2S,6S)-2,6-dimethylmorpholine as a potential chiral auxiliary, comparing its structural features and hypothetical performance with well-established alternatives in the context of diastereoselective enolate alkylation.

This compound is a chiral cyclic amine. While its primary application in process chemistry has been as a key intermediate in the synthesis of the fungicide fenpropimorph, its C2-symmetric chiral structure suggests potential as a controller of stereochemistry in asymmetric synthesis. The presence of two stereogenic centers and the defined spatial orientation of the methyl groups could, in principle, create a biased chiral environment when incorporated into a substrate.

Comparative Performance in Diastereoselective Enolate Alkylation

A common and well-studied application of chiral auxiliaries is in the diastereoselective alkylation of amide enolates. In this approach, a chiral amine is acylated, and the resulting amide is deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereochemical outcome of the alkylation is directed by the chiral auxiliary.

While specific process chemistry data for this compound in this role is not extensively documented in peer-reviewed literature, we can evaluate its potential by comparing its structure to that of highly successful chiral auxiliaries for which abundant data exists. Here, we present a comparison with Evans' oxazolidinones and pseudoephedrine amides, two classes of auxiliaries renowned for their high levels of stereocontrol in alkylation reactions.

Table 1: Performance of Chiral Auxiliaries in Diastereoselective Enolate Alkylation

Chiral AuxiliarySubstrate (Amide)ElectrophileProductYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) N-Propionyl-(S)-4-benzyl-2-oxazolidinoneAllyl iodide(S)-4-Benzyl-3-((R)-2-methyl-4-pentenoyl)oxazolidin-2-one~85-95%98:2[1][2]
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromide(S)-4-Benzyl-3-((R)-2-methyl-3-phenylpropanoyl)oxazolidin-2-one~90%>99:1[3]
(+)-Pseudoephedrine (+)-N-PropionylpseudoephedrineMethyl iodideN-((2R)-2-Methylpropanoyl)-(+)-pseudoephedrine95%>99:1[4]
(+)-Pseudoephedrine (+)-N-PropionylpseudoephedrineBenzyl bromideN-((2R)-2-Methyl-3-phenylpropanoyl)-(+)-pseudoephedrine99%>99:1[4][5]
This compound (Hypothetical) N-Propionyl-(2S,6S)-2,6-dimethylmorpholineBenzyl bromideN-((R)-2-Methyl-3-phenylpropanoyl)-(2S,6S)-2,6-dimethylmorpholineN/AN/AN/A

Note: The performance of this compound is hypothetical and presented for comparative structural evaluation.

The high diastereoselectivity observed with Evans' oxazolidinones and pseudoephedrine amides is attributed to the formation of a rigid, chelated enolate intermediate where one face of the enolate is effectively blocked by a substituent on the chiral auxiliary. For this compound, the C2 symmetry and the pseudo-axial orientation of the methyl groups could potentially shield one face of the corresponding amide enolate, thus directing the approach of an electrophile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and scalability of chemical processes. Below are representative experimental protocols for diastereoselective alkylation using established chiral auxiliaries, followed by a projected protocol for this compound.

Protocol 1: Diastereoselective Alkylation of an Evans' Oxazolidinone Auxiliary [2][3]

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 equiv). After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride, and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted and purified.

  • Enolate Formation and Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added, and the solution is stirred for 30 minutes to form the sodium enolate. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric ratio can be determined by NMR or GC analysis of the crude product. The major diastereomer is purified by column chromatography.

  • Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 equiv) and hydrogen peroxide (4.0 equiv) are added at 0 °C. The mixture is stirred for 2 hours, after which the chiral auxiliary is recovered, and the desired chiral carboxylic acid is isolated.

Protocol 2: Diastereoselective Alkylation of a Pseudoephedrine Amide [4][5]

  • Acylation: (+)-Pseudoephedrine (1.0 equiv) is acylated with propionyl chloride (1.1 equiv) in the presence of a base such as triethylamine or pyridine in a suitable solvent like dichloromethane at 0 °C to room temperature to yield the corresponding amide.

  • Enolate Formation and Alkylation: The pseudoephedrine amide (1.0 equiv) is dissolved in anhydrous THF containing lithium chloride (6.0 equiv) and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.0 equiv) is added, and the mixture is stirred for 1 hour. The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is then added, and the reaction is allowed to slowly warm to 0 °C over several hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted, and the organic layers are dried and concentrated. The diastereomeric ratio is determined, and the major product is purified.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid.

Projected Protocol for this compound

  • Acylation: this compound (1.0 equiv) would be acylated with propionyl chloride (1.1 equiv) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form N-propionyl-(2S,6S)-2,6-dimethylmorpholine.

  • Enolate Formation and Alkylation: The resulting amide (1.0 equiv) would be dissolved in anhydrous THF and cooled to -78 °C. A strong base such as LDA or LiHMDS (1.1 equiv) would be added to generate the lithium enolate. After stirring, the electrophile (e.g., benzyl bromide, 1.2 equiv) would be introduced.

  • Work-up and Purification: The reaction would be quenched with a proton source (e.g., saturated aqueous NH4Cl), and the product would be isolated and purified by standard techniques. The diastereoselectivity would be assessed by NMR or chiral chromatography.

  • Auxiliary Cleavage: The chiral auxiliary could potentially be cleaved under acidic or basic hydrolysis to yield the chiral carboxylic acid.

Visualization of Reaction Pathways

Diagram 1: General Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal Prochiral_Acid Prochiral Acyl Source Chiral_Amide Chiral Amide Prochiral_Acid->Chiral_Amide Acylation Chiral_Auxiliary Chiral Auxiliary (this compound) Chiral_Auxiliary->Chiral_Amide Chiral_Enolate Chiral Enolate Chiral_Amide->Chiral_Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Chiral_Enolate Alkylated_Product Alkylated Product (Diastereomeric Mixture) Chiral_Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Enantiomerically Enriched Product Alkylated_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Diagram 2: Proposed Mechanism for Diastereoselective Alkylation

G cluster_0 Enolate Formation and Alkylation cluster_1 Stereocontrol Chiral Amide Chiral Amide Chelated Enolate Rigid Chelated (Z)-Enolate Chiral Amide->Chelated Enolate Base (LDA) Alkylation TS Alkylation Transition State Chelated Enolate->Alkylation TS Electrophile (R-X) Product Alkylated Product Alkylation TS->Product Facial Shielding One face of the enolate is shielded by the chiral auxiliary. Electrophile Approach Electrophile approaches from the less hindered face.

Caption: Proposed stereochemical model for diastereoselective alkylation.

Critical Evaluation and Outlook

For this compound to be a viable chiral auxiliary in process chemistry, it must offer competitive advantages over established reagents.

  • Stereocontrol: The key determinant of a chiral auxiliary's utility is the level of diastereoselectivity it can induce. While the C2-symmetric structure of this compound is promising, the lack of a rigidifying element (like the oxazolidinone ring in Evans' auxiliaries) or a secondary coordinating group (like the hydroxyl in pseudoephedrine) may result in lower diastereoselectivity due to a more flexible transition state. Experimental validation is essential to determine its efficacy.

  • Cost and Availability: this compound is commercially available, and its synthesis from relatively inexpensive starting materials is documented. Its cost-effectiveness would be a significant factor in its adoption for large-scale processes.

  • Attachment and Cleavage: The formation of the amide and its subsequent cleavage are crucial steps. The conditions required for these transformations must be high-yielding and not compromise the stereochemical integrity of the product. The morpholine amide bond is generally stable, and its cleavage might require harsh conditions, which could be a drawback in process chemistry.

  • Recyclability: The ability to recover and reuse the chiral auxiliary in high yield is a critical aspect of process efficiency and sustainability. The recovery of this compound after cleavage would need to be demonstrated to be efficient.

While this compound is a well-established building block in agrochemical synthesis, its application as a chiral auxiliary in broader process chemistry remains largely unexplored. Based on structural analysis, it holds potential for inducing stereoselectivity in reactions such as enolate alkylation. However, to be considered a competitive alternative to highly effective auxiliaries like Evans' oxazolidinones or pseudoephedrine amides, extensive experimental investigation is required to quantify its performance in terms of diastereoselectivity, yield, and process robustness. Future research in this area would be valuable to fully assess the utility of this and other chiral morpholine derivatives in the toolkit of the process chemist.

References

Safety Operating Guide

Proper Disposal of (2S,6S)-2,6-dimethylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(2S,6S)-2,6-dimethylmorpholine , a chiral substituted morpholine derivative, requires careful handling and disposal due to its hazardous properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is classified as a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2][3] All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

Spill Management: In the event of a spill, evacuate the area and remove all ignition sources.[2][4] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[5] Do not allow the chemical to enter drains or sewers.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste identification, containerization, labeling, storage, and transfer.

1. Waste Identification and Characterization: Based on its properties, this compound must be treated as hazardous waste.[2][3] It exhibits characteristics of being flammable, corrosive, and toxic.[1]

2. Containerization: Use only compatible and leak-proof containers for collecting the waste. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[3] Ensure the container is in good condition and has a secure lid.[3]

3. Labeling: Clearly label the waste container with the words "Hazardous Waste." The label must include the full chemical name: "this compound," and indicate the primary hazards (e.g., Flammable, Corrosive, Toxic). Also, note the accumulation start date, which is the date the first drop of waste was added to the container.[3]

4. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[3] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[2]

5. Disposal: Dispose of the contents and container to an approved waste disposal plant.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3] Provide the EHS department with a complete and accurate description of the waste. The waste will then be handled by a licensed hazardous waste contractor for final disposal.[3]

Prohibited Disposal Methods: DO NOT dispose of this compound down the drain or in the regular trash.[3] This can lead to environmental contamination and damage to plumbing systems.[3]

Quantitative Data Summary

PropertyValueReference
Flash Point41.5 °C[1]
UN Number2734[6]
Hazard Class8 (Corrosive)[6]
Subsidiary Hazard Class3 (Flammable)[6]
Packing GroupII[6]

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal guidelines provided are based on safety data sheets and general hazardous waste management principles.

Visual Workflow for Disposal

G Workflow for the Proper Disposal of this compound A Step 1: Waste Identification Characterize as Hazardous Waste (Flammable, Corrosive, Toxic) B Step 2: Containerization Use Compatible, Leak-Proof Containers (e.g., HDPE) A->B C Step 3: Labeling 'Hazardous Waste', Chemical Name, Hazards, Accumulation Date B->C D Step 4: Storage Designated, Secure, Ventilated Area with Secondary Containment C->D E Step 5: Contact EHS Arrange for Professional Pickup D->E F Step 6: Final Disposal Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) E->F G Prohibited Actions H Do NOT Pour Down Drain G->H I Do NOT Dispose in Regular Trash G->I

Caption: A flowchart illustrating the step-by-step process for the safe and compliant disposal of this compound.

References

Essential Safety and Operational Guide for Handling (2S,6S)-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (2S,6S)-2,6-dimethylmorpholine. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

This compound is a flammable liquid and vapor that is harmful if swallowed or in contact with skin.[1][2][3] It causes severe skin burns and eye damage.[1][3][4] Therefore, strict adherence to personal protective equipment (PPE) protocols and handling guidelines is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles.[5] A face shield is also recommended for maximum protection.[5]
Hands Chemical-Resistant GlovesElbow-length impervious gloves are recommended.[5] For prolonged or direct contact, consider materials such as butyl rubber or fluoroelastomer (FKM).[5]
Body Protective ClothingA chemical-protection suit and rubber boots are advised to prevent skin contact.[5]
Respiratory Approved RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate, exposure limits are exceeded, or if irritation occurs.[1][6] For higher concentrations or long-term exposure, a self-contained breathing apparatus (SCBA) is necessary.[5]

Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Use explosion-proof electrical equipment and non-sparking tools to prevent ignition.[5][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

2. Chemical Handling:

  • Avoid breathing vapors, mist, or gas.[7]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

  • Keep the container tightly closed when not in use.[2][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][5]

3. In Case of a Spill:

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Absorb the spill with an inert material such as sand, dry lime, or soda ash and place it in a sealed container for disposal.[1]

Disposal Plan

Contaminated materials and waste from this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company.[2][3] Methods may include incineration in a licensed facility, potentially after mixing with a combustible solvent, or burial in a specifically licensed landfill for chemical waste.[2]

  • Empty Containers: Decontaminate empty containers. Be aware that even emptied containers may retain explosive vapors.[2] Observe all safety precautions on the label until the containers are cleaned or destroyed.[2]

Emergency First Aid

  • If in Eyes: Immediately rinse with water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.[1]

  • If on Skin: Immediately remove all contaminated clothing.[4][6] Flush the skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air.[1][7] If breathing is difficult, administer oxygen.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting.[1][6] Rinse the mouth with water.[6][7] Seek immediate medical attention.[1]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Don Appropriate PPE prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Eyewash/Shower Access prep2->prep3 handle1 Ground Equipment prep3->handle1 handle2 Transfer Chemical handle1->handle2 handle3 Seal Container After Use handle2->handle3 em1 Spill Response handle2->em1 If Spill Occurs em2 First Aid handle2->em2 If Exposure Occurs disp1 Collect Waste in Labeled Container handle3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-dimethylmorpholine
Reactant of Route 2
(2S,6S)-2,6-dimethylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.